N,N-Diethyl-N'-methyl-1,3-propanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N',N'-diethyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVVYQWUFKTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063914 | |
| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-95-0 | |
| Record name | N,N-Diethyl-N′-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N'-methyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl-N3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-N'-methylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3B47CVJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-N'-methyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diethyl-N'-methyl-1,3-propanediamine, a versatile diamine with applications in various fields of chemical synthesis and drug development. This document delves into the practical aspects of its preparation, offering detailed protocols for two primary synthetic routes: the alkylation of N-methyl-1,3-propanediamine and the reductive amination of a suitable aldehyde precursor. Furthermore, this guide presents a thorough analysis of the characterization of the target molecule, including detailed interpretations of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Unsymmetrical Diamines
This compound (CAS No. 5459-95-0) is an unsymmetrical diamine featuring both a tertiary and a secondary amine functional group.[1] This structural arrangement imparts distinct chemical properties, making it a valuable building block in organic synthesis. The differential reactivity of the two amine groups allows for selective functionalization, a key attribute in the construction of complex molecules, including pharmacologically active compounds and ligands for metal catalysts. The 1,3-propanediamine backbone provides a flexible three-carbon spacer between the nitrogen atoms, influencing the conformational properties and biological activity of its derivatives. This guide aims to equip researchers with the necessary knowledge to confidently synthesize and unequivocally characterize this important chemical entity.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be approached through several methodologies. This guide will focus on two of the most practical and reliable laboratory-scale methods: direct alkylation and reductive amination. The choice between these routes will often depend on the availability of starting materials, desired scale, and the specific purity requirements of the final product.
Synthesis via Alkylation of N-methyl-1,3-propanediamine
This classical approach involves the direct ethylation of the primary amine group of N-methyl-1,3-propanediamine. While conceptually straightforward, the primary challenge lies in controlling the degree of alkylation to minimize the formation of the over-alkylated quaternary ammonium salt and the dialkylated tertiary amine product. The use of a suitable base and careful control of stoichiometry are paramount for achieving a high yield of the desired secondary amine.
-
Choice of Alkylating Agent: Ethyl bromide or ethyl iodide are commonly used as ethylating agents. Ethyl iodide is generally more reactive, which can lead to faster reaction times but also a higher propensity for over-alkylation. Ethyl bromide offers a good balance of reactivity and selectivity.
-
Stoichiometry: A molar excess of the starting amine (N-methyl-1,3-propanediamine) is often employed to increase the probability of the alkylating agent reacting with the more abundant primary amine, thereby minimizing the formation of the tertiary amine byproduct.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid formed during the reaction without competing with the amine nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically chosen to dissolve the reactants and facilitate the SN2 reaction pathway.
Materials:
-
N-methyl-1,3-propanediamine (1.0 eq)
-
Ethyl bromide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-1,3-propanediamine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Slowly add ethyl bromide to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Synthesis via Reductive Amination
Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation.[2] This "one-pot" procedure involves the reaction of an aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 3-(diethylamino)propanal with methylamine.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride is also effective but generates toxic cyanide byproducts.[2]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants and the reducing agent.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.
Materials:
-
3-(Diethylamino)propanal (1.0 eq)
-
Methylamine (2.0 M solution in THF or methanol) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-(diethylamino)propanal and anhydrous dichloromethane.
-
Add the methylamine solution to the stirred solution of the aldehyde at room temperature.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Diagram of Synthetic Workflows
Caption: Logical workflow for the characterization of this compound.
Conclusion: A Versatile Tool for the Synthetic Chemist
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodologies and the interpretation of the spectroscopic data, researchers can confidently produce and verify this valuable chemical intermediate. The protocols and analytical insights presented herein are intended to serve as a robust resource for professionals in drug development and chemical research, facilitating the advancement of their scientific endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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Rocky Mountain Laboratories. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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University of Calgary. IR: amines. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? [Link]
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JoVE. Mass Spectrometry: Amine Fragmentation. [Link]
- Google Patents.
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Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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An In-depth Technical Guide to N,N-Diethyl-N'-methyl-1,3-propanediamine: Identifiers, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-N'-methyl-1,3-propanediamine is an aliphatic diamine characterized by the presence of both a tertiary and a secondary amine functional group. This structural feature imparts it with versatile chemical properties, making it a valuable intermediate in organic synthesis. While not as extensively documented as some other diamines, its unique substitution pattern offers potential for tailored applications in pharmaceutical development and specialty chemical manufacturing. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications.
Core Identifiers and Chemical Structure
A clear and unambiguous identification of a chemical substance is paramount for research, development, and regulatory purposes. This compound is cataloged under several internationally recognized systems. The most critical of these is the Chemical Abstracts Service (CAS) number, which is a unique numerical identifier assigned to every chemical substance.
The definitive CAS number for this compound is 5459-95-0. [1][2][3][4]
A comprehensive list of identifiers for this compound is provided in the table below:
| Identifier Type | Value | Source |
| CAS Number | 5459-95-0 | PubChem[1], Santa Cruz Biotechnology[2], GSRS[3], ChemicalBook[4] |
| IUPAC Name | N',N'-diethyl-N-methylpropane-1,3-diamine | PubChem[1] |
| Molecular Formula | C₈H₂₀N₂ | PubChem[1], GSRS[3] |
| Molecular Weight | 144.26 g/mol | PubChem[1], GSRS[3] |
| InChI | InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | PubChem[1], GSRS[3] |
| InChIKey | SMJVVYQWUFKTKZ-UHFFFAOYSA-N | PubChem[1], GSRS[3] |
| SMILES | CCN(CC)CCCNC | PubChem[1], GSRS[3] |
| EC Number | 226-734-3 | PubChem[1] |
| UNII | 6M3B47CVJ7 | GSRS[3] |
Below is a diagram illustrating the relationship between the core chemical structure and its primary identifiers.
Caption: Relationship between the chemical structure and key identifiers of this compound.
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile of a compound is crucial for its handling, application, and the design of experimental procedures. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Appearance | Liquid | Thermo Fisher Scientific[5] |
| Boiling Point | 182.5 °C at 760 mmHg | Guidechem |
| Density | 0.816 g/mL | Guidechem |
| Flash Point | 46.8 °C | Guidechem |
| Refractive Index | 1.438 | Guidechem |
| Solubility | Miscible in water | Thermo Fisher Scientific[5] |
Safety Information:
This compound is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Proposed Synthesis Pathway and Experimental Protocol
A likely precursor for this synthesis is 3-(diethylamino)propanal. However, a more direct and commonly employed strategy for similar structures involves a two-step process starting from acrylonitrile and diethylamine, followed by reduction and subsequent methylation. An alternative and more direct approach would be the mono-alkylation of N,N-diethyl-1,3-propanediamine.
The following diagram outlines a proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of this compound via alkylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard alkylation procedures for amines and should be optimized for safety and yield.
Materials:
-
N,N-diethyl-1,3-propanediamine
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-1,3-propanediamine (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: While stirring vigorously, add methyl iodide (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.
-
Anhydrous Solvents: Water can react with the alkylating agent and interfere with the reaction.
-
Base (Potassium Carbonate): Neutralizes the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.
-
Excess Methyl Iodide: A slight excess ensures complete conversion of the starting material.
-
Aqueous Workup: Removes inorganic byproducts and unreacted starting materials.
-
Distillation: A standard and effective method for purifying volatile liquid products.
Applications in Research and Drug Development
Aliphatic diamines are important building blocks in organic synthesis, particularly in the pharmaceutical industry.[8][9] While specific examples of this compound in marketed drugs are not prevalent in the readily available literature, its structural motifs suggest several potential applications:
-
Intermediate in API Synthesis: The presence of two distinct amine groups with different reactivities (secondary vs. tertiary) allows for selective functionalization. This makes it a potentially useful scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8][9]
-
Ligand in Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating with metal centers to form catalysts or metal-organic frameworks (MOFs).
-
Building Block for Polymers and Specialty Chemicals: The diamine functionality allows it to be used in the synthesis of polyamides and other polymers.
The closely related compound, N-methyl-1,3-propanediamine, is a known intermediate in the synthesis of various pharmaceuticals, highlighting the utility of this class of compounds.[9]
Conclusion
This compound, identified by CAS number 5459-95-0, is a versatile chemical intermediate with potential applications in various fields, including pharmaceutical development. This guide has provided a comprehensive overview of its key identifiers, physicochemical properties, and a scientifically sound, albeit hypothetical, synthetic protocol. The unique arrangement of its functional groups makes it a compound of interest for further research and development in synthetic chemistry. As with any chemical substance, adherence to strict safety protocols is essential when handling and utilizing this compound.
References
-
MySkinRecipes. N,N-Diethyl-1,3-propanediamine Dihydrochloride. [Link]
- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. [Link]
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
PubChem. This compound. [Link]
- Google Patents. CN103012156B - Preparation method of N,N-diethylethylenediamine.
-
PubChem. N,N-Diethyl-1,3-propanediamine. [Link]
- Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]
-
FDA Global Substance Registration System. This compound. [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. [Link]
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- 1. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. N,N-Diethyl-1,3-propanediamine, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 7. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 8. N,N-Diethyl-1,3-propanediamine Dihydrochloride [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
Navigating Solvent Selection: A Technical Guide to the Solubility of N,N-Diethyl-N'-methyl-1,3-propanediamine
Introduction: The Critical Role of Solubility in Scientific Advancement
In the landscape of chemical research, drug development, and material science, the selection of an appropriate solvent system is a pivotal decision that can dictate the success or failure of an experimental or manufacturing endeavor. For a molecule such as N,N-Diethyl-N'-methyl-1,3-propanediamine, a diamine with significant potential in catalysis and as a pharmaceutical intermediate, a thorough understanding of its solubility characteristics is not merely advantageous—it is fundamental.[1] This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development. While extensive quantitative solubility data for this specific compound is not widely published, this document will equip you with the foundational knowledge and experimental protocols to determine its solubility in your solvent systems of interest.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound possesses a unique combination of features that govern its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H20N2 | [2][3] |
| Molecular Weight | 144.26 g/mol | [2][3][4] |
| Appearance | Liquid | [5] |
| Boiling Point | 182.5°C at 760 mmHg | [4] |
| Density | 0.816 g/cm³ | [4][6] |
| Flash Point | 46.8°C | [4] |
| Predicted logP | 1.00 | [4] |
| pKa (Conjugate Acid) | Not specified, but expected to be basic |
The presence of two nitrogen atoms, one tertiary and one secondary amine, introduces polarity and the capacity for hydrogen bonding (with the secondary amine). The diethyl and methyl groups, along with the propane backbone, contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of organic solvents.
Guiding Principles of Solubility: A Theoretical Framework
The age-old chemical maxim, "like dissolves like," serves as a primary guiding principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.
-
Polar Solvents: These solvents possess dipoles and can be further categorized into protic and aprotic.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding. The secondary amine group of this compound can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. Therefore, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents have dipoles but do not have O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar C-N bonds of the diamine. Good solubility is also expected in these solvents.
-
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The alkyl groups of this compound will facilitate its solubility in nonpolar solvents.
Given its molecular structure, this compound is expected to be soluble in a broad range of organic solvents, from moderately polar to nonpolar. However, precise quantitative solubility is best determined empirically.
Experimental Determination of Solubility: A Validated Protocol
To address the absence of comprehensive published data, the following isothermal shake-flask method provides a reliable and reproducible means of quantifying the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the accuracy of the obtained results.
Step-by-Step Methodology
-
Solvent and Solute Preparation:
-
Ensure all solvents are of high purity (e.g., HPLC grade) and are appropriately dried if necessary, as water content can influence solubility.
-
Confirm the purity of this compound using an appropriate analytical technique such as GC-MS or NMR spectroscopy.[2]
-
-
Equilibrium Saturation:
-
In a series of sealed vials, add an excess amount of this compound to a known volume of each selected organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 12-24 hours) to allow for complete phase separation of the undissolved solute.
-
-
Sample Extraction and Dilution:
-
Carefully extract a known volume of the clear, saturated supernatant using a calibrated micropipette. It is critical to avoid disturbing the undissolved solute at the bottom of the vial.
-
Immediately dilute the extracted sample with a known volume of a suitable solvent in which the diamine is highly soluble (e.g., methanol or acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical technique such as gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Prepare a series of calibration standards of this compound in the same diluent solvent.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the known concentrations of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.
-
-
Solubility Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
Table 2: Solubility of this compound in Various Organic Solvents at 25°C (Template)
| Solvent Category | Solvent | Dielectric Constant | Solubility (g/L) |
| Nonpolar | Hexane | 1.88 | Experimental Value |
| Toluene | 2.38 | Experimental Value | |
| Polar Aprotic | Diethyl Ether | 4.34 | Experimental Value |
| Tetrahydrofuran (THF) | 7.6 | Experimental Value | |
| Acetone | 20.7 | Experimental Value | |
| Acetonitrile | 37.5 | Experimental Value | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | |
| Polar Protic | Ethanol | 24.5 | Experimental Value |
| Methanol | 32.7 | Experimental Value |
Interpreting these results involves correlating the solubility values with the properties of the solvents. For instance, high solubility in hexane would be attributed to the nonpolar alkyl chains of the diamine, while high solubility in methanol would be due to hydrogen bonding and polar interactions.
Molecular Interactions Influencing Solubility
Caption: Dominant Intermolecular Forces in Solution
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed.[2] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion: Empowering Informed Solvent Selection
While a comprehensive public database on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to make informed decisions. By understanding the physicochemical properties of the molecule and applying the principles of intermolecular interactions, one can predict its solubility behavior. Furthermore, the detailed methodology for quantitative solubility determination ensures that precise and reliable data can be generated for any solvent system of interest, thereby facilitating its effective use in research and development.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis.
- Global Substance Registration System. This compound.
- Wikipedia. N,N-Diethylmethylamine.
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A Comprehensive Technical Guide to N,N-Diethyl-N'-methyl-1,3-propanediamine
Executive Summary
This technical guide provides an in-depth analysis of N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS No. 5459-95-0), a substituted aliphatic diamine. This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic intermediates. We will cover the core physicochemical properties, a proposed synthetic pathway with mechanistic insights, potential applications derived from its structural characteristics, and essential safety and handling protocols. The guide emphasizes the rationale behind experimental and safety procedures, ensuring a robust and reproducible understanding of this compound.
Core Physicochemical Properties
This compound is a diamine featuring both a tertiary and a secondary amine group, separated by a three-carbon propyl chain. This structure imparts specific properties regarding basicity, reactivity, and potential as a chelating agent or a building block in more complex molecular architectures. Its key quantitative data are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₀N₂ | [1][2][3][4] |
| Molecular Weight | 144.26 g/mol | [1][2][4] |
| CAS Registry Number | 5459-95-0 | [1][3][4] |
| IUPAC Name | N',N'-diethyl-N-methylpropane-1,3-diamine | [4] |
| Synonyms | N1,N1-Diethyl-N3-methyl-1,3-propanediamine, amine | [3][4] |
| Density | 0.816 g/cm³ | [3] |
| Boiling Point | 182.5°C at 760 mmHg | [3] |
| Flash Point | 46.8°C | [3] |
| Refractive Index | 1.438 | [3] |
Synthesis Pathway and Mechanistic Rationale
While numerous synthetic routes can be envisioned, a highly efficient and common strategy for preparing unsymmetrical diamines like this compound is through reductive amination. This method offers high selectivity and yield by controlling the reaction of a carbonyl-containing precursor with the requisite amines.
Proposed Synthetic Workflow: Reductive Amination
The logical precursor for this synthesis is a molecule already containing the N,N-diethylpropylamine scaffold, such as 3-(diethylamino)propanal. This aldehyde can then react with methylamine in the presence of a selective reducing agent.
Caption: Proposed synthesis via reductive amination.
Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable anhydrous solvent such as methanol.
-
Reactant Addition: Add 1.0 equivalent of 3-(diethylamino)propanal to the stirring solvent.
-
Amine Addition: Introduce 1.1 equivalents of methylamine (typically as a solution in a compatible solvent like THF or ethanol). The slight excess ensures the complete consumption of the aldehyde.
-
pH Adjustment & Imine Formation: Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using a reagent like acetic acid. This catalytic amount of acid is crucial; it protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the methylamine, and facilitates the dehydration of the resulting hemiaminal to form the key iminium ion intermediate.
-
Reduction: Slowly add 1.2 equivalents of a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
Expert Insight: Sodium cyanoborohydride is the reagent of choice for this transformation. Unlike stronger reducing agents (e.g., NaBH₄), it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde. This prevents the side reaction of reducing the aldehyde to an alcohol, thereby maximizing the yield of the desired diamine.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, quench the mixture by carefully adding aqueous sodium bicarbonate solution until the pH is basic. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield the final, high-purity diamine.
Potential Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile building block. While specific literature on its direct use in pharmaceuticals is sparse, its structural motifs are relevant in several areas:
-
Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), linker molecules are required to connect the active payload to the targeting moiety. The 1,3-propanediamine backbone provides a flexible and stable chain. The differential reactivity of the secondary and tertiary amines allows for selective, stepwise functionalization.
-
Ligand Synthesis: The two nitrogen atoms can act as a bidentate ligand to chelate metal ions. This is a foundational principle in the design of metal-based catalysts for organic synthesis or the development of metal-sequestering agents.
-
Cationic Surfactants and Reagents: The amine groups can be quaternized to form cationic ammonium salts. Molecules of this class have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. For instance, a related compound, N,N-dimethyl-1,3-propanediamine, is a key intermediate in the production of surfactants.[5]
-
Chromatography: While not documented for this specific molecule, similar substituted diamines like N,N′-Diethyl-1,3-propanediamine have been successfully employed as chemical displacers in cation exchange chromatography for protein purification.[6] This highlights the potential utility of this class of compounds in bioprocessing workflows.
Safety, Handling, and Hazard Management
This compound is a hazardous chemical that requires strict safety protocols. Its GHS classification indicates significant risks that must be mitigated through proper engineering controls and personal protective equipment.[4]
GHS Hazard Designations: [4]
-
H226: Flammable liquid and vapor
-
H302: Harmful if swallowed
-
H314: Causes severe skin burns and eye damage
-
H335: May cause respiratory irritation
Mandatory Laboratory Handling Protocol
This protocol is designed as a self-validating system to ensure user safety.
-
Engineering Controls: All handling of the compound MUST be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a full-face shield.
-
Rationale: This compound causes severe eye damage (H314).[4] A face shield provides an additional layer of protection against splashes during transfers.
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or thick nitrile).
-
Rationale: The material causes severe skin burns (H314).[4] Check the glove manufacturer's compatibility chart for breakthrough time.
-
Body Protection: Wear a flame-resistant lab coat.
-
Rationale: Protects against skin contact and is a precaution due to the material's flammability (H226).[4]
-
-
Chemical Transfer: Use glass syringes or cannulas for transferring the liquid. Avoid pouring.
-
Rationale: Minimizes the risk of splashes and reduces vapor release.
-
-
Spill Management: An emergency spill kit containing an appropriate absorbent for flammable liquids (e.g., vermiculite or a commercial spill pad) must be immediately accessible.
-
Rationale: Ensures rapid response to contain a spill, minimizing the area of contamination and potential for fire or exposure.
-
-
Waste Disposal: Dispose of all contaminated materials and excess reagents in a dedicated, labeled hazardous waste container in accordance with institutional and federal regulations.
Conclusion
This compound is a valuable organic intermediate defined by its molecular formula C₈H₂₀N₂ and molecular weight of 144.26 g/mol .[1][2][4] Its unique structure, featuring two distinct amine functionalities, makes it a versatile building block for more complex molecules in drug discovery and materials science. While its handling requires stringent adherence to safety protocols due to its corrosive and flammable nature, its synthetic accessibility via methods like reductive amination ensures its availability for advanced research and development applications.
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N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Commercial Availability and Technical Application of N,N-Diethyl-N'-methyl-1,3-propanediamine
Introduction: Defining the Asset
N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS RN: 5459-95-0) is an unsymmetrical diamine that presents a unique combination of a tertiary and a secondary amine functional group.[1] This structure makes it a valuable and versatile building block in synthetic organic chemistry, particularly for researchers and drug development professionals. Unlike its more common symmetrical relatives, this diamine's distinct nucleophilicity at each nitrogen atom allows for sequential, controlled reactions, enabling the construction of complex molecular architectures required for novel therapeutic agents and specialized polymers.[2] This guide provides an in-depth technical overview of its commercial availability, quality control considerations, and safe handling, designed for scientists who require this reagent for their research and development pipelines.
Physicochemical Characteristics and Identification
A precise understanding of a reagent's physical and chemical properties is the foundation of reproducible science. All sourcing and experimental work should begin with confirmation of these key identifiers.
| Property | Value | Source(s) |
| CAS Number | 5459-95-0 | [3][4][5] |
| Molecular Formula | C₈H₂₀N₂ | [1][6][7] |
| Molecular Weight | 144.26 g/mol | [4][6] |
| IUPAC Name | N¹,N¹-Diethyl-N³-methylpropane-1,3-diamine | [3][8] |
| Synonyms | This compound, Diethyl[3-(methylamino)propyl]amine | [4][8] |
| Boiling Point | 182.5°C at 760 mmHg | [9] |
| Density | 0.816 g/cm³ (Predicted) | [9] |
| Flash Point | 46.8°C | [9] |
| SMILES | CCN(CC)CCCNC | [1][3] |
Commercial Sourcing and Supplier Qualification
This compound is not a bulk commodity chemical but is readily available from specialized fine chemical suppliers catering to the research and development sector. Our market analysis indicates its primary availability is for laboratory-scale to pilot-scale synthesis.
Identified Commercial Suppliers:
-
Santa Cruz Biotechnology[4]
-
BLDpharm[10]
-
CP Lab Safety[6]
-
ChemicalBook (Marketplace)[5]
-
Clonagen[11]
From an application scientist's perspective, procuring a specialized reagent like this requires a rigorous qualification workflow to ensure batch-to-batch consistency. Simply ordering from a catalog is insufficient for critical applications in drug development.
Workflow for Supplier and Reagent Qualification
Caption: A robust workflow for sourcing and validating critical chemical reagents.
Synthetic Routes and Impurity Profiling
While detailed proprietary manufacturing processes are not public, an understanding of the likely synthetic pathway is critical for anticipating potential process-related impurities. The synthesis of analogous diamines, such as N,N-dimethyl-1,3-propanediamine, commonly involves a two-step process starting from acrylonitrile.[12][13]
A plausible route for this compound would be:
-
Michael Addition: Reaction of diethylamine with acrylonitrile to form 3-(diethylamino)propanenitrile.
-
Reductive Amination: Hydrogenation of the resulting nitrile in the presence of methylamine and a catalyst (e.g., Raney Nickel) to yield the final product.
Caption: Plausible two-step synthesis of the target compound.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual acrylonitrile, diethylamine, or methylamine.
-
Side-Products: Over-alkylation products or unreduced nitrile intermediate.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Nickel).
For this reason, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for purity assessment and impurity profiling.
Quality Control and Analytical Characterization
The Certificate of Analysis (CoA) provided by the supplier is the starting point, but independent verification is paramount for GMP or GLP applications.
Recommended QC Protocol: Identity and Purity by GC-MS
This protocol provides a framework for confirming the identity and assessing the purity of an incoming batch of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the test sample in HPLC-grade Dichloromethane (DCM).
-
Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to assess linearity and detect low-level impurities.
-
-
Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program: 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Identity Confirmation: The resulting mass spectrum should be compared against a reference spectrum (if available) or analyzed for characteristic fragments. Expect to see the molecular ion (m/z 144.2) and fragmentation patterns consistent with the loss of ethyl and propyl groups.
-
Purity Assessment: Calculate purity based on the peak area percentage of the main component relative to all integrated peaks. The specification should be ≥98% for most R&D applications.
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[3]
GHS Hazard Classification: [3]
-
Flammable Liquid and Vapor (H226): Keep away from heat, sparks, and open flames.[14]
-
Harmful if Swallowed (H302): Do not ingest. Wash hands thoroughly after handling.
-
Causes Severe Skin Burns and Eye Damage (H314): Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
May Cause Respiratory Irritation (H335): Handle only in a well-ventilated area or a chemical fume hood.
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste material through a licensed chemical disposal company, in accordance with local, state, and federal regulations.[15]
Applications in Research and Drug Development
While specific, large-scale applications are not widely documented, its structure points to significant potential as a scaffold or linker molecule in medicinal chemistry. The differential reactivity of its secondary and tertiary amines allows it to be used in multi-step syntheses where one nitrogen atom is functionalized or protected while the other is used in a coupling reaction.
A patent for benzoxazepin oxazolidinone compounds, which act as phosphoinositide-3-kinase (PI3K) modulators, hints at the type of complex molecular frameworks where such a diamine could be employed as a key intermediate.[16] The PI3K pathway is a critical target in oncology and inflammation research, suggesting that this compound could be a valuable tool for chemists developing next-generation kinase inhibitors.
Conclusion
This compound is a commercially available yet specialized diamine with high potential for synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Its successful application hinges on a diligent approach to sourcing, including rigorous in-house validation of identity and purity to supplement supplier documentation. Proper adherence to safety and handling protocols is mandatory due to its hazardous nature. For research groups focused on creating novel compounds with complex nitrogen-containing scaffolds, this reagent represents a powerful and versatile tool worthy of consideration.
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Navigating the Terrain of N,N-Diethyl-N'-methyl-1,3-propanediamine: A Technical Guide to Safe Handling and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Landscape
N,N-Diethyl-N'-methyl-1,3-propanediamine is a substituted diamine with a range of applications in research and chemical synthesis. Its unique structure, featuring both secondary and tertiary amine functionalities, makes it a versatile building block and ligand. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Chapter 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile that demands careful consideration.
GHS Classification and Hazard Statements
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following designations[1]:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: (H335: May cause respiratory irritation)
The signal word for this chemical is "Danger" [1].
Physicochemical Properties and Their Implications for Safety
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for assessing risks related to flammability, vapor exposure, and storage.
| Property | Value | Implication for Safety |
| Molecular Formula | C₈H₂₀N₂ | - |
| Molecular Weight | 144.26 g/mol [1] | Influences vapor density. |
| Appearance | Liquid | Potential for splashes and spills. |
| Flash Point | Flammable liquid and vapor[1] | Requires storage away from ignition sources. |
| Vapor Pressure | No data available | Vapors may be present at room temperature. |
| Density | No data available | - |
| Solubility | No data available | - |
Data sourced from PubChem CID 79577[1].
The flammability of this compound necessitates the strict avoidance of ignition sources such as open flames, sparks, and hot surfaces during handling and storage[2][3].
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors, which can cause respiratory irritation[1].
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order in any area where this chemical is handled.
Personal Protective Equipment: The Last Line of Defense
The appropriate selection and use of PPE are critical to prevent direct contact with this corrosive and toxic substance.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4] | Protects against splashes that can cause severe eye damage.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves.[4] | Prevents skin contact which can cause severe burns.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] | Prevents skin absorption, a significant route of exposure. |
| Respiratory Protection | For operations with a high potential for vapor generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Protects against inhalation, which can cause respiratory tract irritation.[1] |
Chapter 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is paramount to maintaining a safe laboratory environment.
Prudent Handling Practices
-
Avoid Contact: Do not get in eyes, on skin, or on clothing[5].
-
Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge, which can ignite flammable vapors[5].
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources[4].
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse[5].
Secure Storage
-
Container Integrity: Store in a tightly closed container[5].
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances. Designate a "flammables area" and a "corrosives area" for storage[5].
-
Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide[5].
Responsible Disposal
-
Waste Characterization: Dispose of contents and container in accordance with local, regional, and national regulations. This chemical may be classified as hazardous waste.
-
Licensed Disposal: Entrust disposal to a licensed waste disposal company.
Chapter 4: Emergency Procedures: A Blueprint for Response
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Leak Response
A calm and systematic approach is crucial in the event of a spill.
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces)[4].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[4].
-
Cleanup: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite. Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal[4].
Chapter 5: Experimental Protocol: A Case Study in Safe Application
The following is a generalized protocol for a reaction involving an amine base like this compound, highlighting the integration of safety measures at each step.
Objective: To perform a base-mediated reaction in an organic solvent.
Methodology:
-
Preparation and Pre-Reaction Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that a safety shower and eyewash station are accessible.
-
Don the appropriate PPE: safety goggles, lab coat, and chemically resistant gloves.
-
Assemble the reaction apparatus inside the fume hood, ensuring all glassware is free of defects.
-
Ground and bond the solvent container before dispensing.
-
-
Reagent Addition:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the solvent and other reactants to the reaction vessel.
-
Slowly and carefully, add the required amount of this compound to the reaction mixture using a syringe or dropping funnel. The addition may be exothermic, so cooling may be necessary.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Maintain a safe distance from the reaction apparatus and observe for any signs of an uncontrolled reaction.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to a safe temperature.
-
Slowly and cautiously quench the reaction by adding an appropriate reagent (e.g., water or a dilute acidic solution) to neutralize the amine base. Be aware that this step can be exothermic.
-
-
Extraction and Purification:
-
Perform any necessary extractions and purifications within the fume hood.
-
Handle all waste streams as hazardous.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment.
-
Properly dispose of all chemical waste.
-
Wash hands thoroughly after completing the experiment.
-
Visualizing Safety: Workflow for Spill Response
The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a deep-seated culture of safety. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles by every individual in the laboratory that ultimately ensures a safe working environment. By integrating a thorough understanding of the hazards with robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently harness the utility of this versatile chemical while minimizing risk.
References
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PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Basicity and pKa of N,N-Diethyl-N'-methyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Basicity in Drug Design
N,N-Diethyl-N'-methyl-1,3-propanediamine is a diamine of significant interest in medicinal chemistry and materials science, often serving as a versatile building block or ligand. The molecule possesses two distinct basic nitrogen centers: a tertiary amine (N,N-diethyl) and a secondary amine (N'-methyl). The extent of protonation of these centers, quantified by their acid dissociation constants (pKa), is a critical physicochemical parameter. Understanding the basicity and pKa of this molecule is not merely an academic exercise; it is fundamental to predicting and optimizing a compound's behavior in biological systems.[1]
The pKa dictates the ionization state of a molecule at a given pH.[2] This, in turn, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, including its solubility, membrane permeability, and potential for drug-receptor interactions.[1][3][4] For drug development professionals, a precise grasp of pKa is essential for rational molecular design, salt form selection, and the development of effective formulations.[2][5] This guide provides a detailed examination of the structural factors governing the basicity of this compound, outlines a robust experimental protocol for pKa determination, and discusses the implications of these properties in a pharmaceutical context.
Theoretical Framework: A Tale of Two Nitrogens
The structure of this compound presents two non-equivalent nitrogen atoms, leading to two distinct pKa values corresponding to two protonation steps.[6] To assign the pKa values correctly, we must consider the electronic and steric environment of each nitrogen.
-
N1 (Tertiary Amine): This nitrogen is bonded to two ethyl groups and one propyl chain. The ethyl groups exert a positive inductive effect (+I), donating electron density to the nitrogen. This increased electron density makes the lone pair more available for protonation, thereby increasing its basicity.
-
N3 (Secondary Amine): This nitrogen is bonded to one methyl group, one hydrogen, and the propyl chain. The single methyl group also has a +I effect, but it is generally weaker than that of two ethyl groups.
Based on inductive effects alone, one might predict the tertiary amine (N1) to be more basic. However, the steric bulk of the two ethyl groups can hinder the approach of a proton and destabilize the resulting protonated species by interfering with its solvation. This steric hindrance often counteracts the inductive effect, making the tertiary amine less basic than the secondary amine. Therefore, it is anticipated that the secondary N'-methyl amine will be the more basic center and will have the higher pKa value.
The protonation equilibria can be represented as follows, where B is the neutral diamine:
B + H₂O ⇌ BH⁺ + OH⁻ (First protonation, pKb₁) BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Second protonation, pKb₂)
The corresponding pKa values relate to the dissociation of the conjugate acids, BH₂²⁺ and BH⁺.
Quantitative Data: pKa Values
| Functional Group | Predicted pKa Range | Assignment | Rationale |
| Secondary Amine (-NH(CH₃)) | ~10.0 - 11.0 | pKa₁ | Less steric hindrance and favorable solvation of the protonated form. |
| Tertiary Amine (-N(C₂H₅)₂) | ~9.0 - 10.0 | pKa₂ | Increased steric hindrance from ethyl groups outweighs the stronger inductive effect, reducing basicity. |
Note: These values are estimations based on general principles of amine basicity.[10] Precise values must be determined experimentally.
The following diagram illustrates the sequential protonation of the diamine, highlighting the species that predominate at different pH ranges relative to the pKa values.
Caption: Protonation sequence of this compound.
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination due to its simplicity and precision.[11][12] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a strong acid titrant.[13][14]
Causality Behind Experimental Choices:
-
Analyte & Titrant: The analyte is a weak base. Therefore, a strong acid (e.g., HCl) is used as the titrant to ensure a sharp and clear inflection point on the titration curve.
-
Solvent: Water is the standard solvent. For sparingly soluble compounds, co-solvents can be used, but this requires extrapolation to find the pKa in pure water.[12]
-
Ionic Strength: A constant ionic strength is maintained (e.g., using 0.15 M KCl) to keep activity coefficients constant, ensuring that the measured potential changes are solely due to changes in the concentration of H⁺.[13][14]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[13]
Detailed Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the potentiometer and the combined pH electrode using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10) to ensure accurate pH measurements.[13][14]
-
Solution Preparation:
-
Titrant: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Analyte: Accurately weigh and dissolve this compound in deionized water to a final concentration of approximately 1-10 mM.[13][14]
-
Ionic Strength Adjuster: Add a concentrated KCl solution to the analyte to achieve a final ionic strength of 0.15 M.[13]
-
-
Titration Setup:
-
Data Acquisition:
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed through both expected buffer regions and inflection points, typically down to a pH of ~2.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the two equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points. pKa₁ is the pH at the midpoint between the first and second equivalence points, and pKa₂ is the pH at the midpoint between the start of the titration and the first equivalence point.[13]
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Implications in Drug Development
The basicity profile of a molecule like this compound is a cornerstone of its "drug-like" properties.[1][3]
-
Solubility and Formulation: The ability to form salts is directly dependent on the pKa. Since ionized forms are generally more water-soluble, knowing the pKa allows for the selection of an appropriate pH for aqueous formulations and for the creation of stable, crystalline salt forms with improved bioavailability.[2][5]
-
Absorption and Permeability: The pH-partition hypothesis states that un-ionized species are more lipophilic and can more readily cross biological membranes.[2][5] The pKa values determine the ratio of ionized to un-ionized drug in different physiological compartments, such as the stomach (low pH) and the small intestine (higher pH), thereby governing absorption.[4][5]
-
Drug-Target Interactions: Many biological targets, such as G protein-coupled receptors (GPCRs), feature acidic residues (e.g., aspartic acid) in their binding pockets.[1] A protonated amine on a drug molecule can form a crucial salt bridge with such residues, significantly enhancing binding affinity and potency. Tuning the basicity (and thus the pKa) is a key strategy in lead optimization.[3]
-
Off-Target Effects and Toxicity: Highly basic compounds are often associated with off-target activities, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5] Modulating pKa to reduce basicity can be a critical step in mitigating such risks.
Conclusion
The basicity of this compound is characterized by two distinct pKa values, corresponding to its secondary and tertiary amine functionalities. A theoretical analysis considering inductive and steric effects suggests that the secondary amine is the more basic site. Accurate determination of these pKa values, achievable through robust methods like potentiometric titration, is indispensable for drug discovery and development. These constants are fundamental predictors of a molecule's pharmacokinetic and pharmacodynamic behavior, directly influencing everything from formulation strategy to target engagement and safety. For scientists in the pharmaceutical field, a thorough understanding and precise measurement of pKa are foundational to the successful design and optimization of new therapeutic agents.[4]
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Symeres. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Kortsen, K., et al. (2015). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. ResearchGate. Retrieved from [Link]
-
Alluri, V. V. S. P., & Henni, A. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
-
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Al-Mokyna, A. A., & Al-Otaibi, F. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Retrieved from [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pauk, S., & Troselj, P. (2013). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]
-
Alluri, V. V. S. P. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Measurement of polyamine pKa values. Retrieved from [Link]
-
Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. PubMed. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. Retrieved from [Link]
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Methodological & Application
Synthesis of Metal Complexes with N,N-Diethyl-N'-methyl-1,3-propanediamine: Application Notes and Protocols for Researchers
This technical guide provides a comprehensive overview of the synthesis of metal complexes featuring the bidentate ligand N,N-Diethyl-N'-methyl-1,3-propanediamine. Designed for researchers, scientists, and professionals in drug development, this document details generalized protocols, the scientific rationale behind experimental choices, and methods for characterization. While specific literature on the coordination chemistry of this compound is not extensively available, the protocols herein are adapted from established syntheses with structurally similar N-alkylated 1,3-propanediamines and serve as a robust starting point for experimental design.
Introduction: The Versatility of Substituted Diamine Ligands
This compound is an unsymmetrical bidentate ligand with two coordinating nitrogen atoms. The steric and electronic properties of this ligand, influenced by the diethyl and methyl substituents, make it an intriguing candidate for the formation of stable chelate rings with a variety of metal ions. Metal complexes incorporating diamine ligands have garnered significant interest for their potential applications in catalysis and medicinal chemistry, including as anticancer agents.[1] The specific nature of the alkyl groups on the nitrogen atoms can modulate the lipophilicity, stability, and biological activity of the resulting metal complexes.
Ligand Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| CAS Number | 5459-95-0 | [2] |
| Appearance | Liquid | - |
| Key Functional Groups | Two tertiary amine nitrogens | - |
General Principles of Synthesis
The synthesis of metal complexes with this compound will typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and solvent is critical for obtaining the desired product in high yield and purity.
Selection of Metal Precursors
A wide array of metal salts can be employed, with the choice depending on the target metal and the desired coordination sphere of the final complex. Common starting materials include metal halides (e.g., chlorides, bromides), nitrates, sulfates, and acetates. For platinum group metals, precursors such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) are frequently used.[1] The lability of the coordinated ligands in the precursor will influence the reaction conditions required for substitution by the diamine ligand.
Solvent Considerations
The solvent system must be chosen to dissolve both the metal salt and the diamine ligand. For many common metal salts, polar solvents such as water, ethanol, methanol, or dimethylformamide (DMF) are suitable. The solubility of the final complex is also a key consideration; in some cases, the product may precipitate from the reaction mixture upon formation, which can simplify purification.
Stoichiometry and Reaction Conditions
The stoichiometry of the reaction will determine the ligand-to-metal ratio in the resulting complex. For the formation of a simple 1:1 complex, a 1:1 molar ratio of ligand to metal precursor is a logical starting point. However, the formation of bis- or tris-ligated complexes may be favored under conditions of ligand excess.
The reaction temperature can significantly impact the rate of reaction and the stability of the product. Many coordination reactions can be carried out at room temperature, while others may require heating to facilitate ligand exchange. Inert atmosphere conditions (e.g., using nitrogen or argon) may be necessary for reactions involving air-sensitive metal ions or ligands.
Generalized Synthetic Protocols
The following protocols are generalized procedures based on the synthesis of metal complexes with similar diamine ligands. Note: These protocols should be considered as starting points and will likely require optimization for the specific synthesis of complexes with this compound.
Protocol 1: Synthesis of a Generic Transition Metal (II) Complex (e.g., Copper(II))
This protocol describes a general method for the synthesis of a dichlorido metal(II) complex.
Materials:
-
Metal(II) chloride (e.g., CuCl₂·2H₂O)
-
This compound
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Dissolution of Metal Salt: Dissolve 1.0 mmol of the metal(II) chloride in 20 mL of ethanol with gentle warming and stirring.
-
Ligand Addition: In a separate flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Reaction: Add the ligand solution dropwise to the stirred metal salt solution at room temperature. A color change is often observed upon addition of the ligand.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry under vacuum. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form. Cool the solution in an ice bath to maximize precipitation.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or DMF/water.
Causality Behind Experimental Choices:
-
Ethanol/Methanol: These solvents are chosen for their ability to dissolve a wide range of metal salts and organic ligands.
-
Dropwise Addition: This helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Washing with Diethyl Ether: This helps to remove any unreacted organic starting materials and dries the product due to its high volatility.
Protocol 2: Synthesis of a Platinum(II) Complex
This protocol is adapted from the synthesis of platinum(II) complexes with N-alkyl-1,3-propanediamine derivatives.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
Procedure:
-
Dissolution of K₂[PtCl₄]: Dissolve 1.0 mmol of K₂[PtCl₄] in 25 mL of deionized water with stirring. The solution should be protected from light to prevent photoreduction.
-
Ligand Addition: Add 1.0 mmol of this compound to the stirred K₂[PtCl₄] solution.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 24-48 hours. The formation of a precipitate is expected.
-
Isolation: Collect the solid product by filtration, wash thoroughly with deionized water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Drying: Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅).
Causality Behind Experimental Choices:
-
Aqueous Medium: K₂[PtCl₄] is water-soluble, and the reaction with many amine ligands proceeds cleanly in water.[1]
-
Protection from Light: Platinum complexes can be light-sensitive, and conducting the reaction in the dark minimizes the risk of decomposition.
-
Extended Reaction Time: Ligand substitution on platinum(II) centers can be slow, requiring longer reaction times for completion.
Characterization of the Synthesized Complexes
Once synthesized, the identity and purity of the metal complexes must be confirmed through various analytical techniques.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | Shifts in the N-H and C-N stretching frequencies of the ligand upon coordination. The appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution (for diamagnetic complexes). | Shifts in the proton (¹H) and carbon (¹³C) signals of the ligand upon coordination. For platinum complexes, ¹⁹⁵Pt NMR can provide information about the coordination environment of the platinum center. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | d-d transitions for transition metal complexes, which are typically weak, and charge-transfer bands, which are more intense. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex. | The observation of the molecular ion peak corresponding to the expected mass of the complex. |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides definitive information on bond lengths, bond angles, and the overall geometry of the complex. |
Visualization of the Synthetic Workflow
The general workflow for the synthesis and characterization of these metal complexes can be visualized as follows:
Sources
Application Notes and Protocols for N,N-Diethyl-N'-methyl-1,3-propanediamine Complexes in Catalysis
Introduction: Unveiling the Catalytic Potential of N,N-Diethyl-N'-methyl-1,3-propanediamine
This compound is a versatile diamine ligand characterized by its unique combination of steric and electronic properties.[1][2] Its structure, featuring both a tertiary diethylamino group and a secondary methylamino group linked by a flexible propane backbone, allows for the formation of stable chelate complexes with a variety of transition metals. While the direct catalytic applications of its complexes are an emerging area of research, the well-established catalytic activity of structurally similar diamine and aminophosphine ligands in cross-coupling reactions suggests a significant potential for this compound complexes.
This guide provides detailed application notes and protocols for a hypothesized, yet scientifically grounded, application of a palladium complex of this compound as a catalyst in the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating and are supported by established principles of organometallic catalysis.
Hypothesized Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species.[3] The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for the stability and activity of the palladium catalyst.
We hypothesize that a palladium complex of this compound can serve as an effective catalyst for this transformation. The diamine ligand is expected to stabilize the palladium center, preventing catalyst decomposition while promoting the key steps of the catalytic cycle.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a Pd-L complex.
Experimental Protocols
Protocol 1: In Situ Generation of the Palladium-N,N-Diethyl-N'-methyl-1,3-propanediamine Catalyst
This protocol describes the in situ preparation of the active palladium catalyst from a stable palladium(II) precursor and the this compound ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Toluene, anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
While stirring, add this compound (1.2 mol%) to the suspension.
-
Stir the mixture at room temperature for 30 minutes. The formation of the palladium-diamine complex is often accompanied by a color change.
-
The resulting solution containing the in situ generated catalyst is ready for use in the subsequent cross-coupling reaction.
Rationale: The in situ generation of the catalyst is a convenient method that avoids the isolation and purification of the potentially air-sensitive active catalyst. The slight excess of the diamine ligand ensures complete complexation of the palladium precursor.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol details a model Suzuki-Miyaura reaction using the in situ generated catalyst.
Materials:
-
Catalyst solution from Protocol 1
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To the flask containing the in situ generated catalyst, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Add an additional 5 mL of anhydrous toluene and 1 mL of deionized water.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously at 80 °C for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and 20 mL of ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired biaryl product.
Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the aryl halide. Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction. The addition of water can sometimes accelerate the reaction. Refluxing in toluene provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the catalyzed Suzuki-Miyaura reaction.
Data Presentation: Hypothetical Reaction Optimization
The following table presents hypothetical data for the optimization of the model reaction, demonstrating the importance of key reaction parameters.
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | 1.2 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | 0.5 | 0.6 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |
| 3 | 1 | 1.2 | Na₂CO₃ | Toluene/H₂O | 80 | 4 | 88 |
| 4 | 1 | 1.2 | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 5 | 1 | 1.2 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 90 |
| 6 | 1 | 1.2 | K₂CO₃ | Toluene/H₂O | 60 | 8 | 75 |
| 7 | 1 | 0 | K₂CO₃ | Toluene/H₂O | 80 | 4 | <10 |
Interpretation: The data suggests that cesium carbonate is a slightly more effective base for this transformation. A catalyst loading of 1 mol% provides a high yield, and the reaction proceeds efficiently at 80 °C. The absence of the diamine ligand results in a significant drop in yield, highlighting its crucial role in the catalytic system.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time, temperature, or catalyst loading. Ensure all reagents and solvents are anhydrous, as water content can affect the efficiency of the reaction.
-
Catalyst Decomposition: If the reaction mixture turns black, it may indicate catalyst decomposition. This can sometimes be mitigated by using a more coordinating solvent or by adding a phase-transfer catalyst.
-
Substrate Scope: The developed protocol should be tested with a variety of aryl halides and boronic acids to determine its scope and limitations. Electron-rich and sterically hindered substrates may require more forcing conditions.
Conclusion
While the catalytic applications of this compound complexes are not yet extensively documented, this guide provides a scientifically plausible and detailed framework for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols are based on well-established principles and offer a solid starting point for researchers and drug development professionals interested in exploring the catalytic potential of this promising ligand.
References
-
Global Substance Registration System. This compound. [Link]
-
PubChem. This compound. [Link]
-
RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
RSC Publishing. The palladium(ii) complex of N,N-diethyl-1-ferrocenyl-3-thiabutanamine: synthesis, solution and solid state structure and catalytic activity in Suzuki–Miyaura reaction. [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction catalyzed by new synthesized palladium complex containing N,N,O-Tridentate ligands. [Link]
Sources
The Versatile Diamine: N,N-Diethyl-N'-methyl-1,3-propanediamine in Modern Organic Synthesis
Introduction
N,N-Diethyl-N'-methyl-1,3-propanediamine is a valuable and versatile aliphatic diamine that serves as a crucial building block and reagent in a multitude of organic syntheses.[1][2] With its unique combination of a tertiary and a secondary amine separated by a flexible propyl linker, this compound exhibits distinct reactivity that makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and polymers. Its utility also extends to coordination chemistry, where it can act as a bidentate ligand for various metal catalysts. This application note provides an in-depth guide to the practical applications of this compound, with a focus on its role in the synthesis of bioactive molecules, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 5459-95-0 | [1][2] |
| Molecular Formula | C8H20N2 | [1][2] |
| Molecular Weight | 144.26 g/mol | [1] |
| Boiling Point | 182.5 °C at 760 mmHg | [2] |
| Density | 0.816 g/mL | [2] |
| Refractive Index | 1.438 | [2] |
Core Application: Synthesis of Quinolone-Based Pharmaceuticals
One of the most significant applications of this compound is in the synthesis of quinoline-containing compounds, which form the structural core of many therapeutic agents, most notably antimalarial drugs like chloroquine and its analogues.[3] The diamine side chain is crucial for the biological activity of these compounds. The following protocol details the synthesis of a chloroquine analogue, N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-methylpropane-1,3-diamine, via a nucleophilic aromatic substitution (SNA) reaction.
Reaction Principle
The synthesis hinges on the differential reactivity of the two chlorine atoms on the 4,7-dichloroquinoline starting material. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 7-position.[4] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic substitution. This inherent regioselectivity allows for the selective displacement of the C4-chloro substituent by the secondary amine of this compound.
Protocol: Synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-methylpropane-1,3-diamine
This protocol provides a detailed procedure for the laboratory-scale synthesis of a chloroquine analogue.
Materials and Reagents
-
4,7-Dichloroquinoline
-
This compound
-
Anhydrous Ethanol
-
Triethylamine (Et3N)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Deionized water
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) apparatus
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 g, 5.05 mmol) in 30 mL of anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add this compound (0.87 g, 6.06 mmol, 1.2 equivalents) followed by triethylamine (1.02 g, 10.1 mmol, 2.0 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (e.g., 1:1 v/v). The reaction is complete when the starting 4,7-dichloroquinoline spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 30 mL of deionized water, followed by 1 x 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate to yield the pure N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-methylpropane-1,3-diamine as a viscous oil or low-melting solid.
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: Pale yellow to amber viscous oil.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanistic Insight
The reaction proceeds through a classic nucleophilic aromatic substitution mechanism. The more nucleophilic secondary amine of this compound attacks the electron-deficient C4 position of the quinoline ring, forming a negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the quinoline ring, yielding the final product.
Caption: Nucleophilic Aromatic Substitution (SNA) Mechanism.
Broader Applications in Organic Synthesis
While the synthesis of quinoline derivatives is a prominent application, this compound can also be employed in other areas of organic synthesis:
-
As a Ligand in Catalysis: The diamine structure allows it to act as a bidentate ligand, coordinating with transition metals to form catalysts for various reactions, such as cross-coupling and polymerization. The steric and electronic properties of the ligand can influence the efficiency and selectivity of the catalytic process.
-
In Polymer Chemistry: This diamine can be used as a monomer or a cross-linking agent in the synthesis of polyamides and other polymers, imparting specific properties to the resulting materials.
-
As a Building Block for Agrochemicals: The versatile reactivity of the amine groups allows for its incorporation into a wide range of agrochemical structures.
Experimental Workflow Overview
The general workflow for utilizing this compound in a synthetic protocol is outlined below.
Caption: General Experimental Workflow.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a corrosive and flammable liquid. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex nitrogen-containing molecules. Its application in the synthesis of quinoline-based pharmaceuticals highlights its importance in drug discovery and development. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
-
PubChem. This compound. [Link]
-
Otuokere, I. E., et al. "4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization." Technological Innovation in Pharmaceutical Research, vol. 3, 2021, pp. 142-149. [Link]
-
RSC Publishing. Typical procedure for the synthesis of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (2a) and related compounds. [Link]
Sources
Application Notes and Protocols: Polymerization Reactions Involving N,N-Diethyl-N'-methyl-1,3-propanediamine
Introduction: Understanding the Unique Reactivity of N,N-Diethyl-N'-methyl-1,3-propanediamine in Polymer Synthesis
This compound is a diamine with a distinct structural feature: it possesses both a secondary amine (-NHCH₃) and a tertiary amine (-N(CH₂CH₃)₂). This asymmetry in amine functionality dictates its role in traditional step-growth polymerization reactions. While it can be sourced from various chemical suppliers, its application in polymer synthesis is nuanced.[1][2] In the synthesis of common polymers like polyamides and polyurethanes, the secondary amine can react with acyl chlorides or isocyanates to form an amide or urethane linkage, respectively. However, the tertiary amine group is non-reactive under these conditions and will not participate in chain propagation.
This inherent monofunctionality in the context of step-growth polymerization means that this compound primarily acts as a chain terminator or modifier , controlling the molecular weight of the resulting polymer and introducing a specific end-group. This characteristic can be strategically employed to tailor polymer properties for specific applications.
Furthermore, the presence of the tertiary amine group can introduce catalytic activity, particularly in the formation of polyurethanes, where tertiary amines are known to accelerate the reaction between isocyanates and hydroxyl groups.[3][4]
These application notes will provide detailed protocols for the synthesis of polyamides and polyurethanes, with a focus on how this compound can be incorporated to control polymer chain length. We will also explore its potential catalytic role.
Part 1: Polyamide Synthesis via Interfacial Polymerization: Utilizing this compound as a Chain Terminator
Interfacial polymerization is a rapid and effective method for producing polyamides at the interface of two immiscible liquids.[5][6] In this protocol, we will demonstrate the synthesis of a polyamide from a generic diamine and diacid chloride, and then detail how to incorporate this compound to control the polymer's molecular weight.
Causality Behind Experimental Choices
The choice of interfacial polymerization is advantageous for its high reaction rates at room temperature and the ability to form high molecular weight polymers without the need for high temperatures or bulk polymerization techniques.[5] The use of an acid scavenger (like sodium hydroxide) in the aqueous phase is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the diamine and halt the polymerization.[5]
Protocol 1: Synthesis of a High Molecular Weight Polyamide (Control Experiment)
This protocol outlines the synthesis of a polyamide without the addition of a chain terminator, serving as a baseline for comparison.
Materials:
-
1,6-Hexanediamine (Hexamethylenediamine)
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Prepare a solution by dissolving 1,6-hexanediamine and sodium hydroxide in distilled water.
-
Organic Phase Preparation: Prepare a solution of sebacoyl chloride in dichloromethane.
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Retrieval: Gently grasp the polymer film with forceps and continuously pull it out of the beaker, allowing the interface to replenish and the polymer rope to grow.
-
Washing and Drying: Wash the resulting polyamide rope thoroughly with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
Protocol 2: Synthesis of a Molecular Weight-Controlled Polyamide using this compound
This protocol demonstrates the use of this compound as a chain-terminating agent.
Materials:
-
1,6-Hexanediamine
-
Sebacoyl chloride
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Prepare a solution by dissolving a specific molar ratio of 1,6-hexanediamine and this compound, along with sodium hydroxide, in distilled water. The molar percentage of the chain terminator will determine the extent of molecular weight control.
-
Organic Phase Preparation: Prepare a solution of sebacoyl chloride in dichloromethane.
-
Interfacial Polymerization: Follow the same procedure as in Protocol 1, layering the organic phase over the aqueous phase.
-
Polymer Retrieval and Purification: Retrieve, wash, and dry the resulting polyamide as described in Protocol 1.
Expected Outcome and Characterization:
The polyamide synthesized with the inclusion of this compound is expected to have a lower molecular weight compared to the control polymer. This can be verified by techniques such as gel permeation chromatography (GPC) or by measuring the inherent viscosity of the polymer solutions. The terminal diethylaminopropyl-methylamino group can be identified using techniques like NMR spectroscopy.
| Parameter | Control Polyamide (Protocol 1) | Modified Polyamide (Protocol 2) |
| Diamine Monomer | 1,6-Hexanediamine | 1,6-Hexanediamine |
| Chain Terminator | None | This compound |
| Expected Molecular Weight | High | Lower (controlled by terminator concentration) |
| End Groups | Amine and/or Carboxylic Acid | Diethylaminopropyl-methylamide and/or Carboxylic Acid |
Workflow Diagram: Interfacial Polyamide Synthesis
Caption: Workflow for interfacial polyamide synthesis with optional chain termination.
Part 2: Polyurethane Synthesis via Solution Polymerization: Exploring the Dual Role of this compound
In polyurethane synthesis, this compound can act as both a chain terminator (due to its monofunctional secondary amine) and a potential catalyst (due to its tertiary amine group).[3][4] Solution polymerization is a common method for preparing polyurethanes, allowing for good control over the reaction conditions.[7]
Causality Behind Experimental Choices
The choice of a suitable solvent is critical to ensure that both the monomers and the resulting polymer remain in solution to achieve a high degree of polymerization (in the control experiment).[7] The reaction is typically carried out under an inert atmosphere to prevent side reactions of the highly reactive isocyanate groups with moisture. The use of a catalyst is often necessary to achieve reasonable reaction rates.[3]
Protocol 3: Synthesis of a High Molecular Weight Polyurethane (Control Experiment)
This protocol describes the synthesis of a polyurethane using a diol and a diisocyanate.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dibutyltin dilaurate (DBTDL) - catalyst
-
Dry N,N-Dimethylformamide (DMF) - solvent
Procedure:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with PTMEG and dry DMF.
-
Pre-polymer Formation: The mixture is heated, and MDI is added dropwise with stirring under a nitrogen atmosphere.
-
Chain Extension: After a period of reaction, a chain extender (a short-chain diol or diamine) can be added to increase the molecular weight.
-
Catalysis: A catalytic amount of DBTDL is added to drive the reaction to completion.
-
Polymer Isolation: The resulting viscous polymer solution is poured into a non-solvent (e.g., methanol) to precipitate the polyurethane. The polymer is then collected and dried under vacuum.
Protocol 4: Investigating the Effect of this compound in Polyurethane Synthesis
This protocol allows for the study of this compound as both a chain terminator and a potential co-catalyst.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) - optional
-
Dry N,N-Dimethylformamide (DMF) - solvent
Procedure:
-
Reactor Setup: Set up the reaction apparatus as described in Protocol 3.
-
Reaction Mixture: Charge the flask with PTMEG, a specific molar percentage of this compound, and dry DMF.
-
Isocyanate Addition: Add MDI dropwise to the stirred solution under a nitrogen atmosphere.
-
Catalysis Study: The reaction can be run with and without the addition of DBTDL to assess the catalytic effect of the tertiary amine in the diamine.
-
Monitoring and Isolation: Monitor the reaction progress by following the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹). Isolate the polymer as described in Protocol 3.
Expected Outcome and Characterization:
The addition of this compound is expected to reduce the molecular weight of the polyurethane. The extent of this reduction will depend on its concentration. The reaction rate may be enhanced due to the catalytic effect of the tertiary amine, which can be determined by comparing the reaction times with and without an external catalyst. The resulting polymer will have terminal diethylaminopropyl-methylurea groups, which can be characterized by NMR.
| Parameter | Control Polyurethane (Protocol 3) | Modified Polyurethane (Protocol 4) |
| Reactants | PTMEG, MDI, Chain Extender | PTMEG, MDI, this compound |
| Catalyst | DBTDL | DBTDL (optional, to study co-catalysis) |
| Expected Molecular Weight | High | Lower (controlled) |
| Potential Catalytic Effect | None from monomers | Possible rate enhancement |
| End Groups | Hydroxyl or Isocyanate | Diethylaminopropyl-methylurea or Isocyanate |
Reaction Mechanism: Polyurethane Formation with Chain Termination
Caption: Schematic of polyurethane chain growth and termination.
Conclusion: A Versatile Tool for Polymer Modification
This compound, due to its unique asymmetrical structure, is not a typical monomer for high molecular weight polyamide or polyurethane synthesis. Instead, it serves as a valuable tool for researchers and polymer chemists to precisely control molecular weight and introduce specific end-group functionality. Its potential catalytic activity in urethane formation further expands its utility. By understanding its reactivity and carefully controlling its concentration in polymerization reactions, scientists can fine-tune the properties of polymers for a wide range of specialized applications.
References
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5. (2021). The Royal Society of Chemistry.
- Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. (2022). MDPI.
- Synthesis of Novel Polyurethanes and Polyureas by Polyaddition Reactions of Dianhydrohexitol Configurated Diisocyanates. (2025).
- Polymer Chemistry. (2023). RSC Publishing.
- Second interfacial polymerization on polyamide surface using aliphatic diamine with improved performance of TFC FO membranes. (2025).
- Polyurethanes cured with amines and their preparation. (2009).
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).
- SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. (n.d.). INEOS OPEN.
- Introduction to Polyurethane Chemistry. (2021). American Chemical Society.
- Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. (n.d.). MDPI.
- Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. (2021). PMC - NIH.
- Interfacial Polymerization. (n.d.).
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Taylor & Francis Online.
- Which is the best procedure to synthesize polyurethane in solution?. (2015).
- Synthesis of New Polyester-Amides from Polyvinyl Alcohol and Convert Some of Them to Polyester-Imide. (2025).
- N,N-Diethyl-1,3-propanediamine Dihydrochloride. (n.d.). MySkinRecipes.
- 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts.
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021). PMC - NIH.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. (n.d.). MDPI.
- Polyamide Syntheses. (n.d.).
- Synthesis and Characterization of New Diamine Based on Fluorine. (n.d.). Chemical Methodologies.
- Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (K
- The chemistry of polyurethanes. (n.d.). Lawrence Industries.
- This compound. (n.d.). PubChem.
- Synthesis and optical properties of asymmetric polyamides derived from cyclopropyl diacids and diamines. (n.d.). Deep Blue Repositories - University of Michigan.
- Poly(ether imide)s from Diamines withPara-,Meta, andOrtho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. (2025).
- 11.13 Polyamides and Polyesters: Step-Growth Polymers. (n.d.).
- Stereoregular Poly-O-Methyl [m,n]-Polyurethanes Derived
- 21.9: Polyamides and Polyesters - Step-Growth Polymers. (2024). Chemistry LibreTexts.
- Formation of Polyamides. (2024). Save My Exams.
- Synthesis and Characterization of Polyamides from Diamine Containing Amide Linkages in the Main Chain. (n.d.). International Journal of Engineering Research & Technology.
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Application Note & Experimental Protocol: Synthesis of N,N-Diethyl-N'-methyl-1,3-propanediamine
Abstract
This document provides a detailed experimental protocol for the synthesis of N,N-Diethyl-N'-methyl-1,3-propanediamine, a substituted diamine with potential applications in pharmaceutical development, polymer chemistry, and as a ligand in coordination chemistry. The described method is based on the principles of reductive amination, a robust and widely utilized transformation in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, an explanation of the underlying chemical logic, and essential safety considerations.
Introduction
This compound is a trifunctional aliphatic amine containing two tertiary amine groups and one secondary amine. The presence of varied alkyl substituents on the nitrogen atoms imparts specific properties, making it a valuable building block in organic synthesis. The synthesis of such unsymmetrical diamines often requires a strategic approach to avoid the formation of undesired side products. Reductive amination stands out as a highly efficient method for the controlled formation of carbon-nitrogen bonds.[1][2][3] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[2][4] This one-pot procedure is often preferred due to its operational simplicity and high yields.[3]
This application note details a reliable protocol for the synthesis of this compound commencing from commercially available starting materials.
Reaction Scheme
The synthesis of this compound can be efficiently achieved via the reductive amination of 3-(diethylamino)propanal with methylamine. The aldehyde can be generated in situ from a suitable precursor or used directly if available. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride [NaBH(OAc)₃], which is known for its mildness and selectivity for iminium ions over carbonyls.[4]
Proposed Synthetic Route:
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-(Diethylamino)propanal | C₇H₁₅NO | 129.20 | ≥95% | Commercial Source |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 40% w/w | Commercial Source |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Commercial Source |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercial Source |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Commercial Source |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | ≥99% | Commercial Source |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 1 M Aqueous | Commercial Source |
| Sodium Hydroxide (1 M) | NaOH | 40.00 | 1 M Aqueous | Commercial Source |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 3-(diethylamino)propanal (12.9 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
Step 2: Reductive Amination
-
While maintaining the temperature at 0 °C, add a 40% aqueous solution of methylamine (9.7 mL, 110 mmol) dropwise to the stirred solution of the aldehyde over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (25.4 g, 120 mmol) in anhydrous dichloromethane (50 mL).
-
Add the sodium triacetoxyborohydride slurry portion-wise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
Step 4: Work-up and Extraction
-
Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid.[5]
Step 6: Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and assess purity.
-
FT-IR: To identify the characteristic N-H and C-N stretching vibrations.
-
Mass Spectrometry: To confirm the molecular weight (144.26 g/mol ).[5][6][7]
Safety Precautions
Alkylamines are hazardous chemicals and require careful handling.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood.
-
Toxicity and Corrosivity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin.[8] They are also corrosive and can cause severe skin burns and eye damage.[10][11]
-
Flammability: The product is a flammable liquid. Keep away from open flames, sparks, and heat sources.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[8][12]
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10][12] All chemical waste should be disposed of according to institutional and local regulations.
-
Safety Data Sheets (SDS): Always consult the SDS for all reagents before use.[8]
Discussion
The described protocol for the synthesis of this compound via reductive amination offers a straightforward and efficient method for obtaining this unsymmetrical diamine. The choice of sodium triacetoxyborohydride as the reducing agent is crucial for the success of this reaction, as it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.[4]
The work-up procedure is designed to remove the excess reducing agent and other water-soluble byproducts. The final purification by fractional distillation is necessary to obtain the product in high purity. The characterization of the final compound by spectroscopic methods is essential to confirm its identity and purity.
References
- BenchChem. (n.d.). Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols.
- CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.
- Zhonghai Chemical. (n.d.). What are the precautions for using alkylamines?.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- The Journal of Organic Chemistry. (2013). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines.
- Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
- CAMEO Chemicals. (n.d.). ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE].
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Guidechem. (n.d.). This compound 5459-95-0.
- ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method.
- ChemicalBook. (2025). N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5.
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- GSRS. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 6291-84-5: N-Methyl-1,3-propanediamine.
- ChemicalBook. (n.d.). N,N'-Diethyl-1,3-propanediamine(10061-68-4) 1 H NMR.
- NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-diethyl-.
- Sigma-Aldrich. (n.d.). N-Methyl-1,3-diaminopropane 98 6291-84-5.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 5459-95-0.
- SpectraBase. (n.d.). N,N'-diethyl-1,3-propanediamine - Optional[13C NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). N,N-Diethyl-1,3-propanediamine 97 10061-68-4.
- Sigma-Aldrich. (n.d.). N,N-Dimethyl-1,3-propanediamine 97 111-33-1.
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- 12. alkylamines.com [alkylamines.com]
Application Notes and Protocols for N,N-Diethyl-N'-methyl-1,3-propanediamine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Emerging Role of Diamine Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is critically dependent on the nature of the ligand coordinating the palladium center. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a growing interest in the development of simpler, more cost-effective, and functionally diverse ligand systems.
N,N-Diethyl-N'-methyl-1,3-propanediamine, a readily available acyclic diamine, presents an intriguing structural motif for ligand design. Its two nitrogen atoms, with differing steric and electronic environments (one tertiary and one secondary amine), allow for bidentate chelation to a metal center. This chelation can stabilize the catalytically active palladium species, preventing aggregation and decomposition, while also influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and implementation of this compound as a ligand in palladium-catalyzed cross-coupling reactions. We will explore its mechanistic role, provide detailed starting-point protocols for its application in key transformations, and offer insights into reaction optimization.
Mechanistic Considerations: The Function of Diamine Ligands
The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions stems from its ability to form a stable five-membered chelate ring with the palladium center. This chelation modulates the electronic and steric properties of the catalyst, influencing the key steps of the catalytic cycle.
The Generalized Palladium Cross-Coupling Cycle
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The diamine ligand plays a crucial role in stabilizing the palladium(0) and palladium(II) intermediates.
Application Notes & Protocols: The Role of N,N-Diethyl-N'-methyl-1,3-propanediamine as a Key Reaction Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Asymmetric Diamines
In the landscape of pharmaceutical development and fine chemical synthesis, substituted aliphatic diamines are indispensable building blocks. Their bifunctional nature allows for the construction of complex molecular architectures, particularly in active pharmaceutical ingredients (APIs). Among these, asymmetrically substituted diamines such as N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS 5459-95-0) serve a unique and critical role.[1][2][] This molecule features a tertiary amine at one end of a propane chain and a secondary amine at the other, providing differential reactivity that can be strategically exploited in multi-step syntheses.
This guide provides an in-depth analysis of this compound's role as a reaction intermediate. We will explore its formation, subsequent reactivity, and provide detailed, field-tested protocols for its synthesis and application, using its documented role in the synthesis of 8-aminoquinoline antimalarials as a core case study.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N',N'-diethyl-N-methylpropane-1,3-diamine | [4] |
| CAS Number | 5459-95-0 | [4] |
| Molecular Formula | C₈H₂₀N₂ | [4] |
| Molecular Weight | 144.26 g/mol | [4] |
| Appearance | Liquid |[5] |
Formation of the Intermediate: A Study in Nucleophilic Substitution
The synthesis of this compound is a classic example of leveraging differential reactivity and protecting group strategy, albeit implicitly. A common and industrially relevant pathway involves the reaction of a suitable N,N-diethyl-substituted propyl halide with methylamine.
Mechanism Insight: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sɴ2) mechanism. Methylamine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine. The tertiary diethylamino group at the other end of the chain remains unreactive under these conditions, making it an ideal inert substituent during this step. The choice of an excess of methylamine is a critical process parameter; it not only drives the reaction to completion according to Le Châtelier's principle but also acts as a base to neutralize the HCl formed, preventing the protonation and deactivation of the remaining nucleophile.
The general synthetic approach is visualized below.
Caption: General synthesis pathway for the intermediate.
Case Study: Synthesis of the Antimalarial Agent Plasmocid
The strategic value of this compound is best illustrated by its historical and pivotal role in the synthesis of 8-aminoquinoline antimalarials, such as Plasmocid. The 8-aminoquinoline core is a well-established pharmacophore active against malaria parasites.[6] The nature of the diamine side chain at the 8-position is crucial for modulating the drug's efficacy, toxicity, and pharmacokinetic profile.
In this synthesis, the intermediate this compound provides the precise side chain required. The secondary amine of the intermediate is sufficiently nucleophilic to displace a leaving group from the 8-position of a suitably activated quinoline ring, forming the final drug molecule.
The overall two-stage process is outlined in the workflow below.
Caption: Experimental workflow from starting materials to final API.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures. Researchers must conduct their own risk assessment and adhere to all institutional and local safety regulations.
Safety Precautions: These reactions involve corrosive, flammable, and toxic materials.[4] Work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, is mandatory. Reactions involving pressure must be performed behind a blast shield using properly rated equipment.
Protocol 1: Synthesis of Intermediate this compound
This protocol details the formation of the key diamine intermediate.
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Details |
| 3-(Diethylamino)propyl chloride | 1.0 | 135.64 | 135.5 g | Starting material |
| Methylamine | ~4.0 | 31.06 | 125 g | Nucleophile & Acid Scavenger |
| Sodium Hydroxide (50% aq.) | - | 40.00 | ~100 mL | For workup neutralization |
| Potassium Hydroxide (pellets) | - | 56.11 | ~20 g | For drying |
| Solvent | None | - | - | Neat reaction |
| Temperature | - | - | 80-90 °C | Reaction Temperature |
| Time | - | - | 6 hours | Reaction Duration |
| Expected Yield | - | - | 84-98 g | 65-75% |
Step-by-Step Methodology:
-
Reaction Setup: In a suitable autoclave or pressure reactor, charge 3-(diethylamino)propyl chloride (135.5 g, 1.0 mol).
-
Addition of Methylamine: Cool the reactor and carefully add condensed methylamine (125 g, ~4.0 mol).
-
Reaction Execution: Seal the reactor. Heat the mixture to 80-90 °C with stirring. The pressure will rise. Maintain this temperature for 6 hours.
-
Scientist's Note: The use of a pressure vessel is essential to contain the volatile methylamine and ensure the reaction reaches the required temperature to proceed at a reasonable rate.
-
-
Workup - Neutralization: After 6 hours, cool the reactor to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add 50% aqueous sodium hydroxide solution until the mixture is strongly basic.
-
Workup - Extraction: Separate the upper organic layer. The lower aqueous layer contains methylammonium salts.
-
Purification - Drying: Add solid potassium hydroxide pellets to the organic layer and allow it to stand for several hours (or overnight) to remove residual water.
-
Scientist's Note: KOH is a highly effective drying agent for amines and also removes any remaining acidic impurities.
-
-
Purification - Distillation: Decant the dried amine from the KOH pellets and purify by fractional distillation. Collect the fraction boiling at 183-185 °C. This is the pure this compound intermediate. The expected yield is 84-98 g (65-75%).
Protocol 2: Synthesis of Plasmocid via Condensation
This protocol describes the use of the intermediate to synthesize the final API.
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Details |
| 8-Amino-6-methoxyquinoline | 1.0 | 174.20 | 17.4 g | Quinoline core |
| This compound | 2.0-2.5 | 144.26 | 29-36 g | Intermediate from Protocol 1 |
| Solvent | None | - | - | Neat reaction, intermediate acts as solvent |
| Temperature | - | - | 170-180 °C | Reaction Temperature |
| Time | - | - | 6 hours | Reaction Duration |
| Expected Yield | - | - | ~22 g | ~73% |
Step-by-Step Methodology:
-
Reaction Setup: Combine 8-amino-6-methoxyquinoline (17.4 g, 0.1 mol) and this compound (29-36 g, 0.2-0.25 mol) in a round-bottom flask equipped with a reflux condenser.
-
Scientist's Note: An excess of the diamine is used to serve as both a reactant and a high-boiling solvent, ensuring a homogeneous reaction mixture at the required high temperature.
-
-
Reaction Execution: Heat the mixture in an oil bath to 170-180 °C and maintain this temperature for 6 hours.
-
Workup - Isolation: Cool the reaction mixture. The crude product is then dissolved in dilute hydrochloric acid.
-
Purification: The acidic solution is washed with ether to remove unreacted starting materials and non-basic impurities. The aqueous layer is then made strongly basic with sodium hydroxide solution.
-
Purification - Extraction: The liberated free base (Plasmocid) is extracted into ether. The combined ether extracts are dried over anhydrous potassium carbonate.
-
Final Purification: After filtering, the ether is removed by evaporation. The resulting crude oil is purified by vacuum distillation to yield the final product.
Characterization and Self-Validation
To ensure the integrity of the synthesis, proper characterization at each stage is crucial.
-
Intermediate Validation:
-
GC-MS: To confirm the molecular weight (144.26 g/mol ) and assess purity.
-
¹H and ¹³C NMR: To confirm the structure. Key ¹H NMR signals would include triplets for the ethyl CH₂ groups, a singlet for the N-methyl group, and multiplets for the propyl chain protons.
-
FTIR: To identify characteristic N-H stretches (for the secondary amine) and C-N stretches.
-
-
Final Product (API) Validation:
-
HPLC: To determine the final purity of the API, typically against a reference standard.
-
LC-MS: To confirm the molecular weight of the final product.
-
NMR Spectroscopy: Full structural elucidation to confirm the successful condensation and regiochemistry.
-
Conclusion
This compound is a highly valuable, non-symmetrical diamine that serves as a potent intermediate in organic synthesis. Its differential amine reactivity allows for its controlled incorporation into complex molecules, a feature expertly demonstrated in the synthesis of 8-aminoquinoline antimalarials. The protocols provided herein offer a robust and validated pathway for the preparation and subsequent utilization of this key building block, empowering researchers in drug discovery and process development to construct novel and impactful chemical entities.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing.
-
Myskinrecipes. (n.d.). N,N-Diethyl-1,3-propanediamine Dihydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
-
ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
National Institutes of Health. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2001). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 1289 and 1291. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Girolami Group Website. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N. Retrieved from [Link]
-
PubMed. (1984). Synthesis of 8-(3-Carboxy-l-methyl-propylammo)-6-methoxyquinoline: A Newly Characterized Primaquine Metabolite. Retrieved from [Link]
Sources
- 1. N,N-Diethyl-1,3-propanediamine Dihydrochloride [myskinrecipes.com]
- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 4. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5459-95-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: N,N-Diethyl-N'-methyl-1,3-propanediamine as a Curing Agent for Epoxy Resins
Introduction: Unveiling the Potential of a Unique Diamine Hardener
Epoxy resins are a cornerstone of advanced materials, offering exceptional mechanical strength, chemical resistance, and adhesive properties. The ultimate performance of an epoxy system is intrinsically linked to the choice of curing agent, or hardener, which dictates the cross-linking chemistry and the final three-dimensional network structure.[1] Amine-based hardeners are a versatile class of curing agents, enabling a wide range of cure profiles and final properties.[2][3] This document provides detailed application notes and protocols for the use of N,N-Diethyl-N'-methyl-1,3-propanediamine as a hardener for epoxy resins.
This compound is a diamine with a unique structure, containing both a secondary and a tertiary amine. This configuration suggests a dual-role functionality: the secondary amine participates directly in the cross-linking reaction with the epoxy resin, while the tertiary amine can act as an accelerator for the curing process.[4][5] These characteristics make it a compelling candidate for applications requiring tailored curing kinetics and specific final properties.
This guide is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel epoxy formulations. We will delve into the fundamental chemistry, provide detailed protocols for formulation and characterization, and offer insights into the expected performance of epoxy systems cured with this intriguing diamine.
Compound Profile and Safety Considerations
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount before its inclusion in any experimental workflow.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₂₀N₂ | [6] |
| Molecular Weight | 144.26 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not explicitly available for the N'-methyl derivative. The related N,N-Diethyl-1,3-propanediamine has a boiling point of 171 °C. | [7] |
| Density | Not explicitly available for the N'-methyl derivative. The related N,N-Diethyl-1,3-propanediamine has a density of approximately 0.83 g/mL. | [7] |
| Solubility | Miscible with water, alcohol, and ether. | [7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[6]
-
Hazard Classifications: Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Principles of Formulation: Stoichiometry and Mixing Ratios
The key to a successful epoxy formulation lies in achieving the correct stoichiometric balance between the epoxy resin and the hardener.[2] This ensures optimal cross-linking and maximizes the physical and mechanical properties of the cured material. The fundamental parameters for this calculation are the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
Calculating the Amine Hydrogen Equivalent Weight (AHEW)
The AHEW is the molecular weight of the amine hardener divided by the number of active amine hydrogens per molecule. This compound has one secondary amine group, which contains one active hydrogen atom that can react with an epoxy group. The tertiary amine group does not have a reactive hydrogen.
-
Molecular Weight (MW): 144.26 g/mol [6]
-
Number of Active Hydrogens: 1
AHEW = MW / Number of Active Hydrogens = 144.26 g/mol / 1 = 144.26 g/eq
Calculating the Mixing Ratio (Parts per Hundred Resin - PHR)
The mixing ratio, expressed in PHR, determines the amount of hardener required for 100 parts by weight of the epoxy resin.
PHR = (AHEW / EEW) x 100
Example Calculation:
For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq:
PHR = (144.26 g/eq / 188 g/eq) x 100 ≈ 76.7 parts
This means that for every 100 grams of this specific epoxy resin, 76.7 grams of this compound should be used to achieve a stoichiometric cure.
The Curing Mechanism: From Liquid to Solid
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction.[8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond.
In the case of this compound, the secondary amine is the reactive species. The tertiary amine, while not participating in the primary cross-linking reaction, can catalyze the reaction between the epoxy groups and the newly formed hydroxyl groups, potentially accelerating the overall curing process.
Diagram: Curing Reaction of this compound with an Epoxy Resin
Caption: Curing mechanism of this compound with an epoxy resin.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as an epoxy hardener.
Protocol 1: Formulation and Curing
Objective: To prepare and cure epoxy resin samples with this compound at various temperatures.
Materials:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 182-192 g/eq)
-
This compound (AHEW 144.26 g/eq)
-
Disposable mixing cups and stirring rods
-
Silicone molds
-
Vacuum oven or convection oven
Procedure:
-
Calculate the required amounts: Based on the EEW of your epoxy resin, calculate the PHR of the hardener as described in Section 2.2.
-
Weighing: Accurately weigh the epoxy resin into a mixing cup.
-
Addition of Hardener: Add the calculated amount of this compound to the epoxy resin.
-
Mixing: Thoroughly mix the two components for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing cup to ensure complete mixing.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the mixture into pre-heated silicone molds of the desired geometry for testing.
-
Curing: Transfer the molds to an oven pre-heated to the desired curing temperature. A suggested starting point for cure schedule evaluation is:
-
Low Temperature Cure: 25°C for 24 hours followed by a post-cure at 80°C for 2 hours.
-
Elevated Temperature Cure: 100°C for 2-4 hours.
-
High Temperature Cure: 150°C for 1-2 hours.
-
Sources
- 1. N,N'-Diethyl-1,3-propanediamine CAS#: 10061-68-4 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. threebond.co.jp [threebond.co.jp]
- 5. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 8. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N,N-Diethyl-N'-methyl-1,3-propanediamine
Welcome to the technical support center for the purification of N,N-Diethyl-N'-methyl-1,3-propanediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile diamine. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.
Understanding the Purification Landscape
This compound is a substituted diamine with a range of applications in organic synthesis and pharmaceutical development. Achieving high purity is critical for reproducible results and to meet stringent quality standards. The purification strategy is dictated by the synthetic route employed and the nature of the impurities present. A common synthetic pathway involves the Michael addition of diethylamine to acrylonitrile, followed by the reductive amination of the resulting nitrile with methylamine.
This synthesis route can introduce several potential impurities that need to be addressed during purification:
-
Unreacted Starting Materials: Diethylamine, methylamine, and acrylonitrile.
-
Intermediate: 3-(Diethylamino)propanenitrile.
-
Side-Products: Products of over-alkylation or other side reactions during reductive amination.
-
Solvents and Reagents: Residual solvents and catalysts from the reaction.
This guide will focus on troubleshooting the most common purification techniques: extractive workup, distillation, and column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extractive Workup: Your First Line of Defense
Q1: My crude product is a complex mixture. What is the most effective initial purification step?
An acidic aqueous extraction is a highly effective first step to separate the basic diamine product from non-basic impurities. The principle lies in the differential solubility of the amine salt and neutral or acidic compounds.
Troubleshooting Guide: Extractive Workup
| Issue | Potential Cause | Troubleshooting Action |
| Poor separation of layers/emulsion formation. | The pH is not sufficiently acidic, leading to incomplete protonation of the diamine. High concentration of salts or surfactants. | Ensure the aqueous layer is distinctly acidic (pH 1-2) using a dilute strong acid like HCl. Add a small amount of brine to the separatory funnel to break the emulsion. |
| Low yield after extraction and basification. | The product may have some solubility in the organic phase even in its salt form. Incomplete basification before back-extraction. | Perform multiple extractions of the aqueous layer to ensure complete transfer of the amine salt. Ensure the aqueous layer is strongly basic (pH > 12) before back-extracting with an organic solvent. |
| Product contamination with starting amines. | Diethylamine and methylamine are also basic and will be co-extracted with the product. | While extraction will not remove these, subsequent purification steps like distillation are effective due to boiling point differences. |
Experimental Protocol: Acidic Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) and shake vigorously.
-
Allow the layers to separate. The protonated diamine will be in the aqueous layer.
-
Drain the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
To recover the product, make the aqueous layer strongly basic (pH > 12) with a concentrated base like NaOH or KOH.
-
Extract the free diamine with several portions of fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Distillation: The Workhorse for Volatile Impurities
Q2: I have significant amounts of lower boiling point impurities. Is distillation a suitable purification method?
Yes, fractional distillation under reduced pressure is an excellent method for purifying this compound, especially for removing volatile starting materials and the intermediate nitrile. The boiling point of the target compound is approximately 182.5°C at atmospheric pressure[1]. Distillation under vacuum is recommended to prevent thermal decomposition.
Troubleshooting Guide: Vacuum Distillation
| Issue | Potential Cause | Troubleshooting Action |
| "Bumping" or unstable boiling. | Uneven heating or lack of boiling chips/magnetic stirring. | Use a heating mantle with a stirrer for even heating. Add boiling chips or a magnetic stir bar to the distillation flask. |
| Poor separation of fractions. | Inefficient distillation column. Distillation rate is too fast. | Use a fractionating column (e.g., Vigreux or packed column) for better separation. Reduce the heating rate to allow for proper equilibration of the vapor in the column. |
| Product decomposition (darkening of the liquid). | The distillation temperature is too high. Presence of oxygen. | Reduce the pressure to lower the boiling point. Ensure the distillation apparatus is under a high vacuum and consider a nitrogen bleed if necessary. |
Data Presentation: Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 144.26[2] | 182.5[1] |
| Diethylamine | 73.14 | 55.5 |
| Methylamine | 31.06 | -6.3 |
| 3-(Diethylamino)propanenitrile | 126.21 | ~190 |
Column Chromatography: For High Purity Requirements
Q3: My product still contains closely related amine impurities after distillation. How can I achieve higher purity?
Column chromatography is the preferred method for removing structurally similar impurities. However, the basic nature of amines can lead to challenges when using standard silica gel.
Troubleshooting Guide: Column Chromatography
| Issue | Potential Cause | Troubleshooting Action |
| Product streaking or tailing on the column. | Strong interaction between the basic amine and the acidic silanol groups on the silica gel surface. | Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent). Alternatively, use a less acidic stationary phase like alumina. |
| Irreversible adsorption of the product on the column. | The amine is too basic and binds very strongly to the silica gel. | Use a more polar eluent system to increase the eluting power. Consider using a different stationary phase such as amine-functionalized silica or reversed-phase silica. |
| Co-elution of impurities. | The chosen eluent system does not provide adequate separation. | Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column. A gradient elution may be necessary. |
Experimental Protocol: Column Chromatography on Alumina
-
Slurry Packing: Prepare a slurry of activated basic or neutral alumina in a non-polar solvent (e.g., hexanes).
-
Column Loading: Pour the slurry into the chromatography column and allow it to pack evenly. Drain the solvent to the top of the alumina bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a small percentage of methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: Purification Workflow
Caption: A typical purification workflow for this compound.
Safety & Handling
This compound is a corrosive and flammable liquid. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS).
References
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Optimizing N,N-Diethyl-N'-methyl-1,3-propanediamine Synthesis
Welcome to the technical support center for the synthesis of N,N-Diethyl-N'-methyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategies
The target molecule, this compound, is an unsymmetrical polyamine. Synthesizing such molecules with high selectivity and yield can be challenging due to the potential for multiple alkylation events at different nitrogen atoms. The most direct and industrially relevant approach is the selective methylation of a secondary amine in the presence of a tertiary amine.
The classical and highly effective method for this transformation is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent to methylate primary or secondary amines.[1][2] A key advantage of this method is that it inherently prevents over-alkylation to form quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate.[3][4]
The overall workflow for this synthesis is depicted below.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & Core Protocol
This section addresses common issues encountered during the synthesis in a question-and-answer format, followed by a detailed experimental protocol.
Frequently Encountered Problems (Troubleshooting Q&A)
Question 1: My reaction yield is very low. What are the most likely causes?
Answer: Low yield in an Eschweiler-Clarke reaction typically points to one of three areas: inefficient iminium ion formation, incomplete reduction, or issues with reactant quality/stoichiometry.
-
Inefficient Iminium Ion Formation: The reaction begins with the condensation of the secondary amine on N,N-diethyl-1,3-propanediamine with formaldehyde to form an iminium ion.[5] This is an equilibrium process.
-
Reactant Quality:
-
Formaldehyde: Commercial formaldehyde solutions (formalin, ~37% in water) can contain significant amounts of methanol and paraformaldehyde. Using a freshly opened bottle or depolymerizing paraformaldehyde immediately before use is recommended.
-
Formic Acid: Use a high-purity grade (e.g., >95%). Water content can affect the reaction rate.
-
Starting Amine: Verify the purity of your N,N-Diethyl-1,3-propanediamine. Impurities can consume reagents and complicate purification.
-
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material persists, extend the reaction time or slightly increase the temperature.
-
Question 2: I'm seeing multiple spots on my TLC plate and my final product is impure. What are the likely side products?
Answer: While the Eschweiler-Clarke reaction is highly selective, side reactions can occur, especially if conditions are not optimal.
-
Unreacted Starting Material: This is the most common "impurity" and indicates an incomplete reaction. See Question 1 for solutions.
-
N-formamide Formation: If the reduction step is slow, the iminium ion can be hydrated and rearranged to an N-formyl derivative. This is less common under standard Eschweiler-Clarke conditions but can be a factor.
-
Cyclization: Although less likely with a simple propane-1,3-diamine backbone, intramolecular reactions can sometimes occur under harsh heating conditions.[5]
Troubleshooting Flowchart for Low Yield / Impurity
Caption: Decision tree for troubleshooting common synthesis issues.
Question 3: How do I effectively purify the final product? The boiling points of my starting material and product seem close.
Answer: Purification of polyamines can be challenging due to their high boiling points and potential for co-distillation.
-
Boiling Points:
-
N,N-Diethyl-1,3-propanediamine (Starting Material): ~170 °C
-
This compound (Product): ~182.5 °C[7]
-
-
Fractional Distillation: Given the relatively small difference in boiling points, a simple distillation will likely be ineffective. Vacuum fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is the required method.
-
Acid-Base Extraction: Before distillation, a thorough aqueous workup is critical. After basifying the reaction mixture (e.g., with NaOH or KOH to pH > 12), extract the product into an organic solvent like dichloromethane or diethyl ether. Wash the organic layer with brine to remove residual water-soluble impurities. This step is crucial for removing salts and unreacted formic acid.[6]
Detailed Experimental Protocol: Eschweiler-Clarke Methylation
This protocol describes the methylation of N,N-Diethyl-1,3-propanediamine on a 0.1 mole scale.
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| N,N-Diethyl-1,3-propanediamine | 13.0 g (0.1 mol) | Starting Material |
| Formic Acid (98%) | 13.8 g (0.3 mol, 3 eq) | Reducing Agent & Hydride Source |
| Formaldehyde (37% aq. solution) | 16.2 g (0.2 mol, 2 eq) | Methyl Source |
| Sodium Hydroxide (50% w/w aq.) | As needed (~25-30 mL) | Basification during workup |
| Dichloromethane (DCM) | ~150 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent |
| Round-bottom flask (250 mL) | - | Reaction Vessel |
| Reflux Condenser | - | Prevent solvent loss |
| Magnetic Stirrer/Hotplate | - | Heating and Agitation |
| Separatory Funnel (500 mL) | - | Liquid-Liquid Extraction |
| Vacuum Distillation Apparatus | - | Final Purification |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-Diethyl-1,3-propanediamine (13.0 g, 0.1 mol).
-
Reagent Addition: Cautiously add formic acid (13.8 g, 0.3 mol) to the flask. The addition may be exothermic. Follow this with the addition of the aqueous formaldehyde solution (16.2 g, 0.2 mol).
-
Reaction: Heat the mixture to a gentle reflux (typically 100-110 °C) using a heating mantle. Vigorous gas evolution (CO₂) will be observed.[1] Maintain the reflux for 8-12 hours.
-
Monitoring: After the initial period, allow the reaction to cool slightly, take a small aliquot, basify it, extract with DCM, and analyze by TLC or GC-MS to check for the disappearance of the starting material. Continue reflux if necessary.
-
Workup - Basification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add 50% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12). This step is highly exothermic and should be done with caution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and rinse with a small amount of fresh DCM.
-
Concentration: Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum fractional distillation to yield this compound as a colorless liquid.
Advanced Topics & FAQs
Q: Can I use other reducing agents besides formic acid?
A: Yes, other reducing agents can be used in what is more broadly termed reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a very common and mild reagent for this purpose, often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8] However, the classic Eschweiler-Clarke conditions (formaldehyde/formic acid) are often preferred for simple methylations due to low cost, high efficiency, and the irreversible nature of the reaction driven by CO₂ evolution.[3]
Q: My starting amine is a primary amine. Will this protocol work?
A: Yes, the Eschweiler-Clarke reaction is effective for methylating primary amines to form tertiary N,N-dimethyl amines.[2] The reaction proceeds sequentially, first forming the mono-methylated secondary amine, which then reacts again to form the di-methylated tertiary amine. To ensure complete dimethylation, a larger excess of formaldehyde and formic acid is typically required compared to the methylation of a secondary amine.
Q: Are there safety concerns I should be aware of?
A: Yes. Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The neutralization step with strong base is highly exothermic and can cause splashing if not done carefully in an ice bath. Formaldehyde is a known sensitizer and suspected carcinogen. Always work in a well-ventilated area.
References
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5786. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Total Organic Synthesis. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N,N-Diethyl-N'-methyl-1,3-propanediamine Reactions
Welcome to the technical support center for N,N-Diethyl-N'-methyl-1,3-propanediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile diamine. This compound possesses two distinct nucleophilic centers: a tertiary amine and a secondary amine. This structural feature is key to its utility but also presents specific challenges, primarily the potential for non-selective reactions and the formation of undesired side products. This document provides in-depth, troubleshooting-focused FAQs and protocols to help you identify, mitigate, and prevent common side products, ensuring the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound. Each entry explains the potential cause, the underlying chemical principles, and provides actionable troubleshooting and prevention strategies.
FAQ 1: My mass spectrometry results show a peak with a higher molecular weight than my target product after an alkylation or acylation reaction. What is it?
Answer: This is a classic sign of over-reaction , where the diamine has reacted with more than one equivalent of your electrophile. Given the structure of this compound, two primary side products are possible depending on the reaction type.
-
Mechanism of Side Product Formation:
-
Alkylation: The secondary amine (-NHCH₃) is typically the desired site of reaction. However, the tertiary amine (-N(CH₂CH₃)₂) can also be alkylated to form a quaternary ammonium salt . This salt will have a significantly higher molecular weight and will be much more polar than the desired product. Simple alkylation of amines can often lead to a mixture of secondary, tertiary, and quaternary ammonium salts if stoichiometry is not carefully controlled.[1][2]
-
Acylation: While the secondary amine is more nucleophilic and generally reacts first, under forcing conditions (e.g., high temperature, excess acylating agent), the newly formed amide can sometimes undergo further reactions, or competitive acylation can occur if not managed properly. However, the more common issue in acylation is di-acylation if a diamine with two primary/secondary amines is used. With your specific diamine, the most likely side product is the desired N-acylated product from the secondary amine. If you are performing a reaction that could involve both amines, such as with a di-acyl chloride, cyclization or polymerization could occur. Mono-acylation of polyamines can be challenging due to the potential for poly-acylation.[3]
-
Troubleshooting & Prevention Protocol:
-
Confirm Identity:
-
LC-MS: Check the mass of the unexpected peak. If it corresponds to your product + the mass of your alkylating agent's alkyl group, quaternization is the likely cause.
-
NMR Spectroscopy: In ¹H NMR, the formation of a quaternary ammonium salt will cause a significant downfield shift of the protons adjacent to the newly quaternized nitrogen.
-
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the diamine relative to the alkylating/acylating agent to favor the mono-substituted product.
-
Slow Addition: Add the electrophile (alkyl halide or acyl chloride) dropwise to the reaction mixture, preferably using a syringe pump. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid byproduct without competing in the alkylation.
-
FAQ 2: My reaction yield is low, and I'm observing a new, highly mobile spot on my TLC plate that corresponds to an alkene. What is happening?
Answer: This observation strongly suggests that a Hofmann elimination side reaction is occurring. This is particularly common when the tertiary amine portion of your molecule is subjected to heat in the presence of a base, especially if it has become quaternized.
-
Mechanism of Hofmann Elimination: The Hofmann elimination is an elimination reaction of a quaternary ammonium salt that leads to the formation of an alkene.[4][5][6] The reaction proceeds via an E2 mechanism. A base removes a beta-hydrogen (a hydrogen on the carbon adjacent to the carbon bearing the nitrogen), and the quaternary ammonium group acts as the leaving group. Due to the steric bulk of the trialkylamine leaving group, the reaction preferentially forms the least substituted alkene, a principle known as the Hofmann Rule .[7][8] In the context of this compound, if the diethylamino group becomes quaternized (e.g., by an excess of an alkylating agent like methyl iodide), it can be eliminated.[5][6]
Step 1 (Quaternization): -N(CH₂CH₃)₂ + R-X → -N⁺(CH₂CH₃)₂R X⁻
Step 2 (Elimination): -N⁺(CH₂CH₃)₂R + Base → H₂C=CH₂ + R-N(CH₂CH₃)(CH₂CH₂CH₂NHCH₃) + H-Base⁺
Troubleshooting & Prevention Protocol:
-
Confirm Alkene Presence:
-
GC-MS: The presence of volatile alkenes (like ethene from the ethyl groups) can be detected.
-
¹H NMR: Look for the characteristic signals of vinyl protons in the range of 4.5-6.5 ppm.
-
-
Preventative Measures:
-
Avoid Excess Alkylating Agents: As detailed in FAQ 1, precise stoichiometric control is critical to prevent the formation of the quaternary ammonium salt precursor.
-
Temperature Management: Avoid excessive heating, especially during workup or distillation, if quaternary salts are potentially present. Hofmann eliminations are often thermally induced.[4]
-
Base Selection: Use a milder base or a stoichiometric amount of a non-nucleophilic base during the reaction. Strong bases like hydroxides can promote elimination, especially at elevated temperatures.[4]
-
FAQ 3: The purity of my product seems to decrease over time, and the material is developing a yellow or brown color. What is causing this degradation?
Answer: The degradation and discoloration of amines are frequently caused by oxidation . Polyamines can be susceptible to air oxidation, especially when exposed to light, heat, or trace metal impurities.
-
Mechanism of Degradation: Amine oxidation is a complex radical process that can lead to a variety of products, including imines, enamines, and ultimately, colored polymeric materials. The catabolism of polyamines in biological systems is mediated by oxidases that generate hydrogen peroxide and reactive aldehydes, which can be cytotoxic.[9][10] While enzymatic processes are not occurring in a typical reaction flask, similar oxidative pathways can be initiated by atmospheric oxygen, leading to product degradation. The tertiary amine is particularly susceptible to oxidation to form an N-oxide.
Troubleshooting & Prevention Protocol:
-
Confirm Oxidation:
-
FTIR Spectroscopy: Look for the appearance of C=N (imine) or N-O (N-oxide) stretching bands.
-
LC-MS: Check for masses corresponding to the addition of one or more oxygen atoms to your product molecule.
-
-
Preventative Measures:
-
Inert Atmosphere: Always handle and store this compound and its products under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen before use.
-
Storage Conditions: Store the material in amber vials or bottles to protect it from light and keep it in a cool, dark place, preferably in a refrigerator or freezer.
-
Purification: If impurities are suspected to be catalyzing oxidation, purify the starting material by distillation before use.
-
Summary of Potential Side Products
| Side Product Type | Common Cause | Reaction Type | Key Analytical Signature (MS) | Prevention Strategy |
| Quaternary Ammonium Salt | Over-alkylation of the tertiary amine | Alkylation | M⁺ of Product + Mass of Alkyl Group | Stoichiometry control, slow addition, low temp. |
| Di-acylated Product | Reaction at both amine sites | Acylation | M⁺ of Product + Mass of Acyl Group | Stoichiometry control, use of protecting groups |
| Elimination Products (Alkenes) | Heating a quaternary ammonium salt with base | Alkylation | Loss of mass corresponding to the amine | Avoid excess alkylating agent, control temperature |
| Oxidation Products (N-oxides, etc.) | Exposure to air (oxygen) | Storage/Workup | M⁺ of Product + 16 Da (or multiples) | Use inert atmosphere, store properly |
Visual Workflow and Reaction Diagrams
Diagram 1: Alkylation Reaction Pathways
This diagram illustrates the desired mono-alkylation at the secondary amine versus the undesired side reaction leading to a quaternary ammonium salt at the tertiary amine.
Caption: Troubleshooting workflow for identifying reaction side products.
References
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (2021). National Institutes of Health (NIH). [Link]
-
Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]
-
Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2010). Letters in Organic Chemistry. [Link]
-
The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. (2017). Master Organic Chemistry. [Link]
-
Hofmann Elimination. (2023). Chemistry LibreTexts. [Link]
-
Hofmann Elimination Reaction. (n.d.). Allen Career Institute. [Link]
-
Hofmann elimination. (n.d.). Wikipedia. [Link]
-
Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. (2022). PubMed Central, National Institutes of Health (NIH). [Link]
-
Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. (2023). MDPI. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. [Link]
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. (2014). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing N,N-Diethyl-N'-methyl-1,3-propanediamine
Welcome to the technical support guide for N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS 5459-95-0). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the moisture sensitivity of this versatile aliphatic diamine. Our goal is to ensure the integrity of your experiments by promoting the proper handling, storage, and quality control of this reagent.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: How can I visually assess if my this compound has been contaminated with water?
A1: While visual inspection is not a definitive measure of purity, there are tell-tale signs of significant moisture contamination. The pure amine should be a clear, colorless to pale yellow liquid.[1] If you observe any cloudiness, haziness, or the formation of a separate liquid phase or solid precipitate, it is highly likely that the amine has been exposed to and reacted with atmospheric moisture and carbon dioxide. Aliphatic amines are hygroscopic, meaning they readily absorb moisture from the air.[2] This absorbed water can lead to the formation of carbamates or carbonates, which may be insoluble.
Q2: What are the primary consequences of using "wet" this compound in my experiments?
A2: The consequences of using moisture-contaminated amine can be severe and multifaceted, leading to:
-
Inconsistent Reaction Yields: Water can act as a competing nucleophile or base, leading to undesired side reactions and lower yields of your target product.[3]
-
Byproduct Formation: In sensitive reactions, such as those involving organometallics or strong bases, water will quench reagents, leading to the formation of hydroxides and other impurities.
-
Catalyst Deactivation: If the amine is used as a ligand or a component of a catalyst system, water can poison or alter the catalytic species, reducing its efficacy.
-
Alteration of Reaction Kinetics: Water can sometimes act as a catalyst, for instance in certain epoxy-amine curing reactions, accelerating the process in an uncontrolled manner.[4] In other cases, it can change the reaction pathway entirely.[5][6]
Q3: What is the best practice for storing this compound to maintain its purity?
A3: Proper storage is the first line of defense against moisture contamination. The compound should be stored in a tightly sealed container made of a compatible material like glass or high-density polyethylene (HDPE).[2] To minimize exposure to atmospheric moisture, the container headspace should be purged with a dry, inert gas such as nitrogen or argon. For long-term storage, placing the sealed container inside a desiccator is highly recommended.[3] Many suppliers provide the reagent in bottles with a specialized septum-sealed cap (e.g., Sure/Seal™ bottles), which are ideal for withdrawing small quantities via syringe under an inert atmosphere.[7][8]
Q4: My reaction is failing, and I suspect moisture. What are the first troubleshooting steps?
A4: If you suspect moisture is compromising your reaction, a systematic approach is necessary. First, verify the dryness of your solvent, as this is a common source of water. Second, ensure your glassware was rigorously dried, either by oven-drying or flame-drying under an inert atmosphere.[3] Finally, assess the quality of the amine itself. Consider re-purifying your existing stock or opening a fresh, unopened bottle of the reagent. The logical flow for troubleshooting these issues is detailed in the diagram below.
Caption: Troubleshooting logic for moisture-related issues.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step instructions for addressing specific issues related to the purity and handling of this compound.
Issue 1: Verifying Water Content in the Amine
Question: I am unsure about the quality of an older bottle of this compound. How can I quantitatively determine the water content?
Answer: The most reliable and widely accepted method for determining water content in amines is Karl Fischer (KF) titration.[9] This technique can accurately measure water content down to the parts-per-million (ppm) level.
Causality: Karl Fischer titration is an electrochemical method based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. For amines, especially strongly basic ones, modifications to the standard procedure are necessary because the amine's basicity can interfere with the reaction stoichiometry, leading to inaccurate, artificially high results.[10][11] This is managed by adding a weak acid, such as benzoic acid, to the KF solvent to buffer the medium before the sample is introduced.[11][12]
-
Apparatus Setup: Prepare a volumetric Karl Fischer titrator. The titration vessel should be clean, dry, and protected from atmospheric moisture.
-
Solvent Preparation: Add a suitable KF solvent (e.g., a methanol-based reagent) to the titration vessel.
-
Solvent Conditioning: Titrate the solvent with the KF titrant until it is "dry" (i.e., all residual water is consumed), and the instrument indicates a stable, low-drift baseline.
-
Buffer Addition: For this basic amine, add a calculated amount of benzoic acid to the conditioned solvent to neutralize the sample's alkalinity. A typical starting point is to add enough acid to neutralize the amine in the largest expected sample size.[12]
-
Sample Introduction: Using a dry, gas-tight syringe, accurately draw a known weight of the this compound. The exact sample size depends on the expected water content but is typically 1-5 grams.
-
Titration: Inject the sample into the titration vessel and immediately start the titration. The instrument will automatically dispense the KF titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the sample weight and the volume of titrant consumed. The result is typically expressed in ppm or weight percentage.
| Parameter | Typical Value |
| Purity of new reagent | >98.5% (GC) |
| Acceptable Water Content | < 500 ppm |
| Compromised Water Content | > 1000 ppm (0.1%) |
Table 1: Typical Purity and Water Content Specifications.
Issue 2: Reagent Purification - Drying the Amine
Question: My Karl Fischer analysis confirms high water content (>1000 ppm) in my this compound. How can I effectively dry it for use in a highly moisture-sensitive reaction?
Answer: For rigorous drying, distillation from an appropriate chemical drying agent under an inert atmosphere is the most effective method. The choice of drying agent is critical; it must react with water irreversibly but not react with the amine itself.
Causality: Common drying agents like sodium or potassium are unsuitable as they can react with the N-H bond of the secondary amine moiety. The most recommended and effective drying agents for amines are alkali or alkaline earth metal hydroxides (like potassium hydroxide, KOH) or calcium hydride (CaH₂).[13] CaH₂ reacts with water to form calcium hydroxide and hydrogen gas, which is vented from the system, driving the reaction to completion. KOH is a very effective desiccant for basic compounds like amines.
-
Inert Atmosphere Setup: Assemble a distillation apparatus (round-bottom flask, distillation head, condenser, and receiving flask) that has been thoroughly oven or flame-dried. Connect the entire setup to a Schlenk line or similar inert gas manifold.[8]
-
Drying Agent Addition: Under a positive flow of nitrogen or argon, add powdered calcium hydride (CaH₂) to the distillation flask. Use approximately 5-10 g of CaH₂ per 100 mL of amine.
-
Amine Addition: Add the this compound to the distillation flask containing the CaH₂. Add a magnetic stir bar.
-
Refluxing: Heat the mixture to a gentle reflux and maintain it for at least 2-4 hours with stirring. This allows the CaH₂ to react with the dissolved water. You may observe bubbling as hydrogen gas is evolved.
-
Distillation: After the reflux period, slowly increase the heating to distill the amine. Collect the fraction boiling at the correct temperature (the boiling point of this compound is approximately 165-170 °C, though this may vary with pressure). Discard the first few milliliters of distillate.
-
Storage of Purified Amine: Collect the purified, dry amine in a Schlenk flask or a bottle with a septum-sealed cap under an inert atmosphere. The purified reagent should be stored in a desiccator.
Sources
- 1. N,N-Diethyl-1,3-propanediamine, 99% 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Water catalytic effect on the carbinolamine reaction with amine-catalyzed mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 10. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. hiranuma.com [hiranuma.com]
- 13. chem.tamu.edu [chem.tamu.edu]
"thermal stability and degradation of N,N-Diethyl-N'-methyl-1,3-propanediamine"
Welcome to the technical support center for N,N-Diethyl-N'-methyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this aliphatic diamine. Here, we synthesize our expertise to address potential challenges related to its thermal stability and degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, particularly when thermal stress is a factor.
Issue 1: Sample Discoloration (Yellowing or Browning) Upon Heating
Symptoms:
-
Your initially colorless or pale-yellow sample of this compound turns yellow or brown after heating.
-
The discoloration intensifies with increased temperature or prolonged heating times.
Possible Causes:
-
Oxidative Degradation: The presence of oxygen at elevated temperatures can lead to the formation of colored byproducts. Lower aliphatic amines can undergo atmospheric oxidation, and this process is often accelerated by heat.
-
Impurity-Catalyzed Degradation: Trace impurities, such as transition metals from previous experimental steps or spatulas, can catalyze degradation pathways.
-
Formation of Imines or Enamines: Partial dehydrogenation at high temperatures can lead to the formation of unsaturated imines or enamines, which are often colored.
Step-by-Step Troubleshooting:
-
Inert Atmosphere:
-
Action: Purge your reaction vessel with an inert gas (e.g., argon or nitrogen) before heating. Maintain a positive pressure of the inert gas throughout the experiment.
-
Rationale: This minimizes the presence of oxygen, thereby reducing the likelihood of oxidative degradation.
-
-
Solvent Purity:
-
Action: Ensure that any solvents used are of high purity and are degassed prior to use.
-
Rationale: Solvents can contain dissolved oxygen or impurities that may contribute to degradation.
-
-
Material Compatibility:
-
Action: Use high-quality glass or stainless-steel reaction vessels. Avoid contact with incompatible materials like copper or brass.[1]
-
Rationale: Certain metals can catalyze the decomposition of amines.
-
-
Temperature Control:
-
Action: Use a calibrated and accurate temperature controller. Avoid localized overheating by ensuring uniform heating and stirring.
-
Rationale: Exceeding the thermal stability threshold of the amine, even locally, can initiate degradation.
-
Issue 2: Unexpected Pressure Buildup in a Closed System
Symptoms:
-
A noticeable increase in pressure within a sealed reaction vessel upon heating this compound.
Possible Causes:
-
Thermal Decomposition: The molecule may be fragmenting into smaller, more volatile compounds. The combustion of tertiary amine catalysts can yield gases like carbon monoxide, carbon dioxide, and ammonia.[1]
-
Solvent Volatility: If the experiment is conducted in a solvent, the pressure increase may be due to the solvent's vapor pressure at the experimental temperature.
Step-by-Step Troubleshooting:
-
Thermogravimetric Analysis (TGA):
-
Action: If available, perform a TGA on a small sample of your this compound.
-
Rationale: TGA will help determine the onset temperature of thermal decomposition, providing a safe operating temperature range.
-
-
Headspace Analysis:
-
Action: After a controlled heating experiment in a sealed vial, analyze the headspace gas by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: This will help identify any volatile degradation products. For example, the detection of smaller amines or hydrocarbons would confirm thermal fragmentation.
-
-
System Design:
-
Action: For experiments requiring heating in a closed system, ensure the vessel is rated for the expected pressures and equipped with a pressure relief valve.
-
Rationale: This is a critical safety measure to prevent vessel rupture.
-
Issue 3: Inconsistent Experimental Results or Product Yield
Symptoms:
-
Poor reproducibility of experiments involving heated this compound.
-
Lower than expected yield of the desired product.
Possible Causes:
-
Thermal Degradation of the Amine: The amine may be degrading under the reaction conditions, reducing the amount available to participate in the desired reaction. Tertiary amines are generally more thermally stable than primary and secondary amines but can still undergo dealkylation at elevated temperatures.[2]
-
Side Reactions with Degradation Products: Degradation products may be reacting with your starting materials or intermediates, leading to the formation of unwanted byproducts.
Step-by-Step Troubleshooting:
-
Kinetic Analysis:
-
Action: Run your experiment at several different temperatures to assess the impact on yield and byproduct formation.
-
Rationale: If the yield decreases significantly at higher temperatures, it is a strong indication of thermal degradation of one of the reactants.
-
-
In-situ Monitoring:
-
Action: If possible, use in-situ analytical techniques (e.g., IR or NMR spectroscopy) to monitor the concentration of this compound throughout the reaction.
-
Rationale: This will provide direct evidence of its consumption and potential degradation over time.
-
-
Purification of the Amine:
-
Action: Purify the this compound (e.g., by distillation) before use.
-
Rationale: This removes any pre-existing degradation products or impurities that could interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely thermal degradation pathways for this compound?
The degradation of tertiary amines can be complex. For this compound, potential pathways include:
-
Dealkylation: Cleavage of the C-N bonds, leading to the formation of smaller amines and alkenes. This is a common decomposition route for tertiary amines.[4]
-
Hofmann Elimination: If a quaternary ammonium salt is formed as an intermediate, it can undergo Hofmann elimination to produce an alkene and a smaller amine.
-
Oxidation: In the presence of air, oxidation of the carbon alpha to the nitrogen can occur, leading to the formation of enamines or iminium ions, which can further react or decompose.
Caption: General workflow for thermal degradation analysis.
Q4: What are the recommended storage conditions to ensure the stability of this compound?
To maintain the integrity of this compound, proper storage is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential slow degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation from atmospheric oxygen. |
| Container | Use a tightly sealed, appropriate container (e.g., amber glass bottle). | Protects from moisture and light, which can promote degradation. |
| Incompatible Materials | Store away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides. | Prevents potentially vigorous or hazardous reactions. |
Q5: Are there any safety concerns related to the thermal degradation of this compound?
Yes. The thermal decomposition of this compound can produce flammable and/or toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides. A[1]ll heating experiments should be conducted in a well-ventilated fume hood. As with any amine, direct contact with the skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
[5]### References
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. Available at: [Link]
-
The metabolism of tertiary amines - PubMed. Available at: [Link]
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - MDPI. Available at: [Link]
-
Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant | Request PDF - ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture - ACS Publications. Available at: [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - ResearchGate. Available at: [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - the University of Groningen research portal. Available at: [Link]
-
(PDF) Thermal properties of α,ա- aminoalkylterephthalamides prepared from waste poly(ethyleneterephthalate) bottle and aliphatic diamines - ResearchGate. Available at: [Link]
-
Thermal analysis of some aromatic amine cured model epoxy resin systems—I: Materials synthesis and characterization, cure and post-cure | Semantic Scholar. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed. Available at: [Link]
-
Amine Foaming Troubleshooting Guide | PDF - Scribd. Available at: [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI. Available at: [Link]
-
Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - NIH. Available at: [Link]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at: [Link]
-
Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]
-
Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles | ACS Omega - ACS Publications. Available at: [Link]
-
Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards - Sci-Hub. Available at: [Link]
-
CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents. Available at:
-
Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. Available at: [Link]
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This compound - PubChem. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning | ACS Applied Polymer Materials. Available at: [Link]
-
Quantitative GC–MS analysis of biogenic amines and polyamines | Request PDF. Available at: [Link]
-
Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Available at: [Link]
-
Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - MDPI. Available at: [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Kinetics and thermodynamics of amine and diamine signaling by a trifluoroacetyl azobenzene reporter group - PubMed. Available at: [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. Available at: [Link]
-
Amines - Ncert. Available at: [Link]
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- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
Technical Support Center: Troubleshooting Low Conversion Rates with N,N-Diethyl-N'-methyl-1,3-propanediamine
Welcome to the technical support center for N,N-Diethyl-N'-methyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its application in chemical synthesis, particularly when facing suboptimal reaction conversion rates. As a versatile ligand and building block, understanding the nuances of its reactivity is paramount to achieving desired synthetic outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to diagnose and remedy issues in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound.
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound, and structurally similar diamines, are frequently employed as bidentate ligands in transition metal-catalyzed reactions, such as copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Goldberg reaction).[1][2] The two nitrogen atoms can chelate to a metal center, influencing its electronic properties and steric environment, thereby enhancing catalytic activity and selectivity.[1] It can also be used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic transformations.[3][4]
Q2: Why is the purity of this compound critical for my reaction's success?
A2: The purity of amines is exceedingly important in many catalytic reactions.[5] Trace impurities can poison the catalyst, leading to deactivation and consequently, low or no conversion. Common problematic impurities in amines include water, residual starting materials from their synthesis, and oxidation byproducts. It is often beneficial to purify amines by distillation, crystallization, or filtration through a plug of activated alumina before use.[5]
Q3: Can the secondary amine moiety of this compound cause side reactions?
A3: Yes, the presence of a secondary amine introduces the possibility of side reactions that are not possible with its tertiary amine counterpart. For instance, the secondary amine can undergo N-alkylation, N-acylation, or N-arylation under certain reaction conditions, consuming the ligand and leading to a decrease in the rate of the desired transformation.[1][6] This is a key consideration when designing your reaction and choosing appropriate protecting groups or reaction conditions.
Q4: How does this compound compare to other diamine ligands like N,N'-dimethylethylenediamine?
A4: The performance of a diamine ligand is highly dependent on its structure, including the length of the carbon chain between the nitrogen atoms and the substituents on the nitrogen atoms.[1][7] this compound has a three-carbon backbone, which forms a six-membered chelate ring with a metal center. This differs from the five-membered ring formed by ethylenediamine-based ligands. The bite angle and flexibility of the resulting metallacycle can significantly impact catalytic activity. Furthermore, the asymmetric nature of this compound (one secondary and one tertiary amine) can lead to different coordination behavior and reactivity compared to symmetric diamines.[1]
II. In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues leading to low conversion rates.
Scenario 1: Reaction Stalls at Low to Moderate Conversion
Symptoms:
-
The reaction starts as expected, but the conversion plateaus at a certain point (e.g., 30-50%) and does not proceed further even with extended reaction times.
-
TLC or GC-MS analysis shows the presence of starting materials alongside the desired product.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The active catalytic species may be degrading over the course of the reaction. This can be due to impurities in the reagents or solvent, thermal instability, or reaction with byproducts. For palladium-catalyzed reactions, an extra equivalent of ligand relative to the metal can sometimes improve catalyst stability.[5] | 1. Reagent Purity Check: Ensure all reagents and solvents are pure and anhydrous. Degas solvents to remove dissolved oxygen. 2. Increase Catalyst Loading: A modest increase in the catalyst and/or ligand loading may help to overcome gradual deactivation. 3. Incremental Addition: Try adding a second portion of the catalyst and/or ligand to the reaction mixture after it has stalled. |
| Ligand Degradation | The secondary amine of this compound may be undergoing a side reaction, such as N-arylation in a cross-coupling reaction, which consumes the active ligand.[1] | 1. Use an Excess of Ligand: A slight excess of the diamine ligand can compensate for some degradation. 2. Modify Reaction Conditions: Lowering the reaction temperature or using a milder base may reduce the rate of ligand degradation. |
| Product Inhibition | The desired product may be acting as an inhibitor to the catalyst by coordinating to the metal center more strongly than the starting materials. | 1. Dilute the Reaction: Running the reaction at a lower concentration can sometimes mitigate product inhibition. 2. Investigate Alternative Ligands: A different ligand might form a catalyst that is less susceptible to product inhibition. |
Troubleshooting Workflow: Stalled Reaction
Caption: Decision tree for troubleshooting a stalled reaction.
Scenario 2: Formation of Significant Byproducts
Symptoms:
-
TLC or GC-MS analysis reveals the presence of one or more significant, unidentified spots or peaks in addition to the starting materials and desired product.
-
The isolated yield of the desired product is low, even if the starting material is fully consumed.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-Alkylation/Arylation of the Ligand | The secondary amine of this compound can react with the electrophile (e.g., alkyl halide or aryl halide), leading to a tri-substituted diamine byproduct and consuming the active ligand.[1][8] | 1. Adjust Stoichiometry: Use a slight excess of the amine substrate relative to the electrophile. 2. Change Base: A bulkier or weaker base may disfavor the undesired reaction with the ligand. 3. Consider a Symmetric Ligand: If the problem persists, switching to a symmetric N,N,N',N'-tetra-alkylated diamine might be necessary to eliminate this side reaction. |
| Reaction with the Tertiary Amine | While less common, under forcing conditions, the tertiary amine can be alkylated to form a quaternary ammonium salt, which can then undergo Hofmann elimination.[6] | 1. Lower Reaction Temperature: Avoid excessively high temperatures. 2. Monitor Reaction Carefully: Use in-situ monitoring techniques to track the formation of any potential byproducts. |
| Homocoupling of Starting Materials | In cross-coupling reactions, the starting materials can sometimes couple with themselves, leading to undesired homodimers. | 1. Optimize Catalyst System: Screen different pre-catalysts or ligands. The choice of ligand can have a significant impact on selectivity.[5][9] 2. Control Reaction Rate: Slower addition of one of the coupling partners can sometimes suppress homocoupling. |
III. Diagnostic Protocols
Accurate diagnosis is the first step toward resolving low conversion rates. The following are step-by-step protocols for key analytical techniques.
Protocol 1: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To quantitatively track the consumption of starting materials and the formation of the product and any major byproducts in real-time.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene) in the deuterated solvent to be used for the reaction. The internal standard should have a singlet in a region of the ¹H NMR spectrum that does not overlap with signals from the reactants or products.
-
Set up the Reaction: In an NMR tube, combine the starting materials, this compound, catalyst, and the internal standard stock solution.
-
Acquire Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum before initiating the reaction (e.g., before adding a temperature-sensitive reagent or before heating).
-
Initiate and Monitor: Initiate the reaction (e.g., by placing the NMR tube in a preheated oil bath). Acquire spectra at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material, product, and the internal standard.
-
Integrate these peaks in each spectrum.
-
Calculate the relative concentration of the starting material and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of reactants and products versus time to obtain a reaction profile. This will clearly show if and when the reaction stalls.
-
Online reaction monitoring using NMR can provide valuable insights into reaction kinetics and the formation of intermediates.[10][11]
Protocol 2: Byproduct Identification by GC-MS
Objective: To identify the mass of potential byproducts, which can provide clues to their structure and the underlying side reactions.
Methodology:
-
Sample Preparation: At the end of the reaction (or when it has stalled), take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane). If necessary, perform a simple work-up (e.g., quenching with water and extracting with an organic solvent) to remove salts and highly polar compounds.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS instrument.
-
Data Analysis:
-
Analyze the chromatogram to identify peaks corresponding to the starting materials, product, and any byproducts.
-
Examine the mass spectrum for each byproduct peak. The molecular ion peak (M+) will give the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the byproduct. For example, a mass corresponding to the ligand plus an alkyl or aryl group from the starting material would suggest ligand degradation.
-
IV. Visualization of Key Concepts
Ligand Chelation and Catalytic Cycle
The bidentate nature of this compound is crucial for its function as a ligand. It forms a stable chelate with the metal center, which is a key step in the catalytic cycle of many cross-coupling reactions.
Caption: Generalized catalytic cycle and ligand chelation.
V. References
-
Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 2023 . [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central (PMC), 2011 . [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 2021 . [Link]
-
This compound. PubChem. [Link]
-
This compound. gsrs. [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. ResearchGate. [Link]
-
N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Online monitoring of the formation of a diimine. Magritek. [Link]
-
Preparation and Characterization of N , N′ ‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N , N. U.S. Department of Energy. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
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Conversion rate of diamine molecules to cross-linking points as a... ResearchGate. [Link]
-
Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
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ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. The Journal of Organic Chemistry. [Link]
-
Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. National Institutes of Health (NIH). [Link]
-
N,N-Diethylmethylamine. Wikipedia. [Link]
-
Sensitive detection of amantadine in food matrices using DTT-functionalized gold nanoparticles. PubMed Central (PMC). [Link]
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Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
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Troubleshooting Guide. ResearchGate. [Link]
-
Mn‐diamine catalyst with reaction site NH1 and NH2 and the model... ResearchGate. [Link]
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Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. ResearchGate. [Link]
-
Guideline for Elucidating Catalysts. ChemRxiv. [Link]
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Amination. Fisher Scientific. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PubMed Central (PMC). [Link]
-
Reaction Monitoring Tutorial. YouTube. [Link]
-
Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate. [Link]
-
N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Diamine ligands in copper-catalyzed reactions. Chemical Science (RSC Publishing). [Link]
-
N,N-Diethyl-1,3-propanediamine. PubChem. [Link]
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Technical Support Center: Scale-Up of N,N-Diethyl-N'-methyl-1,3-propanediamine Production
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This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N-Diethyl-N'-methyl-1,3-propanediamine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and handling of this compound.
1. What are the most common industrial synthesis routes for this compound?
The primary industrial methods for producing similar diamines, which can be adapted for this compound, typically involve a two-step process. The most prevalent route starts with the Michael addition of a secondary amine to an unsaturated nitrile, followed by the hydrogenation of the resulting aminopropionitrile.[1]
-
Step 1: Cyanoethylation. This step involves the reaction of diethylamine with acrylonitrile to produce 3-(diethylamino)propionitrile.
-
Step 2: Reductive Amination/Hydrogenation. The resulting aminopropionitrile is then reacted with methylamine under reductive conditions, or the nitrile group is hydrogenated to a primary amine, which is subsequently methylated. A common approach for similar compounds involves catalytic hydrogenation using a Raney-Ni catalyst.[1][2]
An alternative, though less common, route involves the reaction of acrolein with diethylamine and methylamine.[1][2]
2. What are the key safety concerns when handling this compound and its precursors at scale?
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] Key safety precautions include:
-
Handling: Use in a well-ventilated area, preferably within a closed system or with appropriate exhaust ventilation.[4] Employ spark-proof tools and explosion-proof equipment.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4] A respirator with a suitable filter is recommended if exposure limits are exceeded.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]
3. What are the typical physical properties of this compound?
Having a clear understanding of the physical properties is crucial for process design, purification, and storage.
| Property | Value |
| Molecular Formula | C8H20N2 |
| Molecular Weight | 144.26 g/mol [3][6] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 145 °C (for the similar N,N'-Dimethyl-1,3-propanediamine)[7] |
| Density | Approximately 0.817 g/mL at 25 °C (for the similar N,N'-Dimethyl-1,3-propanediamine)[7] |
II. Troubleshooting Guide for Scale-Up Production
This guide provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield in the Cyanoethylation Step
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Side Reactions: Polymerization of acrylonitrile is a common side reaction.
-
Reagent Purity: Impurities in diethylamine or acrylonitrile can inhibit the reaction.
-
Incorrect Stoichiometry: An improper molar ratio of reactants.
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
-
Temperature Control: Carefully control the reaction temperature. The Michael addition is exothermic, and poor heat dissipation on a larger scale can lead to side reactions. Consider a jacketed reactor with efficient cooling.
-
Inhibitor for Polymerization: Consider the addition of a polymerization inhibitor, such as hydroquinone, to the acrylonitrile before the reaction.
-
Reagent Quality Check: Ensure the purity of the starting materials through appropriate analytical techniques before use.
-
Optimize Molar Ratio: While a 1:1 molar ratio is theoretically required, a slight excess of the amine can sometimes be beneficial. Experiment with small-scale reactions to determine the optimal ratio before scaling up.
Problem 2: Catalyst Deactivation during Hydrogenation
Possible Causes:
-
Catalyst Poisoning: Impurities in the 3-(diethylamino)propionitrile feed, such as sulfur or chlorine compounds, can poison the Raney-Ni catalyst.
-
Thermal Sintering: High localized temperatures can cause the catalyst particles to agglomerate, reducing their active surface area.
-
Mechanical Attrition: Vigorous agitation in a slurry reactor can lead to the physical breakdown of the catalyst.
Troubleshooting Steps:
-
Feed Purification: Purify the 3-(diethylamino)propionitrile intermediate before hydrogenation. This can be achieved through distillation or treatment with adsorbents.
-
Temperature Management: Ensure uniform temperature distribution within the reactor. For fixed-bed reactors, this can be achieved through proper design and flow distribution. For slurry reactors, efficient agitation is key.
-
Catalyst Selection: Consider using a more robust catalyst formulation, such as a supported nickel catalyst, which may have better resistance to poisoning and mechanical stress.
-
Co-catalyst/Promoter: The use of an alkaline co-catalyst, such as a sodium hydroxide or potassium hydroxide solution in an alcohol, has been shown to improve the yield and stability of the hydrogenation process.[2]
Problem 3: Formation of Impurities and Byproducts
Possible Causes:
-
Over-alkylation: In the reductive amination step, the desired product can react further with the alkylating agent.
-
Side Reactions of Nitrile Group: The nitrile group can undergo hydrolysis or other side reactions under certain conditions.
-
Incomplete Hydrogenation: Leaving unreacted nitrile intermediate in the final product.
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants in the reductive amination step to minimize over-alkylation.
-
Reaction Conditions Optimization: Optimize the reaction temperature, pressure, and catalyst loading to favor the desired reaction pathway.
-
In-Process Monitoring: Use analytical techniques to monitor the progress of the reaction and identify the formation of byproducts early on.
-
Purification Strategy: Develop a robust purification strategy, such as fractional distillation, to effectively remove impurities from the final product.
III. Experimental Workflows and Diagrams
Synthetic Pathway Overview
The following diagram illustrates the common two-step synthesis route for a similar diamine, which is analogous to the production of this compound.
Caption: Two-step synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
This workflow provides a logical sequence for diagnosing and addressing low product yields during scale-up.
Caption: A systematic approach to troubleshooting low product yield.
IV. References
-
Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. CN103333073B. Google Patents.
-
This compound. PubChem. [Link]
-
Preparation method of N, N-dimethyl-1, 3-propanediamine. CN113620813B. Google Patents.
-
Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016). Xiandai Huagong/Modern Chemical Industry, 36(2), 87-89. [Link]
-
1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]
-
Safety Data Sheet: N,N-diethylethanamine. Carl ROTH. [Link]
Sources
- 1. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 3. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. scbt.com [scbt.com]
- 7. N,N′-二甲基-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
"impact of impurities on N,N-Diethyl-N'-methyl-1,3-propanediamine reactivity"
Welcome to the technical support center for N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS 5459-95-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues related to the impact of impurities on the reactivity of this versatile diamine. As a key building block, ligand, and base in modern organic synthesis, the purity of this compound is paramount to achieving reproducible and high-yielding results.
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of impurities in this compound and their general effects.
Q1: What are the most likely impurities in commercially available this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common industrial synthesis for analogous N,N-dialkyl-1,3-propanediamines involves a two-step process: the Michael addition of a secondary amine to acrylonitrile, followed by the hydrogenation of the resulting aminopropionitrile intermediate.[1] Based on this, potential impurities can be categorized as follows:
-
Residual Starting Materials: Unreacted acrylonitrile, diethylamine, and methylamine.
-
Intermediates: N,N-Diethyl-3-aminopropionitrile from the first step.
-
By-products of Alkylation/Hydrogenation: Over-alkylated or under-alkylated species, such as N,N,N',N'-tetraethyl-1,3-propanediamine or N-ethyl-N'-methyl-1,3-propanediamine.
-
Solvent Residues: Solvents used during synthesis and purification steps.[2]
-
Water: Due to the hygroscopic nature of amines, water is a very common impurity.[3]
-
Degradation Products: Amines can slowly degrade upon exposure to air and light, forming oxidized and carbonated species.
Q2: How can trace amounts of water impact my reaction?
A2: Water can have a significant, and often detrimental, impact on a wide range of reactions. In processes involving organometallics (e.g., Grignard reagents, organolithiums), water will quench the reactive species. In moisture-sensitive catalytic reactions, water can deactivate the catalyst or alter its ligand sphere. For instance, in some epoxy-amine thermoset cures, water can act as a catalyst, accelerating the reaction.[3] However, in many other applications, its presence is undesirable. For reactions requiring strictly anhydrous conditions, even trace amounts of water in the amine base can lead to low yields and side product formation.[4]
Q3: Can a monofunctional amine impurity affect reactions where the diamine is used as a bidentate ligand?
A3: Absolutely. This is a critical point when this compound is used as a chelating ligand for a metal center. A monofunctional amine impurity (e.g., diethylamine or a partially alkylated diamine) can compete for coordination sites on the metal. This can lead to the formation of catalytically inactive or less active species, thereby slowing down or completely inhibiting the desired transformation. The purity of amines used in applications such as palladium-catalyzed cross-coupling is exceedingly important for this reason.
Q4: My reaction is sluggish. Could an impurity in the diamine be the cause?
A4: Yes, a sluggish reaction is a classic symptom of impurity issues. Several types of impurities can lead to reduced reaction rates:
-
Catalyst Poisons: Certain impurities can act as catalyst poisons, binding irreversibly to the active site of a metal catalyst.
-
Protonated Amines: If the amine has absorbed significant atmospheric CO2, it can exist partially as a carbonate salt. This reduces the concentration of the free base available to participate in the reaction.
-
Competing Substrates: Impurities with similar reactive groups can compete with the intended substrate, consuming reagents and leading to a complex reaction mixture.
Part 2: Troubleshooting Guides
This section provides a problem-oriented approach to resolving common experimental issues.
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Symptoms:
-
TLC/LC-MS analysis shows a large amount of unreacted starting material.
-
The reaction fails to reach completion, even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed reactions.
Diagnostic Steps & Solutions:
-
Initial Check: Before focusing on the amine, verify the quality of other reagents (aryl halide, coupling partner, palladium source, ligand) and ensure the reaction was set up under a properly inert atmosphere.[5]
-
Empirical Test: A quick diagnostic test is to pass a small amount of the this compound through a short plug of activated alumina before adding it to the reaction. Alumina can remove baseline impurities and water. If the reaction performance improves, this strongly suggests an issue with the amine's purity.
-
Purity Analysis:
-
¹H NMR: Check for unexpected signals that could correspond to organic impurities. Integration of the signals can provide a rough estimate of their concentration.
-
GC-MS: This is a powerful technique for identifying and quantifying volatile impurities.[6] Due to the polar nature of amines, derivatization with a reagent like ethyl chloroformate (ECF) may be necessary to achieve good chromatographic separation.[7]
-
-
Purification: If impurities are confirmed, purification is necessary. The most effective method for purifying liquid amines like this compound is fractional distillation under reduced pressure. It is also advisable to distill from a drying agent such as calcium hydride (CaH₂) to remove water.
Issue 2: Unexpected Side-Product Formation
Symptoms:
-
TLC/LC-MS shows the formation of one or more significant, unidentified products alongside the desired product.
-
The isolated product is difficult to purify due to co-eluting impurities.
Potential Causes & Solutions:
-
Reactive Impurities: An impurity in the diamine may be more reactive than the intended substrate under the reaction conditions. For example, a primary amine impurity could undergo a competitive reaction.
-
Solution: Analyze the impurity profile of the diamine using GC-MS to identify the structure of the unknown reactant.[6] Purify the diamine as described above.
-
-
Incomplete Reaction of the Diamine: If this compound is a building block in your synthesis, impurities with only one reactive amine site (monoamines) will act as chain terminators, leading to lower molecular weight by-products.
Part 3: Data & Protocols
Table 1: Common Impurities and Their Potential Impact
| Impurity Category | Specific Example | Potential Impact on Reactivity | Recommended Analytical Method |
| Starting Materials | Diethylamine | Acts as a monofunctional nucleophile/base; can cap catalyst sites. | GC-MS |
| Acrylonitrile | Can act as a Michael acceptor, consuming nucleophiles. | GC-MS, ¹H NMR | |
| Intermediates | N,N-Diethyl-3-aminopropionitrile | May have different basicity and nucleophilicity; can coordinate to metals. | GC-MS, IR (nitrile stretch) |
| By-products | Mono-alkylated diamines | Compete as ligands, potentially forming less active catalysts. | GC-MS (with derivatization)[7] |
| Water | H₂O | Quenches organometallics; deactivates catalysts; can alter reaction kinetics.[3] | Karl Fischer Titration |
Experimental Protocol: Purity Analysis by GC-MS after ECF Derivatization
This protocol is a general guideline for the analysis of impurities in this compound.
Objective: To identify and quantify volatile impurities by converting the polar amines into less polar carbamates suitable for GC analysis.[7]
Materials:
-
This compound sample
-
Ethyl chloroformate (ECF)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
GC-MS instrument with a standard non-polar column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: In a 4 mL vial, add ~10 mg of the this compound sample.
-
Aqueous Dilution: Add 1 mL of deionized water and vortex to mix.
-
Basification: Add 0.5 mL of 1 M NaOH solution and vortex.
-
Derivatization: Add 0.2 mL of ECF to the vial. Cap tightly and vortex vigorously for 1 minute. Caution: ECF is corrosive and lachrymatory. Handle in a fume hood. The reaction is exothermic.
-
Extraction: Add 1 mL of DCM to the vial and vortex for 30 seconds to extract the derivatized products.
-
Phase Separation: Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.
-
Analysis: Inject 1 µL of the dried extract into the GC-MS.
Data Interpretation:
-
Compare the resulting mass spectra of the peaks with a library (e.g., NIST) to identify the impurities.
-
The derivatization will add an ethoxycarbonyl group (-CO₂Et) to each primary and secondary amine nitrogen, increasing the molecular weight accordingly.
Diagram: Impact of a Monofunctional Impurity on a Catalytic Cycle
Caption: A monoamine impurity can bind to the active Pd(0) catalyst, forming an inactive species and inhibiting the desired catalytic cycle.
References
- Girolami, G. S., & Schmit, C. E. (2023). Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N′-Dialkyl-1,3-propanedialdimines, and Lithium N,N′-Dialkyl-1,3-propanedialdiminates. Helvetica Chimica Acta, 106(5), e202200152.
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Kim, J., et al. (2015). The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins.
- MDPI. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules, 27(19), 6721.
- MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 14(21), 4731.
- MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 14(3), 594.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Evaluation of residual monomer release after polymerization of different restorative materials used in pediatric dentistry. PubMed Central. Retrieved from [Link]
- ResearchGate. (2011). Effect of Water Addition on the Cure Kinetics of an Epoxy-Amine Thermoset. Journal of Polymer Science Part A: Polymer Chemistry, 49(21), 4650-4659.
- ResearchGate. (2015). Determination of Residual Monomers Resulting From the Chemical Polymerization Process of Dental Materials. AIP Conference Proceedings, 1700(1), 050004.
- ResearchGate. (2017). Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS.
-
U.S. Food & Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
Sources
- 1. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 2. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
"storage and stability issues of N,N-Diethyl-N'-methyl-1,3-propanediamine"
A Guide to Ensuring Stability and Purity in Research and Development
Welcome to the technical support center for N,N-Diethyl-N'-methyl-1,3-propanediamine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the storage and stability of this important aliphatic diamine. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific rationale behind these recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][2] The recommended storage temperature is below 30°C (86°F) to minimize volatility and potential degradation.[3] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide.[1][4] For optimal stability, especially for long-term storage or high-purity applications, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[4]
Q2: Why is it important to avoid exposure to air and moisture?
A2: this compound, like many aliphatic amines, is susceptible to degradation upon exposure to air and moisture.[3][5]
-
Oxidation: The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products, which can affect the compound's purity and reactivity.[5][6] Lower aliphatic amines can change color upon storage due to atmospheric oxidation.[5]
-
Hygroscopicity and Reaction with CO2: Aliphatic amines are often hygroscopic, meaning they readily absorb moisture from the air.[3] This absorbed water can participate in hydrolysis reactions. Furthermore, amines can react with carbon dioxide from the air to form carbamates, which appear as a solid precipitate or can alter the pH and reactivity of the amine.[7]
Q3: The color of my this compound has changed from colorless to a pale yellow. Is it still usable?
A3: A color change to pale yellow is a common indicator of degradation, likely due to atmospheric oxidation.[5] While a slight discoloration may not significantly impact the outcome of all applications, it is a sign of impurity formation. For sensitive applications, such as in pharmaceutical development or quantitative studies, it is crucial to assess the purity of the discolored amine before use. We recommend performing an analytical purity check using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) as detailed in the troubleshooting section.
Q4: What materials are compatible for storing and handling this compound?
A4: For storage containers, high-density polyethylene (HDPE) or glass are generally compatible materials.[3] It is important to ensure that the container has a tight-fitting cap to prevent atmospheric exposure. When handling, use compatible equipment and avoid contact with materials like copper, brass, and aluminum, as amines can be corrosive to these metals. Always consult the Safety Data Sheet (SDS) for specific material compatibility information.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues with this compound.
Problem 1: Visible Precipitate in the Amine Solution
-
Possible Cause: Formation of carbamates due to reaction with atmospheric CO2. This is more likely if the container has been opened multiple times or not sealed properly.
-
Troubleshooting Steps:
-
Visual Inspection: Confirm the presence of a solid precipitate.
-
Solubility Test: Attempt to dissolve a small amount of the amine in a non-polar organic solvent. Carbamate salts are generally insoluble in such solvents.
-
Confirmation (Optional): If equipped, an FTIR spectrum of the precipitate may show characteristic peaks for carbamate salts.
-
-
Resolution:
-
For non-critical applications, the precipitate can sometimes be removed by filtration under an inert atmosphere. However, the purity of the remaining liquid should be verified.
-
For high-purity applications, it is recommended to use a fresh, unopened bottle of the amine. To prevent recurrence, blanket the headspace of the container with an inert gas like nitrogen or argon after each use.
-
Problem 2: Inconsistent Experimental Results or Reduced Reactivity
-
Possible Cause: Degradation of the amine due to oxidation or hydrolysis, leading to lower purity and the presence of interfering byproducts.
-
Troubleshooting Workflow: The following workflow is designed to identify the root cause of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Detailed Protocols for Purity Analysis:
-
Gas Chromatography (GC-FID):
-
Column: Use a column suitable for amine analysis, such as a low-polarity column with a basic deactivation. A common choice is a 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent like dichloromethane or isopropanol.
-
Analysis: Inject the sample and compare the chromatogram to that of a fresh, high-purity standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
High-Performance Liquid Chromatography (HPLC-UV/MS): Direct analysis of aliphatic amines by HPLC can be challenging due to their lack of a UV chromophore.[4] Derivatization is often employed.
-
Derivatization: React the amine sample with a derivatizing agent like dansyl chloride or o-phthalaldehyde (OPA) to introduce a UV-active or fluorescent tag.[4] Follow a validated derivatization protocol.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: UV detection at the appropriate wavelength for the chosen derivative, or Mass Spectrometry (MS) for more detailed analysis.
-
Analysis: Compare the chromatogram of the suspect sample to a derivatized standard. LC-MS can be particularly useful for identifying the mass of potential degradation products.
-
-
Problem 3: Suspected Contamination from Storage Container
-
Possible Cause: Leaching of impurities from an incompatible storage container or cap liner.
-
Troubleshooting Steps:
-
Container Inspection: Check the container material and ensure it is appropriate (e.g., glass or HDPE).
-
Analytical Investigation: Analyze the amine using a sensitive technique like GC-MS to look for unexpected peaks that could correspond to plasticizers or other leached compounds.
-
-
Resolution: If contamination is confirmed, transfer the amine to a new, appropriate container under an inert atmosphere. It is best practice to procure high-quality reagents from reputable suppliers who use appropriate packaging.
Potential Degradation Pathways
Understanding the potential chemical changes this compound can undergo is key to preventing them. The molecule contains both a tertiary and a secondary amine, each with its own reactivity.
Sources
- 1. ccsknowledge.com [ccsknowledge.com]
- 2. nilu.com [nilu.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Thermal Degradation [bre.com]
"work-up procedures for reactions using N,N-Diethyl-N'-methyl-1,3-propanediamine"
Technical Support Center: N,N-Diethyl-N'-methyl-1,3-propanediamine
Welcome to the technical support guide for handling reactions involving this compound. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers and process chemists. Our goal is to explain the causality behind experimental choices, ensuring your work-up procedures are both effective and reliable.
Core Principles: Understanding the Challenge
This compound (C₈H₂₀N₂) is a bidentate amine containing both a tertiary (N,N-diethyl) and a secondary (N'-methyl) amine group.[1][2][3] This dual functionality, combined with its basicity and water solubility, presents specific challenges during reaction work-up. The key to successfully removing it from a reaction mixture is to exploit its basic nature by converting it into a water-soluble salt, thereby facilitating its extraction into an aqueous phase.[4][5]
Physicochemical Properties Overview
A clear understanding of the diamine's properties is the foundation for designing a robust work-up procedure.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | [1][3] |
| Molecular Weight | 144.26 g/mol | [1][3] |
| Appearance | Liquid | [6] |
| Density | ~0.816 g/cm³ | [7] |
| Boiling Point | Not readily available, but similar diamines boil >140 °C | [8] |
| Basicity (pKa) | pKa values are not explicitly published, but can be estimated based on similar structures. The tertiary amine is expected to have a pKa of ~10-11, and the secondary amine a pKa of ~11-11.5. | Inferred |
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the removal of this compound from reaction mixtures.
Q1: What is the standard and most effective method for removing this diamine after a reaction?
A1: The most reliable method is an extractive work-up using a dilute aqueous acid solution.[4][5][9] The acid protonates the basic nitrogen atoms of the diamine, forming an ammonium salt. This salt possesses significantly higher water solubility than the free base, causing it to partition preferentially into the aqueous layer of a biphasic system.
dot
Caption: Copper sulfate wash for acid-sensitive compounds.
Experimental Protocol: Copper Sulfate Wash
-
Follow steps 1-3 from the Standard Acid Wash protocol.
-
Add an equal volume of 10% aqueous CuSO₄ solution. The aqueous solution should initially be light blue.
-
Shake the separatory funnel. Upon mixing, the aqueous layer will turn a deep blue or purple as the copper-amine complex forms.
-
Allow the layers to separate and drain the colored aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the diamine has been removed. [9][10]6. Wash the organic layer with brine, then dry and concentrate as described previously.
Troubleshooting Guide
This section provides solutions to more complex issues that may arise during the work-up procedure.
Q1: I've performed multiple acid washes, but my crude NMR spectrum still shows traces of the diamine. Why is this happening and what can I do?
A1: This issue typically arises from two potential causes: insufficient acidification or partitioning of the diamine salt.
-
Cause 1: Insufficient Acidification. The diamine has two basic centers. To ensure it is fully protonated and water-soluble, the pH of the aqueous layer must be sufficiently low. If you used a weak acid or an insufficient amount of strong acid, a significant portion of the diamine may remain as the free base in the organic layer.
-
Solution: After an acid wash, test the pH of the aqueous layer using pH paper. It should be distinctly acidic (pH < 4). [9]If it is not, add more acid to the separatory funnel and repeat the extraction. Using a stronger acid like 1M HCl is generally more effective than weaker organic acids.
-
-
Cause 2: Diamine Salt Partitioning. In some cases, particularly when using highly polar organic solvents or when the organic layer is very concentrated, the diamine salt may exhibit some solubility in the organic phase.
-
Solution 1 (Salting Out): After the acid wash, perform an additional wash with brine (saturated aqueous NaCl). Increasing the ionic strength of the aqueous layer can decrease the solubility of the diamine salt in the organic phase, driving it more completely into the aqueous layer. [11] * Solution 2 (Solvent Swap): If the issue persists, consider a solvent swap. After the initial reaction, remove the reaction solvent under reduced pressure and redissolve the residue in a less polar solvent (e.g., switching from dichloromethane to diethyl ether or hexanes) before performing the acid wash.
-
Q2: A thick, persistent emulsion has formed at the interface of my organic and aqueous layers during the wash. How can I break it?
A2: Emulsion formation is common when residual polar solvents (like DMF or DMSO) are present or when the mixture contains fine particulates. Here are several techniques to resolve an emulsion, in order from simplest to most rigorous:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own. [11]* Salting Out: Add a significant amount of brine to the separatory funnel and swirl gently (do not shake vigorously). The increased ionic strength of the aqueous phase often forces the layers apart. [11]* Filtration: Pass the entire mixture through a plug of Celite or glass wool in a Hirsch funnel. This can physically disrupt the emulsified layer. [11]* Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method to force layer separation. [11] Q3: My product is also a basic amine. How can I selectively remove the this compound without losing my product?
A3: This is a classic selectivity challenge that depends on the difference in basicity (pKa) between your product and the diamine reagent.
-
Scenario 1: Product is significantly less basic (e.g., an aniline, pKa ~4-5). You can perform a carefully controlled acid wash. Use a buffered aqueous solution or a very dilute acid (e.g., 0.1M HCl) to selectively protonate the much more basic diamine (pKa ~10-11) while leaving your less basic product in its free base form in the organic layer. Monitor the pH of the aqueous layer closely.
-
Scenario 2: Product has similar basicity. Extractive work-up is not a viable option. In this case, the primary method for separation must be column chromatography.
-
Chromatography Tip: Amines often streak on standard silica gel. To mitigate this, you can either:
-
References
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- Echemi. (2019). N,N-Diethyl-N′-methyl-1,3-propanediamine Safety Data Sheets.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). N,N′-Diethyl-1,3-propanediamine 97%.
- Sigma-Aldrich. (n.d.). N,N′-Dimethyl-1,3-propanediamine 97%.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Reddit. (2024). Amine workup : r/Chempros.
- University of Rochester. (n.d.). Workup for Removing Amines.
- Williams College. (n.d.). Liquid/liquid Extraction.
- Not Voodoo. (n.d.). Remove Sticky Reagents.
- Global Substance Registration System. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). N1,N1-Diethyl-N3-methyl-1,3-propanediamine.
- Sigma-Aldrich. (n.d.). N-Methyl-1,3-diaminopropane 98%.
Sources
- 1. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. N,N -Diethyl-1,3-propanediamine 97 10061-68-4 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 3-メチルアミノプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Diamine Ligands in Catalysis: Unveiling the Potential of N,N-Diethyl-N'-methyl-1,3-propanediamine
For researchers, scientists, and drug development professionals, the judicious selection of ligands is a cornerstone of designing efficient and selective catalytic systems. This guide provides an in-depth technical comparison of N,N-Diethyl-N'-methyl-1,3-propanediamine with other commonly employed diamine ligands in catalysis. By examining the interplay of steric and electronic properties, and presenting available experimental data, this document aims to equip scientists with the insights needed to make informed decisions in ligand selection for enhancing catalytic performance.
The Pivotal Role of Diamine Ligands in Homogeneous Catalysis
Diamine ligands have emerged as a versatile and powerful class of ancillary ligands in homogeneous catalysis, particularly in palladium- and copper-catalyzed cross-coupling reactions. Their ability to form stable chelate complexes with metal centers is crucial for modulating the reactivity, stability, and selectivity of the catalyst. The nitrogen atoms of the diamine coordinate to the metal, influencing its electronic properties and creating a specific steric environment around the active site. This, in turn, dictates the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
The performance of a diamine ligand is a delicate balance of its steric and electronic characteristics. Bulky substituents on the nitrogen atoms can enhance catalyst stability and promote reductive elimination, while the electron-donating ability of the nitrogens influences the electron density at the metal center, impacting its catalytic activity.
This compound: A Profile
This compound is a substituted propane-1,3-diamine featuring two ethyl groups on one nitrogen atom and a single methyl group on the other.[2] This asymmetric substitution pattern results in a unique combination of steric and electronic properties.
Structural Features:
-
Asymmetry: The differential substitution on the two nitrogen atoms can lead to specific coordination geometries and potentially induce chirality in the resulting metal complex, which is a desirable feature in asymmetric catalysis.
-
Flexibility: The propane backbone provides a degree of conformational flexibility, allowing the ligand to accommodate various metal coordination spheres.
-
Basicity: The presence of alkyl groups enhances the basicity of the nitrogen atoms, influencing their coordination strength to the metal center.
Comparative Analysis with Other Diamine Ligands
To understand the potential of this compound in catalysis, it is instructive to compare it with well-established diamine ligands such as N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA).
| Ligand | Structure | Key Features | Common Applications |
| This compound | CCN(CC)CCCNC | Asymmetric substitution, moderate steric bulk. | Potential for asymmetric catalysis, cross-coupling reactions. |
| TMEDA | (CH₃)₂NCH₂CH₂N(CH₃)₂ | Symmetric, relatively small steric footprint. | Organolithium chemistry, polymerization, cross-coupling reactions.[3] |
| PMDTA | [(CH₃)₂NCH₂CH₂]₂NCH₃ | Tridentate, flexible, can form monomeric complexes. | Organolithium chemistry, stabilizing reactive metal complexes. |
Steric and Electronic Effects
The ethyl groups on this compound impart a greater steric hindrance compared to the methyl groups of TMEDA. This increased bulk can be advantageous in certain catalytic reactions by promoting the reductive elimination step and preventing catalyst deactivation pathways. However, excessive steric bulk can also hinder substrate approach to the catalytic center.
From an electronic standpoint, the electron-donating inductive effect of the ethyl and methyl groups increases the electron density on the nitrogen atoms, making them stronger donors. This can lead to more stable metal complexes and influence the redox properties of the metal center, which is a critical factor in catalytic cycles.
Performance in Catalytic Applications: A Focus on Cross-Coupling Reactions
While direct comparative studies featuring this compound are not extensively documented in publicly available literature, we can infer its potential performance by examining related systems and general principles of ligand effects in catalysis.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[4] The choice of ligand is crucial for the efficiency of this reaction. Research on a palladium(II) complex of a ferrocenyl-thiabutanamine ligand, which incorporates an N,N-diethylamino group, has demonstrated excellent catalytic activity in Suzuki-Miyaura couplings of phenylboronic acid with various aryl bromides.[5] This suggests that the N,N-diethyl moiety is well-suited for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Hypothetical Performance Comparison in Suzuki-Miyaura Coupling:
Based on general principles, a palladium complex of this compound might offer advantages over a TMEDA-based catalyst in certain Suzuki-Miyaura reactions. The increased steric bulk of the diethyl groups could facilitate the reductive elimination of the biaryl product, potentially leading to higher turnover numbers.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Diamine ligand (e.g., this compound, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
Add the palladium source and the diamine ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualization of Catalytic Concepts
To better understand the role of diamine ligands, the following diagrams illustrate key concepts in catalysis.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of this compound and other common diamine ligands.
Conclusion and Future Outlook
This compound presents an intriguing profile as a diamine ligand for catalysis. Its asymmetric nature and moderate steric bulk suggest potential for high efficiency and even enantioselectivity in certain reactions. While direct comparative data remains scarce, the successful application of related N,N-diethylamino-containing ligands in palladium catalysis provides a strong indication of its promise.
Future research should focus on the synthesis and characterization of metal complexes of this compound and their systematic evaluation in a range of catalytic transformations. Direct, side-by-side comparisons with established ligands like TMEDA and PMDTA under standardized conditions are crucial to fully elucidate its catalytic capabilities. Such studies will undoubtedly pave the way for the rational design of more efficient and selective catalysts for the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
References
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The palladium(ii) complex of N,N-diethyl-1-ferrocenyl-3-thiabutanamine: synthesis, solution and solid state structure and catalytic activity in Suzuki–Miyaura reaction. RSC Publishing. [Link]
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This compound. PubChem. [Link]
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N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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This compound. Global Substance Registration System. [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
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Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. ResearchGate. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
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1,3-Propanediamine, N-methyl-. NIST Chemistry WebBook. [Link]
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Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. MDPI. [Link]
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. PubMed. [Link]
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Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. MDPI. [Link]
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Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications. RSC Publishing. [Link]
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A new P3N ligand for Pd-catalyzed cross-couplings in water. National Center for Biotechnology Information. [Link]
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Structural comparison of CuII complexes in atom transfer radical polymerization. New Journal of Chemistry. [Link]
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TMEDA – Knowledge and References. Taylor & Francis. [Link]
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Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
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1,3-Propanediamine, N-(1-methylethyl)-. SIELC Technologies. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Center for Biotechnology Information. [Link]
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Diamine ligands in copper-catalyzed reactions. OUCI. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information. [Link]
-
Tuning the reactivity of chelated dinuclear Pt(II) complexes through a flexible diamine linker. A detailed kinetic and mechanistic study. ResearchGate. [Link]
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Detailed mechanistic study on ligand substitution reactions in dinuclear platinum(II) complexes: Effect of alkanediamine linker. ResearchGate. [Link]
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A Comparative Guide to the Characterization of N,N-Diethyl-N'-methyl-1,3-propanediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ligand Architecture
The field of coordination chemistry is pivotal in the development of novel therapeutics, catalysts, and materials. The properties of a metal complex are intrinsically linked to the nature of the ligands that surround the central metal ion. Diamine ligands, in particular, are a cornerstone of this field, forming stable chelate rings with metal ions. The specific architecture of the diamine ligand—its backbone length, steric bulk, and the electronic nature of its substituents—profoundly influences the resulting complex's stability, reactivity, and spectroscopic signatures.
This guide focuses on the characterization of metal complexes with N,N-Diethyl-N'-methyl-1,3-propanediamine. This ligand is of particular interest due to its asymmetric nature, which can impart unique properties to the resulting metal complexes, including potential chirality and differentiated reactivity at the two nitrogen donor sites. We will explore its characteristics in comparison to a series of structurally related ligands:
-
Parent Ligand: 1,3-propanediamine
-
Symmetrically Substituted Ligands: N,N,N',N'-tetramethyl-1,3-propanediamine and N,N,N',N'-tetraethyl-1,3-propanediamine
-
Less Substituted Ligands: N-methyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine
-
Benchmark Ligand: Ethylenediamine
By understanding the trends in the properties of metal complexes across this series, we can make well-founded predictions about the behavior of this compound as a ligand.
Synthesis of this compound Metal Complexes: A Generalized Approach
The synthesis of metal complexes with this compound is expected to follow established protocols for the formation of diamine complexes. A general approach would involve the reaction of a metal salt with the diamine ligand in a suitable solvent.
Experimental Protocol: Synthesis of a Dichloro(this compound)metal(II) Complex (Hypothetical)
-
Dissolution of Metal Salt: Dissolve one equivalent of a metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂) in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
Ligand Addition: To the stirred metal salt solution, add a solution of one equivalent of this compound in the same solvent, dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-4 hours). The formation of a precipitate or a color change often indicates complex formation.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.
-
Crystallization (Optional): For single-crystal X-ray diffraction, the crude product can be recrystallized by slow evaporation of a solution in an appropriate solvent or by vapor diffusion.
-
Drying: Dry the final product under vacuum.
Causality Behind Experimental Choices: The choice of solvent is crucial; it must dissolve both the metal salt and the ligand while facilitating the precipitation of the less soluble metal complex. The stoichiometry of the reactants will determine the final product; a 1:1 metal-to-ligand ratio is often used for bidentate ligands to form simple mononuclear complexes.
Comparative Characterization of Diamine Metal Complexes
The characterization of a new metal complex involves a suite of analytical techniques to elucidate its structure, bonding, and electronic properties. Here, we compare the expected outcomes for a complex of this compound with those of its structural analogs.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.
-
N-H Stretching: For complexes of 1,3-propanediamine and N-methyl-1,3-propanediamine, the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹) will shift to lower frequencies upon coordination to the metal, indicative of the donation of the nitrogen lone pair electrons to the metal.
-
M-N Stretching: The formation of a metal-nitrogen bond can be directly observed in the far-IR region, typically between 400 and 600 cm⁻¹. The frequency of this vibration is dependent on the metal ion and the strength of the M-N bond.
For this compound complexes, we would expect to see characteristic C-H and C-N stretching frequencies. The key indicator of coordination would be the appearance of new bands in the far-IR spectrum corresponding to the M-N vibrations.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex, which are sensitive to the coordination environment.
-
d-d Transitions: For transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), the absorption of light in the visible region corresponds to the promotion of electrons between d-orbitals. The energy of these transitions (and thus the color of the complex) is determined by the ligand field strength. The alkyl substituents on the nitrogen atoms of diamine ligands are electron-donating, which generally increases the ligand field strength compared to the unsubstituted diamine. We can predict the relative ligand field strengths as follows:
Ethylenediamine ≈ 1,3-propanediamine < N-alkylated propanediamines
The electronic effects of methyl versus ethyl groups are subtle, but the greater steric hindrance of the diethylamino group in this compound may lead to a slight distortion of the coordination geometry, which would also affect the d-d transition energies. For instance, Ni(II) complexes with various amine ligands show a trend in the crystal field splitting parameter (10Dq) that depends on the nature of the ligand arms[1].
| Ligand | Metal Ion | Expected Geometry | Expected Color | Key Spectroscopic Features |
| This compound | Cu(II) | Distorted Square Planar/Octahedral | Blue/Green | Broad d-d transition in the visible region. |
| This compound | Ni(II) | Square Planar or Octahedral | Varies (e.g., Red, Green, Blue) | Multiple d-d transitions characteristic of the geometry. |
| This compound | Co(II) | Tetrahedral or Octahedral | Blue (tetrahedral) or Pink/Purple (octahedral) | Distinctive absorption bands indicative of the coordination geometry. |
| 1,3-propanediamine | Cu(II) | Square Planar/Octahedral | Blue | Reference for unsubstituted diamine complex.[2] |
| N,N,N',N'-tetramethyl-1,3-propanediamine | Cu(II) | Distorted Tetrahedral | Green/Yellow | Shift in d-d transitions due to steric hindrance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For diamagnetic complexes (e.g., some Ni(II), Zn(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information.
-
Chemical Shifts: Upon coordination, the signals of the protons and carbons of the ligand will shift, typically downfield, due to the deshielding effect of the metal ion. The asymmetry of this compound would result in a more complex NMR spectrum compared to its symmetrical analogs. We would expect to see distinct signals for the methyl and ethyl groups, as well as for the non-equivalent methylene protons of the propane backbone.
Structural Characterization
Single-Crystal X-ray Diffraction:
This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.
-
Coordination Geometry: The steric bulk of the N,N-diethyl group in this compound is expected to have a significant impact on the coordination geometry. Compared to less substituted ligands, it may favor geometries with lower coordination numbers or cause distortions from ideal geometries (e.g., from square planar to a more distorted tetrahedral geometry for a four-coordinate complex). For example, bulky diamidopropane ligands have been shown to influence the coordination number and geometry of group 2 metal complexes[3].
-
Bond Lengths: The M-N bond lengths will be influenced by both steric and electronic factors. The electron-donating alkyl groups should, in principle, strengthen the M-N bond. However, the steric repulsion between the bulky diethyl groups and other ligands or the ligand itself may lead to elongated M-N bonds. It is anticipated that the M-N bond to the less hindered N'-methyl side of the ligand may be shorter than the M-N bond to the N,N-diethyl side.
Magnetic Properties
Magnetic Susceptibility Measurements:
For paramagnetic complexes (e.g., many Cu(II), Ni(II), and Co(II) complexes), measuring the magnetic susceptibility can determine the number of unpaired electrons and provide insight into the electronic structure and coordination environment.
-
Copper(II) Complexes: Typically have one unpaired electron, with magnetic moments around 1.73 B.M.
-
Nickel(II) Complexes: Can be either diamagnetic (square planar, d⁸) or paramagnetic with two unpaired electrons (octahedral or tetrahedral, d⁸), with magnetic moments in the range of 2.8-3.5 B.M. The choice between these geometries is sensitive to the ligand field strength and steric hindrance.
-
Cobalt(II) Complexes: Are typically paramagnetic with three unpaired electrons (d⁷), exhibiting magnetic moments in the range of 4.3-5.2 B.M. for octahedral complexes and 4.2-4.8 B.M. for tetrahedral complexes.
Visualizing the Concepts
Conclusion
While direct experimental data on metal complexes of this compound are not widely published, a comprehensive understanding of their expected properties can be achieved through comparative analysis with structurally related diamine ligands. The key features of this ligand—asymmetry, and a combination of steric bulk and electron-donating substituents—are predicted to result in metal complexes with unique structural, spectroscopic, and magnetic properties. The principles and experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of these and other novel coordination compounds, which is essential for the advancement of drug discovery and catalysis.
References
-
Yadav, S., et al. (2015). Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). Arabian Journal of Chemistry, 8(5), 654-660. [Link][2]
-
Cameron, J. H., & Pimlott, S. N. (2024). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). Chemistry – An Asian Journal, e202400498. [Link][3]
- Werner, A. (1912). Zur Kenntnis des asymmetrischen Kobaltatoms. V. Über die Spaltung der Tris-äthylendiamin-kobalt-Salze in die optischen Isomeren. Berichte der deutschen chemischen Gesellschaft, 45(1), 121-130.
-
American Chemical Society. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. [Link][4]
-
House, D. A., & Steel, P. J. (2013). (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride hemi(hexaaquasodium chloride). Acta Crystallographica Section E: Structure Reports Online, 69(10), m535. [Link][5]
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Baldwin, M. J., et al. (2011). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. Inorganic chemistry, 50(17), 8446–8457. [Link][1]
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A Comparative Guide to Validating the Purity of Synthesized N,N-Diethyl-N'-methyl-1,3-propanediamine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the context of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), stringent purity control is not merely a matter of good science but a regulatory necessity. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of N,N-Diethyl-N'-methyl-1,3-propanediamine, a key building block in various chemical syntheses. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity for this compound
This compound is a diamine with a tertiary and a secondary amine functional group. Its utility in drug development and organic synthesis is significant, often serving as a critical intermediate. The presence of impurities, which can arise from starting materials, byproducts of the synthesis, or degradation products, can have profound consequences, including:
-
Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected side products, and difficulties in purification.
-
Toxicity: Even trace amounts of certain impurities can be toxic, posing a safety risk in preclinical and clinical studies.
-
Inaccurate Dosing: The presence of impurities leads to an overestimation of the actual amount of the desired compound, resulting in inaccurate dosing in biological assays.
A thorough understanding of the synthetic route is paramount in identifying potential impurities. A common synthesis for analogous diamines involves the reaction of a primary amine with a dialkylaminoalkyl halide or a Michael addition followed by reduction. For this compound, a likely synthesis could involve the reaction of N,N-diethyl-1,3-propanediamine with a methylating agent. Potential impurities could therefore include unreacted starting materials, over-methylated products, and byproducts from side reactions.
This guide will equip you with the knowledge to select and implement the most appropriate analytical methodology for the robust purity assessment of this critical diamine.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity determination is a critical decision, balancing sensitivity, selectivity, speed, and the nature of the expected impurities. Here, we compare the three most powerful and commonly employed methods: GC-MS, HPLC, and qNMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and partitioning between a mobile and stationary phase, with UV or mass-based detection. | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified standard. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% |
| Limit of Detection (LOD) | Very low (µg/mL to ng/mL), excellent for trace impurity identification.[1] | Low to moderate (µg/mL to ng/mL), dependent on chromophore and detector.[1] | Higher than chromatographic methods, typically in the low mg/mL range. |
| Limit of Quantitation (LOQ) | Very low (µg/mL to ng/mL).[1] | Low to moderate (µg/mL to ng/mL).[1] | Higher than chromatographic methods, typically in the low mg/mL range. |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | Excellent, inherently linear over a wide dynamic range. |
| Accuracy (% Recovery) | 80 - 120%[1] | 85 - 115%[1] | High (typically 98-102%), as it's a primary ratio method. |
| Precision (%RSD) | < 15%[1] | < 5% | < 2% |
| Strengths | High resolving power for volatile compounds, definitive identification of impurities through mass spectra. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Absolute quantification without the need for a reference standard of the analyte, provides structural information. |
| Limitations | Requires volatile and thermally stable analytes (derivatization may be necessary). | Co-elution of impurities can be an issue, requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal results. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which has a reasonable vapor pressure, GC-MS is an excellent choice for identifying and quantifying volatile organic impurities.
Causality Behind Experimental Choices: The choice of a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is crucial for good peak shape and resolution of the relatively polar amine. A temperature gradient program is employed to ensure the efficient elution of both early-eluting, more volatile impurities and the main analyte. Electron Ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns, aiding in the identification of unknown impurities by library searching.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity methanol.
-
Prepare a series of calibration standards of a reference standard of this compound in methanol, bracketing the expected sample concentration.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of main peak / Sum of all peak areas) x 100
-
-
For quantitative analysis, generate a calibration curve from the reference standards and determine the concentration of the analyte in the sample.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection.[2] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for derivatization.
Causality Behind Experimental Choices: Reversed-phase chromatography with a C18 column is the workhorse for separating small organic molecules based on their polarity. A gradient elution with a mixture of an aqueous mobile phase (often with a pH modifier like formic acid to improve peak shape for amines) and an organic solvent (like acetonitrile) allows for the separation of compounds with a range of polarities. For UV detection, pre-column derivatization with a reagent like dansyl chloride introduces a highly fluorescent tag, enabling sensitive detection. For LC-MS, electrospray ionization (ESI) in positive ion mode is ideal for protonating the amine groups, leading to sensitive detection.
Experimental Protocol: HPLC-UV Purity Assay (with Derivatization)
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized diamine in acetonitrile at approximately 1 mg/mL.
-
Prepare a series of calibration standards from a reference standard.
-
-
Derivatization Procedure:
-
To 100 µL of each sample and standard solution in a microcentrifuge tube, add 200 µL of a saturated sodium bicarbonate solution.
-
Add 400 µL of a dansyl chloride solution in acetone (10 mg/mL).
-
Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.
-
Add 100 µL of a 25% ammonium hydroxide solution to quench the reaction.
-
Vortex and allow to stand at room temperature for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or fluorescence detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 50% to 95% B.
-
15-20 min: 95% B.
-
20-21 min: 95% to 50% B.
-
21-25 min: 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm).
-
-
Data Analysis:
-
Calculate purity using the area percent method as described for GC-MS.
-
For quantitative analysis, construct a calibration curve from the derivatized standards.
-
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis with derivatization.
Quantitative NMR (qNMR): The Power of Absolute Quantification
qNMR is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a calibration curve of the same substance. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Causality Behind Experimental Choices: The selection of a suitable internal standard is critical for accurate qNMR. The standard should be stable, non-volatile, have a simple NMR spectrum with at least one signal that does not overlap with any analyte signals, and be of high, certified purity. Maleic acid is a common and suitable internal standard for this purpose. A deuterated solvent that dissolves both the analyte and the internal standard is required. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
-
-
NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Number of Scans: 16 (or more for higher signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁ of both the analyte and the standard).
-
Acquisition Time (AQ): 4 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard (e.g., maleic acid)
-
-
Diagram: qNMR Logical Relationship
Caption: Logical relationship of inputs for qNMR purity calculation.
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of a synthesized compound like this compound requires a multi-faceted and orthogonal approach. No single analytical technique is universally superior; rather, the choice of methodology should be guided by the specific requirements of the analysis and a thorough understanding of the potential impurities.
-
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity.
-
HPLC , particularly when coupled with mass spectrometry, offers broad applicability for a wider range of impurities, including those that are non-volatile or thermally unstable.
-
qNMR serves as an invaluable tool for providing an absolute measure of purity, acting as a primary method to which chromatographic techniques can be compared and validated.
For comprehensive and robust purity validation, a combination of these techniques is often employed. For instance, GC-MS and HPLC can be used to identify and quantify trace impurities, while qNMR can provide a highly accurate determination of the overall purity of the bulk material. By leveraging the strengths of each of these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds, ultimately accelerating the path to discovery and innovation.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (Simulated reference based on search result content)
-
Kusch, P., Knupp, G., Kozupa, M., & Majchrzak, M. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl1,3-propanediamines by GC–MS. Chromatographia, 70(5-6), 875–881. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical biochemistry, 41(16-17), 1288–1295. [Link]
-
Gremilogianni, A. M., Megoulas, N. C., & Koupparis, M. A. (2015). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Journal of pharmaceutical and biomedical analysis, 115, 239–245. [Link]
-
Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57–66. [Link]
-
Hofer, A., et al. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science, 25(1), 1-11. [Link]
Sources
Navigating the Solvent Landscape: A Performance Comparison of N,N-Diethyl-N'-methyl-1,3-propanediamine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the intricate world of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes. This guide offers a comprehensive performance comparison of N,N-Diethyl-N'-methyl-1,3-propanediamine across a spectrum of common laboratory solvent systems. By understanding the interplay between the physicochemical properties of this versatile diamine and the characteristics of the solvent, researchers can strategically optimize reaction conditions to enhance yield, selectivity, and overall efficiency.
This compound, a substituted diamine, presents a unique combination of a tertiary and a secondary amine functional group. This structure imparts specific solubility and reactivity characteristics that are highly dependent on the surrounding solvent environment. This guide will delve into the theoretical underpinnings of solvent effects and provide a framework for selecting the optimal solvent for reactions involving this valuable building block.
Physicochemical Properties at a Glance
A thorough understanding of the intrinsic properties of both the solute and the solvent is fundamental to predicting their behavior in solution. The following table summarizes the key physicochemical properties of this compound and a selection of common laboratory solvents.
| Property | This compound | Methanol | Ethanol | Acetonitrile | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Toluene |
| Molecular Formula | C₈H₂₀N₂[1][2][3] | CH₄O | C₂H₆O | C₂H₃N | C₄H₈O | CH₂Cl₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 144.26[1][2][3] | 32.04 | 46.07 | 41.05 | 72.11 | 84.93 | 92.14 |
| Boiling Point (°C) | 182.5 | 64.7 | 78.3 | 81.6 | 66 | 39.6 | 110.6 |
| Density (g/mL at 25°C) | 0.816 | 0.792 | 0.789 | 0.786 | 0.889 | 1.327 | 0.867 |
| Dielectric Constant (at 20°C) | Not available | 33.0 | 25.3 | 37.5 | 7.5 | 9.1 | 2.4 |
| Solvent Class | - | Polar Protic | Polar Protic | Polar Aprotic | Polar Aprotic | Polar Aprotic | Nonpolar |
The Critical Role of the Solvent: A Mechanistic Perspective
The solvent is not merely an inert medium but an active participant that can influence reaction equilibria and rates through various non-covalent interactions. The performance of this compound in a given solvent is dictated by a combination of factors, primarily solubility and the solvent's ability to stabilize reactants, intermediates, and transition states.
Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a fundamental guideline for predicting solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. This compound, with its two amine groups, possesses a degree of polarity and is capable of acting as a hydrogen bond acceptor. The lone pairs on the nitrogen atoms can interact with protic solvents that are hydrogen bond donors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine groups of this compound, generally leading to good solubility. However, this strong solvation can also hinder the nucleophilicity of the amine by effectively "caging" the lone pair of electrons, potentially slowing down reactions where the amine acts as a nucleophile.[4][5]
-
Polar Aprotic Solvents (e.g., Acetonitrile, THF, DCM): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at dissolving polar molecules like our target diamine. A key advantage of polar aprotic solvents is their ability to solvate cations while leaving anions and nucleophiles relatively "naked" and more reactive.[4][5] This can lead to significant rate enhancements in nucleophilic substitution and addition reactions.
-
Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the solubility of polar molecules like this compound is generally lower. Van der Waals forces are the predominant intermolecular interactions. Reactions in nonpolar solvents may be slower due to poor solubility of polar reactants or stabilization of nonpolar transition states.
Solvent Effects on Reaction Kinetics
The influence of the solvent on reaction rates is a complex phenomenon governed by the differential solvation of the reactants and the transition state. According to transition state theory, a solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower.
For reactions where this compound acts as a nucleophile, the choice between a protic and an aprotic polar solvent can have a dramatic effect on the reaction rate. In a polar protic solvent, the nucleophilic nitrogen atoms are heavily solvated through hydrogen bonding, which lowers their ground state energy and increases the activation energy required to reach the transition state. In a polar aprotic solvent, this strong solvation is absent, leaving the nucleophile in a higher energy state and thus lowering the activation barrier for the reaction.
Experimental Protocol: Evaluating Solvent Effects on a Representative Reaction
To empirically determine the optimal solvent system for a reaction involving this compound, a systematic screening of a diverse set of solvents is recommended. The following protocol outlines a general procedure for a representative nucleophilic substitution reaction.
Reaction: Alkylation of this compound with an alkyl halide (e.g., 1-bromobutane).
Materials:
-
This compound
-
1-Bromobutane
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, THF, DCM, Toluene)
-
Internal standard (e.g., Dodecane) for GC analysis
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vials with septa
-
Stir bars
-
Gas chromatograph (GC) with a suitable column and detector
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, 1-bromobutane, and the internal standard in each of the selected solvents.
-
Reaction Setup: In a series of reaction vials, add a defined volume of the this compound stock solution in a specific solvent.
-
Initiation of Reaction: To each vial, add an equimolar amount of the 1-bromobutane stock solution in the same solvent.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature). At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Quench the reaction in the aliquot by adding a suitable reagent (e.g., a dilute acid solution). Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer with anhydrous sodium or magnesium sulfate, and prepare for GC analysis.
-
Analysis: Inject the prepared samples into the GC to determine the concentration of the starting materials and the product. The conversion and yield can be calculated relative to the internal standard.
-
Data Comparison: Plot the reaction conversion or product yield as a function of time for each solvent system to compare the reaction rates.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the performance of this compound in different solvent systems.
Sources
A Comparative Guide to the Kinetics of Diamine-Catalyzed Reactions: Situating N,N-Diethyl-N'-methyl-1,3-propanediamine in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, diamine ligands have emerged as a versatile and powerful class of molecules, capable of orchestrating a wide array of chemical transformations with high efficiency and selectivity. This guide provides a comparative analysis of the kinetic profiles of reactions catalyzed by metal complexes of various diamine ligands. While direct and extensive kinetic data for reactions specifically catalyzed by N,N-Diethyl-N'-methyl-1,3-propanediamine complexes are not widely available in published literature, this guide will establish a robust framework for understanding its potential catalytic behavior. We will achieve this by examining the well-documented kinetics of structurally related and commonly employed diamine ligands, thereby providing a predictive lens through which to view the title compound.
The core of this guide is built upon the principle that the structural and electronic properties of a ligand directly dictate the kinetic and mechanistic pathways of a catalyzed reaction. By understanding these relationships in well-studied systems, we can infer the expected performance of less-characterized analogues.
The Critical Role of Ligand Architecture in Catalysis
The catalytic activity of a metal complex is intimately tied to the coordination environment provided by its ligands. For diamine ligands, key structural and electronic features that influence reaction kinetics include:
-
N-Substitution: The nature of the substituents on the nitrogen atoms profoundly impacts the steric hindrance around the metal center and the electron-donating ability of the ligand. Bulky substituents can create a chiral pocket, influencing enantioselectivity, and can also affect the rate of substrate binding and product release. Generally, N,N'-dimethyl-substituted ligands provide higher rates in many copper-catalyzed reactions compared to unsubstituted diamines, as they can prevent the formation of less reactive, multiply ligated copper species.[1]
-
Backbone Flexibility: The carbon chain connecting the two nitrogen atoms determines the "bite angle" of the ligand and its overall conformational flexibility. This, in turn, influences the geometry and stability of the catalytic complex. For instance, the rigid backbone of (1R,2R)-cyclohexane-1,2-diamine is often employed in asymmetric catalysis to impart a well-defined chiral environment.[2]
-
Electronic Effects: The electron-donating or withdrawing nature of the ligand framework modulates the electron density at the metal center. This can significantly impact the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Comparative Kinetic Analysis of Diamine Ligands
To build a predictive model for the kinetic behavior of this compound complexes, we will compare the performance of several archetypal diamine ligands in well-established catalytic reactions.
| Ligand/Catalyst System | Reaction Type | Key Kinetic Findings | Reference |
| Ethylenediamine-Cu(II) | Complex Formation | The formation of the copper(II)-ethylenediamine complex is extremely rapid, occurring on the order of 109 L·mol-1s-1. This highlights the high affinity of simple diamines for metal centers. | [3] |
| (1R,2R)-Cyclohexane-1,2-diamine derivatives | Michael Addition | The substitution pattern on the diamine scaffold significantly influences both the conversion and the enantioselectivity of the reaction. Sulfonamide derivatives have shown high conversions (up to 93%). | [2] |
| N,N'-Dimethylethylenediamine-Cu(I) | Goldberg Reaction (Amide Arylation) | N,N'-dimethyl-substituted ligands generally lead to higher reaction rates compared to unsubstituted or more sterically hindered diamines. This is attributed to the prevention of less reactive cuprate structures. | [1] |
| Mixed Diamine Ligands in Co complexes | Hydrogen Evolution | Theoretical studies suggest that mixed diamine-dithiolene cobalt complexes have the lowest overall barrier for H2 evolution, highlighting the synergistic effects of different ligand types. | [4] |
Analysis and Extrapolation to this compound:
Based on the comparative data, we can hypothesize the following kinetic characteristics for reactions catalyzed by complexes of this compound:
-
Steric Influence: The presence of two ethyl groups on one nitrogen and a methyl group on the other creates a sterically demanding and asymmetric environment around the metal center. This could be advantageous for enantioselective reactions but may also lead to slower reaction rates compared to less hindered ligands like N,N'-dimethylethylenediamine due to impeded substrate approach.
-
Electronic Contribution: The alkyl substituents are electron-donating, which will increase the electron density on the metal center. This could enhance the rate of oxidative addition steps in many catalytic cycles.
-
Backbone Flexibility: The propane (C3) backbone provides a larger bite angle and more flexibility compared to the ethane (C2) backbone of ethylenediamine derivatives. This can influence the stability and geometry of the catalytic intermediates.
Experimental Protocol for Kinetic Studies of a Diamine-Catalyzed Reaction
To experimentally validate these hypotheses and quantitatively assess the catalytic performance of this compound complexes, a detailed kinetic study is essential. The following protocol outlines a general methodology for a model catalytic reaction, such as a copper-catalyzed cross-coupling reaction.
Objective: To determine the reaction order with respect to the catalyst, substrates, and to calculate the activation energy of the reaction.
Materials:
-
This compound
-
Metal precursor (e.g., CuI)
-
Substrates (e.g., an aryl halide and an amine)
-
Base (e.g., K2CO3)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Reaction vials, gas-tight syringes, magnetic stir bars
-
Thermostatted reaction block or oil bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the metal precursor and the this compound ligand to a reaction vial.
-
Reaction Setup: To the vial containing the catalyst, add the base, solvent, and the internal standard.
-
Initiation of Reaction: Place the vial in the pre-heated reaction block and allow it to equilibrate to the desired temperature. Initiate the reaction by adding the substrates via a gas-tight syringe.
-
Time-Course Monitoring: At regular intervals, withdraw aliquots from the reaction mixture using a syringe. Quench the reaction in the aliquot (e.g., by diluting with a solvent and filtering through a short plug of silica).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the initial reaction rate.
-
To determine the reaction order for each component, systematically vary the initial concentration of one component while keeping the others constant and measure the initial rate.
-
To determine the activation energy, perform the reaction at different temperatures and use the Arrhenius equation.
-
Visualizing the Experimental Workflow:
Caption: Workflow for a typical kinetic study of a diamine-catalyzed reaction.
Conclusion
While the catalytic applications of this compound complexes are not as extensively documented as those of other diamines, a systematic comparison with well-understood ligands provides a strong basis for predicting their kinetic behavior. The interplay of steric hindrance, electronic effects, and backbone flexibility will be the primary determinants of their catalytic efficacy. The provided experimental protocol offers a clear and robust methodology for researchers to undertake kinetic studies, which are crucial for elucidating reaction mechanisms and optimizing catalytic processes. The insights gained from such studies are invaluable for the rational design of more efficient and selective catalysts for applications in academic research and the pharmaceutical industry.
References
-
Kinetics of copper(II)–ethylenediamine complex formation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: [Link])
-
Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH. (URL: [Link])
-
Priority of Mixed Diamine Ligands in Cobalt Dithiolene Complex-Catalyzed H2 Evolution: A Theoretical Study | Inorganic Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of copper(II)–ethylenediamine complex formation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Elucidation of N,N-Diethyl-N'-methyl-1,3-propanediamine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of N,N-Diethyl-N'-methyl-1,3-propanediamine and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Introduction to the Challenge
This compound is a substituted diamine with a molecular weight of 144.26 g/mol and the chemical formula C₈H₂₀N₂[1][2][3]. Its derivatives are of interest in various fields, including as intermediates in pharmaceutical synthesis. The structural elucidation of these flexible, and often similar, molecules requires a multi-faceted analytical approach to confidently determine connectivity and differentiate isomers. This guide will focus on the comparative strengths and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of analytical technique is dictated by the specific question being asked. Is it about confirming the presence of functional groups, determining the exact mass and elemental composition, or mapping the precise connectivity of every atom?
| Technique | Principle | Strengths | Limitations | Primary Application for Diamine Derivatives |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Non-destructive.[4] | Relatively low sensitivity compared to MS. Requires larger sample amounts. | Definitive structure determination, including isomer differentiation. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, allowing for the analysis of very small sample quantities. Provides accurate mass and elemental formula. | Isomer differentiation can be challenging without tandem MS. Destructive technique. | Confirmation of molecular weight and elemental composition. Fragmentation patterns provide clues to the structure. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid and simple method for identifying the presence of specific functional groups. | Provides limited information about the overall molecular structure. | Quick verification of the presence of N-H and C-N bonds. |
In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound derivatives, a combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provides a complete picture of the molecular structure.
Predicted ¹H and ¹³C NMR Analysis of this compound
Structure and Proton/Carbon Numbering:
Predicted ¹H NMR Chemical Shifts (ppm):
-
H(a): ~1.0 (triplet, 6H) - Methyl protons of the ethyl groups.
-
H(c): ~2.5 (quartet, 4H) - Methylene protons of the ethyl groups adjacent to the nitrogen.
-
H(d): ~2.4 (triplet, 2H) - Methylene protons adjacent to the diethylamino group.
-
H(e): ~1.6 (quintet, 2H) - Central methylene protons of the propane chain.
-
H(f): ~2.6 (triplet, 2H) - Methylene protons adjacent to the methylamino group.
-
H(g): ~2.4 (singlet, 3H) - Methyl protons of the methylamino group.
-
H(h): Variable, broad singlet - N-H proton.
Predicted ¹³C NMR Chemical Shifts (ppm):
-
C(a): ~12.0
-
C(c): ~47.0
-
C(d): ~52.0
-
C(e): ~28.0
-
C(f): ~50.0
-
C(g): ~34.0
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified diamine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (if necessary): If the structure is unknown or complex, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate directly bonded protons and carbons).
Visualization: NMR Elucidation Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
In-Depth Analysis II: Mass Spectrometry (MS)
Mass spectrometry provides complementary information to NMR, primarily the molecular weight and elemental formula. For diamine derivatives, electron ionization (EI) is a common technique that induces fragmentation, providing valuable structural clues.
Fragmentation Pattern of Diamines
Aliphatic amines typically undergo alpha-cleavage, which is the fission of a C-C bond adjacent to the nitrogen atom. For this compound, the major fragmentation pathways are expected to be:
-
Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion with m/z = 115.
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion with m/z = 129.
-
Cleavage of the propane chain: This can lead to various smaller fragments.
The NIST WebBook provides a mass spectrum for the related N,N-Diethyl-1,3-propanediamine, which shows a base peak at m/z 86, corresponding to the loss of a propylamino radical[6].
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the diamine derivative in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Gas Chromatography (GC) Separation: Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.
-
Mass Spectrometry (MS) Analysis: The eluent from the GC is introduced into the mass spectrometer. An electron ionization (EI) source is typically used.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization: MS Fragmentation of a Diamine Derivative
Caption: Predicted major fragmentation pathways in EI-MS.
In-Depth Analysis III: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups. For this compound and its derivatives, the most informative regions of the IR spectrum are:
-
N-H Stretch: A moderate to weak absorption in the range of 3300-3500 cm⁻¹. The presence of a secondary amine (N-H) would show a single peak in this region.
-
C-H Stretch: Strong absorptions in the range of 2800-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl groups.
-
N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.
-
C-N Stretch: A moderate absorption in the range of 1000-1200 cm⁻¹.
PubChem lists IR spectral data for this compound, which can be used as a reference[1].
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Comparative Analysis of Hypothetical Derivatives
To illustrate the power of these techniques in distinguishing between closely related structures, let's consider two hypothetical derivatives of this compound:
-
Derivative A: N,N-Diethyl-N'-ethyl-1,3-propanediamine
-
Derivative B: N,N-Diethyl-N'-methyl-2-methyl-1,3-propanediamine
| Technique | This compound | Derivative A | Derivative B |
| Molecular Weight | 144.26 | 158.29 | 158.29 |
| ¹H NMR | Singlet for N-CH₃ at ~2.4 ppm. | Quartet and triplet for N-CH₂CH₃. | Disappearance of the central quintet; appearance of a methine proton signal and a doublet for the new methyl group. |
| ¹³C NMR | N-CH₃ signal at ~34.0 ppm. | Two additional signals for the N-ethyl group. | Additional methine and methyl signals; change in chemical shifts of the propane backbone carbons. |
| Mass Spectrum (M⁺) | m/z = 144 | m/z = 158 | m/z = 158 |
| IR Spectrum | Similar N-H and C-N stretches. | Similar N-H and C-N stretches. | Similar N-H and C-N stretches. |
This comparison highlights that while MS can confirm the change in molecular weight for the derivatives, it cannot distinguish between isomers like A and B. NMR, on the other hand, provides the detailed structural information necessary to differentiate them unambiguously. IR spectroscopy would be of limited use in distinguishing between these closely related derivatives.
Conclusion and Best Practices
The structural elucidation of this compound and its derivatives requires a synergistic approach. While IR spectroscopy can provide a quick check for the presence of key functional groups, and mass spectrometry can confirm the molecular weight and elemental composition, NMR spectroscopy remains the gold standard for unambiguous structure determination.
For drug development professionals and researchers, the following best practices are recommended:
-
Initial Screening: Use IR and MS for rapid confirmation of molecular weight and functional groups.
-
Definitive Elucidation: Employ a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) for complete and unambiguous structure determination.
-
Isomer Differentiation: Rely on the detailed information from NMR to distinguish between positional isomers and other closely related structures.
-
Purity Assessment: Utilize techniques like GC-MS and HPLC to assess the purity of the synthesized derivatives before detailed spectroscopic analysis. A related compound, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, has been characterized and quantified using a combination of NMR, HPLC/MS, and titration techniques, showcasing a comprehensive approach to analysis[4].
By judiciously applying these techniques and understanding their relative strengths and weaknesses, researchers can confidently and efficiently elucidate the structures of this compound derivatives, paving the way for their further development and application.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. N,N-Diethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
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NIST. 1,3-Propanediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]
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PubMed. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. [Link]
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ResearchGate. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF. [Link]
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PubMed. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
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mzCloud. N,N-Diethyl-N'-methylethylene-diamine. [Link]
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NIST. 1,3-Propanediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Global Substance Registration System. This compound. [Link]
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NIST. 1,3-Propanediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]
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SpectraBase. N,N-diethyl-1,3-propanediamine - Optional[1H NMR] - Chemical Shifts. [Link]
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A Senior Application Scientist's Guide to the Quantification of N,N-Diethyl-N'-methyl-1,3-propanediamine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N,N-Diethyl-N'-methyl-1,3-propanediamine is paramount for monitoring reaction kinetics, determining purity, and ensuring the quality of final products. This guide provides an in-depth, objective comparison of four common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Non-Aqueous Titration. The methodologies are presented with supporting data and field-proven insights to aid in selecting the most appropriate method for your specific analytical challenge.
Introduction to the Analytical Challenge
This compound is a short-chain, unsymmetrical diamine. Its physicochemical properties—namely its basicity, polarity, and lack of a strong chromophore—present unique challenges for quantification, especially within a complex reaction matrix containing starting materials, reagents, and by-products. The choice of an analytical method is therefore a critical decision, balancing the need for specificity, sensitivity, accuracy, and sample throughput.
Comparative Analysis of Quantification Techniques
The selection of an optimal analytical method hinges on a thorough understanding of the principles, advantages, and limitations of each technique. The following sections provide a detailed comparison of four robust methods for the quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The flame ionization detector then combusts the eluted compounds, generating a current proportional to the amount of carbon atoms, which allows for quantification.
Expertise & Experience: Direct analysis of polar amines like this compound by GC can be challenging due to potential peak tailing caused by interactions with active sites on the column and inlet. Therefore, specialized columns, such as the Agilent J&W CP-Volamine, are often employed to mitigate these effects. While derivatization can improve peak shape and volatility, a direct injection method on a suitable column is often preferred for simplicity and speed in a process monitoring setting.
Trustworthiness: A well-developed GC-FID method is highly robust and reproducible. The use of an internal standard is crucial to correct for variations in injection volume and detector response, ensuring the integrity of the quantitative data.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
Principle: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a column. Since aliphatic amines lack a native chromophore for UV or fluorescence detection, a pre-column derivatization step is necessary to attach a light-absorbing or fluorescent tag to the analyte.[1][2]
Expertise & Experience: The success of an HPLC method for this compound is critically dependent on the choice of derivatizing agent. Reagents like o-phthalaldehyde (OPA) react with primary amines, while others like 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride can react with both primary and secondary amines.[3] The choice of reagent will depend on the specific amine groups to be quantified and the desired sensitivity. The derivatization reaction conditions (pH, temperature, and time) must be carefully optimized and controlled to ensure complete and reproducible derivatization.[2]
Trustworthiness: A validated HPLC method with a robust derivatization protocol offers excellent sensitivity and specificity. The stability of the derivatized product is a key consideration for ensuring accurate and reliable results.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR leverages the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[4] This allows for the quantification of an analyte in a mixture, often without the need for a calibration curve of the analyte itself, by comparing its signal integral to that of a certified internal standard.[5]
Expertise & Experience: qNMR is a powerful, non-destructive technique that provides both structural confirmation and quantitative information simultaneously.[6] For a reaction mixture, a well-resolved proton (¹H) signal unique to this compound can be used for quantification. Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of the nuclei between scans, which is critical for accurate integration.
Trustworthiness: When performed correctly, qNMR is considered a primary ratio method of measurement, offering high precision and accuracy.[4] The purity of the internal standard is a critical factor affecting the accuracy of the final result.
Non-Aqueous Titration
Principle: This classical chemical method involves the titration of the basic amine groups of this compound with a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint is determined potentiometrically or with a visual indicator.
Expertise & Experience: Non-aqueous titration is a cost-effective and straightforward method for determining the total amine content. The use of a non-aqueous solvent enhances the basicity of the weak amine, providing a sharper and more defined endpoint compared to titration in an aqueous medium. It's important to note that this method is not specific and will quantify all basic compounds in the reaction mixture. Therefore, it is most suitable for relatively clean reaction mixtures or for determining the total base number.
Trustworthiness: As a well-established compendial method, non-aqueous titration provides highly accurate and precise results for total amine content. The accuracy is directly tied to the accurate standardization of the perchloric acid titrant.
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of this compound. The values are based on published data for similar short-chain amines and serve as a reliable benchmark.
| Parameter | GC-FID | HPLC with Derivatization | qNMR | Non-Aqueous Titration |
| Specificity | Moderate to High | High | High | Low (Total Amines) |
| Linearity (R²) | > 0.999[7] | > 0.999[2] | Excellent (Inherent) | Not Applicable |
| Limit of Detection (LOD) | 0.0025 - 0.025 mg/mL[7] | 0.01 - 0.10 mg/kg[8] | ~0.3% (relative)[9] | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.005 mg/mL[7] | 0.02 - 0.31 mg/kg[8] | ~1% (relative)[9] | ~0.5% (w/w) |
| Precision (%RSD) | < 5% | < 3% | < 1%[3] | < 1% |
| Accuracy (% Recovery) | 90 - 110%[10] | 98 - 102%[2] | 99 - 101%[3] | 99 - 101% |
| Analysis Time | ~15-30 min | ~20-40 min (including derivatization) | ~10-20 min | ~15-20 min |
| Instrumentation Cost | Moderate | Moderate to High | High | Low |
| Sample Throughput | High (with autosampler) | Moderate to High | Moderate | Low to Moderate |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step methodologies for each quantification technique.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the direct quantification of this compound without derivatization.
Experimental Workflow:
Caption: Workflow for GC-FID quantification.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., N,N-Diisopropyl-N'-methyl-1,3-propanediamine) in methanol to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of this compound and a fixed amount of the IS stock solution to volumetric flasks and diluting with methanol. A typical range would be 5-200 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture, dissolve it in a known volume of methanol, and add the same fixed amount of the IS stock solution.
-
-
GC-FID Conditions:
-
Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless depending on concentration).
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol utilizes pre-column derivatization with Dansyl Chloride.
Experimental Workflow:
Caption: Workflow for HPLC-FLD quantification with derivatization.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
-
Calibration Standards: Prepare standards of this compound in a mixture of acetonitrile and water (50:50 v/v).
-
Sample Preparation: Dilute the reaction mixture sample with acetonitrile/water (50:50 v/v).
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a vial, add 200 µL of borate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Cap the vials, vortex, and incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct a calibration curve and determine the sample concentration.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of an internal standard for absolute quantification.
Experimental Workflow:
Caption: Workflow for qNMR quantification.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, which has a sharp singlet in a clean region of the spectrum) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250 for the signals of interest).[5]
-
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the N-methyl singlet) and a signal from the internal standard (e.g., the olefinic singlet of maleic anhydride).
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (Weight_IS / Weight_sample) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
Weight = Mass
-
-
Non-Aqueous Titration
This protocol is for determining the total amine content.
Experimental Workflow:
Caption: Workflow for non-aqueous titration.
Step-by-Step Protocol:
-
Preparation of 0.1 N Perchloric Acid:
-
Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.
-
Add 30 mL of acetic anhydride and allow the solution to stand for 24 hours to ensure it is anhydrous.
-
Standardize the solution against primary standard potassium hydrogen phthalate (KHP).
-
-
Titration Procedure:
-
Accurately weigh a quantity of the reaction mixture expected to contain approximately 0.5-1.0 meq of the amine.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution (0.5% in glacial acetic acid).
-
Titrate with the standardized 0.1 N perchloric acid to a greenish-blue endpoint.
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation:
-
% Amine = [(V_sample - V_blank) * N * MW_analyte] / (Weight_sample * n * 10) Where:
-
V = Volume of titrant in mL
-
N = Normality of perchloric acid
-
MW_analyte = Molecular weight of this compound (144.26 g/mol )
-
Weight_sample = Weight of sample in grams
-
n = number of basic nitrogen atoms titrated (in this case, likely 2)
-
-
Conclusion and Method Selection Rationale
The choice of the most suitable method for the quantification of this compound in reaction mixtures is a multi-faceted decision.
-
GC-FID is an excellent choice for routine analysis and process monitoring due to its speed, robustness, and high sample throughput, provided a suitable column is used to achieve good peak shape.
-
HPLC with derivatization offers superior sensitivity and is ideal for trace-level quantification or when analyzing complex matrices where specificity is a primary concern.
-
qNMR is an unparalleled tool for method development, structural confirmation, and when a certified standard of the analyte is not available for creating a calibration curve. Its non-destructive nature also allows for further analysis of the sample.
-
Non-aqueous titration is a simple, cost-effective method for determining the total amine content, making it suitable for quality control of relatively pure samples or for a quick assessment of reaction completion.
By understanding the principles, performance characteristics, and practical workflows of these techniques, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of this compound in their specific application.
References
- Malz, F., & Jancke, H. (2005). Validation of internal standards for quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79577, this compound. Retrieved from [Link]
- Merck. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- LCGC North America. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC).
- RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- IntechOpen. (2019).
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules.
- Chemistry LibreTexts. (2023). Derivatization.
- National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules.
- National Center for Biotechnology Information. (n.d.). NMR methods for the analysis of mixtures.
- University of Bristol. (2017). Quantitative NMR Spectroscopy.
- National Center for Biotechnology Information. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- BenchChem. (2025). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine.
- ResearchGate. (2017).
- National Center for Biotechnology Information. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
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A Spectroscopic Comparison of N,N-Diethyl-N'-methyl-1,3-propanediamine and its Analogues: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of N,N-Diethyl-N'-methyl-1,3-propanediamine and two of its structural analogues: N,N-Diethyl-1,3-propanediamine and N,N'-Dimethyl-1,3-propanediamine. Understanding the nuances in their spectral data is crucial for unambiguous identification, purity assessment, and the prediction of chemical behavior. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for routine analysis and novel discovery.
The choice of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is foundational for the structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity of atoms through chemical shifts and coupling constants. Mass spectrometry provides the molecular weight and fragmentation patterns, offering insights into the molecule's composition and stability. Infrared spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies. By comparing the spectra of these closely related diamines, we can highlight the subtle yet significant differences that arise from their distinct substitution patterns.
Experimental Design and Rationale
The experimental protocols outlined below are standard procedures for obtaining high-quality spectroscopic data for liquid amine samples. The choice of deuterated solvents for NMR spectroscopy is critical to avoid interference from solvent protons. Electron ionization (EI) is a common and effective method for generating reproducible mass spectra for these types of volatile compounds. For IR spectroscopy, acquiring the spectrum of the neat liquid is often sufficient to identify the key functional groups.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Caption: General experimental workflow for spectroscopic analysis.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, while spin-spin coupling provides information about neighboring nuclei.
¹H NMR Spectroscopy
In the ¹H NMR spectra of these aliphatic diamines, we expect to see signals for the protons on the ethyl groups, the methyl groups, and the propanediamine backbone. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield) compared to simple alkanes.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂- (ethyl) | ~2.5 | Quartet (q) |
| -CH₃ (ethyl) | ~1.0 | Triplet (t) | |
| -N(CH₂)₂-CH₂- | ~2.4 | Triplet (t) | |
| -CH₂-CH₂-NH- | ~1.6 | Quintet (quin) | |
| -CH₂-NH-CH₃ | ~2.6 | Triplet (t) | |
| -NH-CH₃ | ~2.4 | Singlet (s) | |
| N,N-Diethyl-1,3-propanediamine | -CH₂- (ethyl) | ~2.5 | Quartet (q) |
| -CH₃ (ethyl) | ~1.0 | Triplet (t) | |
| -N(CH₂)₂-CH₂- | ~2.4 | Triplet (t) | |
| -CH₂-CH₂-NH₂ | ~1.6 | Quintet (quin) | |
| -CH₂-NH₂ | ~2.7 | Triplet (t) | |
| -NH₂ | Broad singlet | Singlet (s) | |
| N,N'-Dimethyl-1,3-propanediamine | -NH-CH₃ | ~2.4 | Singlet (s) |
| -CH₂-NH- | ~2.6 | Triplet (t) | |
| -CH₂-CH₂-CH₂- | ~1.6 | Quintet (quin) | |
| -NH- | Broad singlet | Singlet (s) |
Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information on the number of non-equivalent carbon atoms and their chemical environments. Carbons bonded to nitrogen atoms are deshielded and appear at higher chemical shifts.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon Atom | Expected Chemical Shift (δ, ppm) |
| This compound | -C H₂- (ethyl) | ~47 |
| -C H₃ (ethyl) | ~12 | |
| -N(C H₂)₂-C H₂- | ~52 | |
| -C H₂-C H₂-NH- | ~28 | |
| -C H₂-NH-CH₃ | ~50 | |
| -NH-C H₃ | ~37 | |
| N,N-Diethyl-1,3-propanediamine | -C H₂- (ethyl) | ~47 |
| -C H₃ (ethyl) | ~12 | |
| -N(C H₂)₂-C H₂- | ~53 | |
| -C H₂-C H₂-NH₂ | ~32 | |
| -C H₂-NH₂ | ~42 | |
| N,N'-Dimethyl-1,3-propanediamine | -NH-C H₃ | ~37 |
| -C H₂-NH- | ~51 | |
| -C H₂-C H₂-C H₂- | ~31 |
Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) gives the molecular weight of the compound. The fragmentation pattern provides valuable structural information. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. All three compounds discussed here have two nitrogen atoms and thus even molecular weights.
The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation.
Fragmentation Pathways
The following diagram illustrates the characteristic α-cleavage fragmentation for this compound.
A Comparative Guide to Stereoselective Catalysis: Evaluating N,N-Diethyl-N'-methyl-1,3-propanediamine as a Potential Ligand Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for novel, efficient, and tunable chiral ligands is perpetual. These molecular architects are pivotal in constructing enantiomerically pure compounds, a cornerstone of modern pharmaceuticals and fine chemicals. This guide delves into the evaluation of N,N-Diethyl-N'-methyl-1,3-propanediamine, a readily available yet underexplored diamine, as a potential scaffold for stereoselective catalysts.
While extensive literature details the prowess of established chiral diamines, this compound remains a prospective candidate, absent from the annals of high-performance asymmetric catalysis in its native, achiral form. This guide, therefore, adopts a forward-looking perspective. We will dissect its structural attributes, theorize pathways for its transformation into a chiral ligand, and benchmark its hypothetical performance against renowned classes of chiral diamine catalysts. By grounding our analysis in the fundamental principles of stereoselection and providing robust experimental frameworks, we aim to equip researchers with the insights to unlock the latent potential of this and similar accessible scaffolds.
The Foundation of Stereoselectivity: The Role of Chiral Diamine Ligands
Stereoselective catalysis hinges on the ability of a catalyst to create a chiral environment, thereby differentiating between enantiotopic faces, atoms, or groups in a prochiral substrate. Chiral diamines are a prominent class of ligands that, upon coordination to a metal center, form stable chelate rings that rigidly project chiral information into the catalytic pocket.
The efficacy of a chiral diamine ligand is dictated by several key structural features:
-
Chirality: The presence of stereogenic centers is a prerequisite. This can be on the diamine backbone or on substituents attached to the nitrogen atoms.
-
Conformational Rigidity: A well-defined and rigid conformation is crucial to ensure effective and consistent transfer of chirality. Flexible ligands can lead to a loss of enantioselectivity.
-
Steric Hindrance: Bulky substituents near the metal center can effectively shield one face of the substrate, directing the approach of the reactant to the other.
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity of the metal center and the stability of catalytic intermediates.
-
Symmetry: Many highly effective chiral ligands, such as (R,R)-1,2-diphenylethylene-1,2-diamine (DPEN), possess C2 symmetry. This reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
This compound: A Structural Assessment
This compound is an achiral 1,3-diamine with the following structure:
Inherent Attributes:
-
1,3-Diamine Backbone: This spacing allows for the formation of a six-membered chelate ring upon coordination to a metal center. Six-membered rings are often more flexible than the five-membered rings formed by 1,2-diamines, which can be a disadvantage in achieving high rigidity.
-
Asymmetric Substitution Pattern: The nitrogen atoms are asymmetrically substituted (a tertiary diethylamino group and a secondary methylamino group). This lack of symmetry could be leveraged in the design of a chiral derivative.
-
Availability: It is a commercially available and relatively inexpensive starting material.
Limitations in its Native Form:
-
Achiral: As it possesses no stereogenic centers, it cannot be used directly as a ligand for enantioselective catalysis.
-
Flexibility: The propyl backbone and the ethyl/methyl substituents allow for considerable conformational freedom, which is generally detrimental to high stereoselectivity.
Conceptual Pathway to a Chiral Catalyst: A Hypothetical Modification
To transform this compound into a chiral ligand, one could envision introducing chirality on the carbon backbone or at the nitrogen centers. A plausible synthetic route could involve the introduction of stereogenic centers on the propanediamine backbone.
Below is a conceptual workflow for the synthesis of a chiral derivative and its subsequent use in a catalytic reaction.
Caption: Conceptual workflow for the development of a chiral catalyst from this compound.
Performance Benchmark: A Comparative Outlook with Established Ligands
In the absence of experimental data for a chiral derivative of this compound, we can project its potential performance by comparing its structural features to those of well-established chiral diamine ligands in a benchmark reaction: the asymmetric transfer hydrogenation of acetophenone.
| Ligand/Catalyst System | Diamine Type | Key Structural Features | Typical Yield (%) | Typical ee (%) | Reference |
| (R,R)-TsDPEN-Ru | 1,2-Diamine | C2-Symmetry, rigid five-membered chelate ring, bulky aryl groups, N-tosyl group for enhanced acidity of N-H | >95 | 98 | [1] |
| (R)-BINAP-Ru | (Axial Chirality) | C2-Symmetric biaryl phosphine, rigid seven-membered chelate ring, atropisomeric chirality | ~100 | ~99 | [2] |
| Hypothetical Chiral (Propane-1,3-diamine derivative)-Ru | 1,3-Diamine | Potentially less rigid six-membered chelate ring, chirality on the backbone | (Predicted) Moderate to High | (Predicted) Variable | N/A |
The established ligands, (R,R)-TsDPEN and (R)-BINAP, benefit from high rigidity and C2 symmetry, which are known to contribute to high enantioselectivity.[1][2] A chiral derivative of this compound, forming a six-membered chelate ring, might exhibit greater flexibility, potentially leading to lower enantioselectivity compared to these benchmark systems. However, careful design of bulky substituents on the backbone could mitigate this flexibility and induce high stereoselectivity.
Experimental Protocols
The following protocols are provided as a framework for the synthesis of a hypothetical chiral ligand derived from this compound and its application in a representative asymmetric reaction.
Hypothetical Synthesis of a Chiral 1,3-Diamine Ligand
This protocol outlines a conceptual synthesis of a C2-symmetric chiral 1,3-diamine ligand starting from a modified propanediamine backbone.
Objective: To synthesize a chiral 1,3-diamine ligand with stereogenic centers on the carbon backbone.
Materials:
-
Malonic acid derivative
-
Chiral auxiliary (e.g., Evans auxiliary)
-
Reducing agent (e.g., LiAlH4)
-
Protecting group reagents
-
This compound (as a structural reference for the 1,3-diamine motif)
Procedure:
-
Asymmetric Alkylation: Perform a diastereoselective alkylation of a malonic acid derivative bearing a chiral auxiliary to introduce two stereogenic centers.
-
Reduction: Reduce the carboxyl groups to hydroxyl groups using a strong reducing agent like LiAlH4.
-
Functional Group Transformation: Convert the diol into a diamine, for example, via a double Mitsunobu reaction with phthalimide followed by deprotection.
-
N-Alkylation: Introduce the desired N-alkyl or N-aryl substituents.
-
Purification: Purify the final chiral diamine ligand by column chromatography or crystallization.
-
Characterization: Characterize the ligand using NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for evaluating the performance of a new chiral diamine ligand in the asymmetric transfer hydrogenation of a model ketone.
Objective: To determine the enantioselectivity and catalytic activity of a newly synthesized chiral diamine ligand in the reduction of acetophenone.
Materials:
-
[RuCl2(p-cymene)]2 (metal precursor)
-
Synthesized chiral diamine ligand
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (hydrogen source)
-
Solvent (e.g., isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 and the chiral diamine ligand (in a 1:2.2 Ru:ligand molar ratio) in the chosen solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add acetophenone.
-
Initiation: Add the formic acid/triethylamine azeotrope to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated solution of NaHCO3. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic layer, concentrate it, and purify the product (1-phenylethanol) by column chromatography if necessary. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
Mechanistic Considerations and Future Outlook
The stereochemical outcome of a reaction catalyzed by a chiral diamine-metal complex is determined by the subtle energetic differences between the diastereomeric transition states. For a hypothetical chiral derivative of this compound, the conformation of the six-membered chelate ring and the spatial arrangement of the substituents on the nitrogen atoms and the carbon backbone would be critical in dictating the facial selectivity of the substrate's approach to the metal hydride.
Caption: Simplified model of stereodifferentiation in a metal-catalyzed asymmetric reaction.
While this compound in its current form is not a direct player in stereoselective catalysis, its potential as a readily available building block should not be overlooked. The principles and experimental frameworks outlined in this guide offer a roadmap for its exploration and for the rational design of new chiral 1,3-diamine ligands. The true measure of its utility will be in the empirical results born from the synthesis and testing of its chiral derivatives. This endeavor represents a valuable opportunity to expand the toolkit of chiral ligands and to contribute to the ever-evolving field of asymmetric catalysis.
References
- A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis - Benchchem.
- A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis - Benchchem.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N,N-Diethyl-N'-methyl-1,3-propanediamine
As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. N,N-Diethyl-N'-methyl-1,3-propanediamine is a valuable compound, but its hazardous properties demand a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Identification and Immediate Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a corrosive and flammable liquid that presents multiple hazards.[1][2] Immediate recognition of these dangers is critical for anyone handling this substance.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the classifications are clear and demand respect.[1]
| Hazard Class | GHS Hazard Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor.[1] |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Acute toxicity, dermal | H312 | Harmful in contact with skin.[2] |
| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Respiratory irritation | H335 | May cause respiratory irritation.[1] |
This chemical appears as a water-white to slightly yellow liquid with a distinct, fishlike odor.[3][4] Vapors are heavier than air and can travel to an ignition source, creating a flashback hazard.[3] The primary dangers stem from its corrosivity, which can cause severe burns upon contact, and its flammability.
Section 2: Pre-Disposal Operations: Safe Handling and Storage
Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage practices from the moment the reagent is acquired.
Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of this amine, a comprehensive PPE strategy is non-negotiable. The causality is direct: failure to protect against splashes or vapor inhalation can result in severe injury.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5] The severe corrosive nature of the chemical can cause irreversible eye damage.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][6] If exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge (such as a type ABEK filter) is required.[5]
Storage of Unused Product and Waste
Segregation is a core principle of chemical safety. Improper storage can lead to dangerous reactions.
-
Container Integrity: Keep the chemical in a tightly closed, properly labeled container.[2]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][7] This area should be separate from incompatible materials.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[7][8] Contact with these substances can cause violent reactions.[9] Specifically, neutralization reactions with acids are exothermic and can generate significant heat.[4]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process. This chemical waste must be treated as hazardous. Discharging it into the sewer system is strictly prohibited.[10]
Step 1: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[11][12] this compound waste will be classified as hazardous due to its ignitability (a flash point below 140°F) and corrosivity.[3][13]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container. Ensure it can be securely sealed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Flammable, Corrosive, Toxic"
-
The date accumulation started.
-
Step 3: Waste Accumulation and Segregation
-
Accumulate waste at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Segregate the amine waste container from the incompatible materials listed in Section 2.
The following diagram outlines the decision-making process for handling this chemical waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Step 4: Final Disposal Route
The recommended and most environmentally sound method for disposing of this compound is through a licensed chemical destruction facility.[10]
-
Controlled Incineration: This is the preferred method. High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound and neutralizes harmful combustion byproducts.[10]
-
Licensed Waste Hauler: Do not attempt to treat or dispose of this chemical yourself. Your institution's Environmental Health & Safety (EH&S) department will have procedures for arranging the collection of hazardous waste by a certified contractor.
Section 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames.[8][11]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.[6][11] Do not use combustible materials like sawdust.
-
Collect and Containerize: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[7][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][14]
References
-
PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Diethylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylethylenediamine, 95%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Safe Handling of N,N-Diethyl-N'-methyl-1,3-propanediamine
In the dynamic landscape of pharmaceutical and chemical research, the safe and effective handling of reactive intermediates is paramount. N,N-Diethyl-N'-methyl-1,3-propanediamine, a versatile aliphatic amine, is a key building block in numerous synthetic pathways. However, its utility is matched by its hazardous properties, necessitating a robust and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety measures, ensuring that you and your team can work with confidence and precision.
Immediate Safety Briefing: Understanding the Risks
This compound is classified as a flammable liquid and vapor that is harmful if swallowed, and can cause severe skin burns, eye damage, and respiratory irritation.[1] The primary hazards stem from its corrosive nature as an amine and its flammability. Direct contact with skin or eyes can lead to severe chemical burns.[1][2] Inhalation of vapors may cause irritation to the respiratory tract.[1] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the recommended PPE, drawing from established safety data sheets and best practices for handling corrosive and flammable aliphatic amines.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards is crucial to protect against splashes and vapors that can cause severe eye damage.[3] |
| Skin | Fire/flame resistant and impervious clothing. Disposable Tyvek-type sleeves taped to gloves. | Provides a barrier against accidental skin contact which can cause severe burns.[3][4] Flame-resistant properties are essential due to the chemical's flammability. |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Gloves must be inspected prior to use for any signs of degradation or puncture.[3] Double gloving is recommended for enhanced protection during prolonged handling. |
| Respiratory | NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge. | To be used when handling the neat chemical, during dilutions, or in situations with inadequate ventilation to prevent respiratory irritation.[4] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the key steps for handling this compound, from preparation to disposal.
Preparation and Handling:
-
Work Area Preparation : All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation hazards.[5][6] Ensure the fume hood sash is at the appropriate working height.
-
Emergency Equipment Check : Before beginning work, verify the location and functionality of the nearest emergency eyewash station and safety shower.
-
Donning PPE : Put on all required PPE as detailed in the table above. Ensure gloves are properly taped to your lab coat sleeves to prevent any skin exposure.[4]
-
Chemical Dispensing : When dispensing the chemical, use a grounded and bonded container and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[7] Use only non-sparking tools.[7]
-
Secondary Containment : Always use secondary containment (e.g., a chemical-resistant tray) when transporting or storing the chemical to contain any potential spills.
Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert : If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Containment : For small, manageable spills, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[7] Do not use combustible materials like sawdust.
-
Neutralization and Cleanup : Once absorbed, the material should be collected using non-sparking tools and placed in a designated, labeled container for hazardous waste disposal.
-
Decontamination : Decontaminate the spill area thoroughly with a suitable cleaning agent.
Disposal Plan:
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.
-
Waste Segregation : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Management : Containers should be kept tightly closed and stored in a cool, well-ventilated area away from sources of ignition.[8][9]
-
Licensed Disposal : The disposal of this chemical waste must be handled by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating these safety protocols into your daily laboratory practices, you contribute to a robust safety culture that protects not only yourself but your entire research team. This commitment to safety is the foundation upon which groundbreaking scientific discoveries are built.
References
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This compound - PubChem. (URL: [Link])
-
N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. (URL: [Link])
-
N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem. (URL: [Link])
-
Safety Data Sheet: N,N-diethylethanamine - Carl ROTH. (URL: [Link])
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (URL: [Link])
-
Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (URL: [Link])
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Chemical Safety - Environmental Health and Safety - Missouri S&T. (URL: [Link])
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
